Ditridecylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157590. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-tridecyltridecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFYOFFTIYJCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCNCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064056 | |
| Record name | 1-Tridecanamine, N-tridecyl- | |
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Molecular Weight |
381.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an unpleasant odor; [Sigma-Aldrich MSDS] | |
| Record name | Ditridecylamine | |
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CAS No. |
5910-75-8, 101012-97-9 | |
| Record name | Ditridecylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5910-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Tridecanamine, N-tridecyl- | |
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| Record name | DITRIDECYLAMINE | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157590 | |
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| Record name | 1-Tridecanamine, N-tridecyl- | |
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| Record name | 1-Tridecanamine, N-tridecyl- | |
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| Record name | N-tridecyltridecan-1-amine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.113 | |
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| Record name | Tridecanamine, N-tridecyl-, branched and linear | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.751 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ditridecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecylamine, a secondary amine with the chemical formula C₂₆H₅₅N, is a lipophilic long-chain dialkylamine.[1] It is characterized by its high molecular weight and immiscibility with water.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in solvent extraction processes. The information presented herein is curated for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound.
Physicochemical Properties of this compound
The physicochemical properties of this compound are summarized in the table below. It is important to note the distinction between experimentally determined and computationally estimated values, as this can account for variations in the reported data. The isomeric composition of the sample can also influence these properties.[2]
| Property | Value | Source/Comments |
| Molecular Formula | C₂₆H₅₅N | [3][4][5] |
| Molecular Weight | 381.72 g/mol | [3][4][5][6] |
| Physical Description | Colorless to yellow liquid with an amine-like, unpleasant odor. | [4][7][8] |
| Melting Point | -45 °C (Experimental) | [2][7][9] |
| 56.5 °C (Computed) | [2][3] | |
| Boiling Point | 220 - 240 °C at 10 mbar (Experimental) | [7][9] |
| 461.8 °C at 760 mmHg (Computed) | [2][3] | |
| Density | 0.836 g/cm³ at 20 °C (Experimental) | [6][9][10] |
| 0.818 g/cm³ (Computed) | [2][3] | |
| Flash Point | 138 °C | [7][10] |
| 162.9 °C | [3] | |
| Solubility | Immiscible with water. | [1] Soluble in organic solvents.[11] |
| Vapor Pressure | 1.04E-08 mmHg at 25 °C | [3] |
| LogP (Octanol/Water Partition Coefficient) | 9.58890 (Computed) | [2][3] |
| XLogP3 | 12 (Computed) | [2][3] |
| Refractive Index | 1.4679 (Estimate) | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Experimental Protocols
The following are detailed methodologies for determining key physicochemical properties of this compound, based on OECD guidelines for the testing of chemicals.
Determination of Melting Point/Melting Range (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[3][8] For a substance like this compound, which has a reported experimental melting point of -45 °C, a method suitable for low temperatures is required.
Method: Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. A phase transition, such as melting, results in an endothermic peak.
-
Apparatus: A differential scanning calorimeter equipped with a cooling system capable of reaching temperatures below -50 °C.
-
Procedure:
-
A small, accurately weighed sample of this compound (typically 1-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The cell is cooled to a temperature well below the expected melting point (e.g., -70 °C).
-
The temperature is then increased at a constant rate (e.g., 2-10 °C/min).
-
The heat flow to the sample is recorded as a function of temperature.
-
The onset and peak of the endothermic melting peak are determined. The melting point is typically reported as the onset temperature.
-
Determination of Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][4][12] Given the high boiling point of this compound, a method that can be performed under reduced pressure is advantageous to prevent decomposition.
Method: Dynamic Method (Vapor Pressure Method)
-
Principle: The boiling point is determined by measuring the vapor pressure of the substance at different temperatures. The boiling point at a given pressure is the temperature at which the vapor pressure equals that pressure.
-
Apparatus: A suitable apparatus consists of a heated sample vessel equipped with a temperature sensor, a pressure sensor, and a means of regulating the pressure.
-
Procedure:
-
A sample of this compound is placed in the sample vessel.
-
The pressure in the apparatus is reduced to a desired level (e.g., 10 mbar).
-
The sample is heated, and the temperature at which the vapor pressure equals the applied pressure is recorded as the boiling point at that pressure.
-
This process is repeated at several different pressures.
-
The boiling point at standard atmospheric pressure (101.325 kPa) can be extrapolated from the vapor pressure-temperature data.
-
Determination of Density (OECD Guideline 109)
Density is the mass per unit volume of a substance.[6][9][10] For a liquid like this compound, several methods are available.
Method: Oscillating Density Meter
-
Principle: The natural frequency of a U-shaped tube is measured when it is filled with the sample liquid. The density of the liquid is related to the change in the oscillation frequency.
-
Apparatus: An oscillating density meter with a thermostatically controlled sample cell.
-
Procedure:
-
The instrument is calibrated using two liquids of known density (e.g., dry air and double-distilled water).
-
The sample cell is thermostatically controlled to the desired temperature (e.g., 20 °C).
-
A sample of this compound is introduced into the U-shaped tube.
-
The instrument measures the oscillation period, from which the density is calculated.
-
The measurement is repeated to ensure accuracy.
-
Application in Solvent Extraction
This compound is utilized as a solvent extractant, particularly for the separation of metal ions from aqueous solutions.[2] The long alkyl chains contribute to its solubility in organic solvents, making it effective in liquid-liquid extraction processes. The extraction mechanism involves the formation of a complex between the amine and the metal species, which is then soluble in the organic phase.
References
- 1. oecd.org [oecd.org]
- 2. acri.gov.tw [acri.gov.tw]
- 3. acri.gov.tw [acri.gov.tw]
- 4. books.google.cn [books.google.cn]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. oecd.org [oecd.org]
- 9. laboratuar.com [laboratuar.com]
- 10. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 11. Amines: Chemical and Physical Properties [unacademy.com]
- 12. laboratuar.com [laboratuar.com]
An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Ditridecylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of ditridecylamine for laboratory applications. It includes detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the workflows to aid in the practical execution of these chemical processes.
Introduction
This compound, a secondary amine with two C13 alkyl chains, is a lipophilic compound with applications in various fields, including as a solvent extractant, a corrosion inhibitor, and an intermediate in the synthesis of more complex molecules such as quaternary ammonium salts used as phase-transfer catalysts or surfactants. The selection of an appropriate synthetic and purification strategy is crucial for obtaining high-purity this compound for research and development purposes. This guide details three common synthetic routes—catalytic amination of tridecanol, reductive amination of tridecanal, and N-alkylation of tridecylamine—and two primary purification techniques: vacuum distillation and crystallization.
Synthesis of this compound
The following sections outline the most common laboratory-scale methods for the synthesis of this compound.
Catalytic Amination of Tridecanol
This method involves the reaction of tridecanol with ammonia in the presence of a catalyst and hydrogen gas at elevated temperature and pressure. It is a direct and often high-yielding approach. While the provided data is for the synthesis of diiso-tridecylamine, the principles are directly applicable to the synthesis of di-n-tridecylamine from n-tridecanol.
Experimental Protocol:
-
Reactor Setup: A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller is charged with n-tridecanol and a copper-nickel supported catalyst.
-
Inerting: The reactor is sealed and purged with nitrogen gas to remove air.
-
Reactant Charging: Liquid ammonia and hydrogen gas are introduced into the reactor.
-
Reaction: The mixture is heated to a temperature between 120°C and 250°C, and the pressure is maintained between 3 and 10 MPa. The reaction is stirred vigorously for 5 to 15 hours.[1]
-
Work-up: After cooling the reactor to room temperature and venting the excess ammonia and hydrogen, the crude product is filtered to remove the catalyst. The resulting liquid is then purified.
Reductive Amination of Tridecanal with Tridecylamine
Reductive amination is a versatile method for forming amines from carbonyl compounds.[2][3] In this two-step, one-pot reaction, tridecanal first reacts with tridecylamine to form an intermediate imine, which is then reduced in situ to this compound.[4]
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is charged with tridecylamine, tridecanal, and a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: The mixture is stirred at room temperature. The formation of the imine can be facilitated by the addition of a catalytic amount of a weak acid, such as acetic acid, and the removal of water, for example, by using molecular sieves.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[5][6] Sodium triacetoxyborohydride is often preferred as it is less likely to reduce the starting aldehyde.[7]
-
Work-up: The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
N-Alkylation of Tridecylamine with 1-Bromotridecane
This classical method involves the nucleophilic substitution of a halogen on an alkyl halide by a primary amine.[8][9] A significant challenge with this method is controlling the reaction to prevent over-alkylation, which would lead to the formation of tritridecylamine and the corresponding quaternary ammonium salt.[10][11] Using an excess of the primary amine can favor the formation of the secondary amine.
Experimental Protocol:
-
Reaction Setup: A three-necked flask equipped with a reflux condenser and a dropping funnel is charged with tridecylamine, a non-polar solvent like toluene or dimethylformamide (DMF), and a base such as potassium carbonate or triethylamine.
-
Addition of Alkyl Halide: 1-Bromotridecane is dissolved in the same solvent and added dropwise to the stirred reaction mixture at room temperature or slightly elevated temperature (e.g., 80°C).
-
Reaction: The reaction mixture is stirred for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled and filtered to remove the inorganic salts. The filtrate is washed with water to remove any remaining salts and the solvent is evaporated under reduced pressure. The crude product is then purified.
Purification of this compound
The crude this compound obtained from any of the synthetic routes will likely contain unreacted starting materials and by-products. The following purification methods are suitable for obtaining high-purity this compound.
Vacuum Distillation
This compound has a high boiling point, making it susceptible to decomposition at atmospheric pressure. Vacuum distillation lowers the boiling point, allowing for safe and efficient purification.[12][13][14]
Experimental Protocol:
-
Apparatus Setup: A vacuum distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum pump protected by a cold trap.
-
Distillation: The crude this compound is placed in the distillation flask with boiling chips or a magnetic stirrer. The system is slowly evacuated to the desired pressure. The flask is then heated gently.
-
Fraction Collection: Fractions are collected based on their boiling points at the given pressure. The pure this compound fraction is collected in the receiving flask.
Crystallization
If the crude this compound is a solid at room temperature or can be induced to crystallize from a suitable solvent, crystallization is an effective purification method.[15] The choice of solvent is critical; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures.
Experimental Protocol:
-
Solvent Selection: A suitable solvent or solvent system is identified (e.g., acetone, ethanol, or a mixture of a polar and non-polar solvent). The crude product should be poorly soluble at room temperature but readily soluble upon heating.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent.
-
Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried in a vacuum oven to remove any residual solvent.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis and purification of this compound and its isomer. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the experiment.
| Method | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Source |
| Synthesis | ||||||||
| Catalytic Amination | iso-Tridecanol, NH₃, H₂ | Copper-Nickel | 190-220 | 3-5 | 9-13 | 86.4 - 93.2 | >99 | [1] |
| Reductive Amination | Tridecanal, Tridecylamine | NaBH(OAc)₃ | Room Temp. | Ambient | 2-24 | Typical: 70-90 | >95 (after purification) | General Method |
| N-Alkylation | Tridecylamine, 1-Bromotridecane | K₂CO₃ | 80 | Ambient | 12 | Typical: 40-60 | >95 (after purification) | General Method |
| Purification | ||||||||
| Vacuum Distillation | Crude Diiso-tridecylamine | - | Variable | <1 kPa | - | >90 (recovery) | >99 | [1] |
| Crystallization | Crude this compound | Appropriate Solvent | Variable | Ambient | - | >80 (recovery) | >99 | General Method |
Note: "Typical" yields for Reductive Amination and N-Alkylation are estimates based on literature for similar long-chain secondary amines and are highly dependent on reaction optimization.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.
Caption: Synthesis Workflows for this compound.
Caption: Purification Workflows for this compound.
Conclusion
The synthesis of this compound can be successfully achieved in a laboratory setting through several established methods. Catalytic amination offers a direct and high-yielding route but requires specialized high-pressure equipment. Reductive amination and N-alkylation are more amenable to standard laboratory glassware but require careful control of reaction conditions to maximize yield and minimize by-products. The choice of synthetic method will depend on the available starting materials, equipment, and desired scale. Following synthesis, high-purity this compound can be obtained through vacuum distillation or crystallization, with the choice of method dependent on the physical properties of the crude product. This guide provides the necessary foundational knowledge and protocols for researchers to produce and purify this compound for their scientific endeavors.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. reddit.com [reddit.com]
- 8. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 14. buschvacuum.com [buschvacuum.com]
- 15. m.youtube.com [m.youtube.com]
Spectroscopic characterization of Ditridecylamine (NMR, IR, Mass Spec).
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of ditridecylamine, a long-chain secondary amine. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in clear, tabular formats for easy reference. Furthermore, it outlines detailed experimental protocols for acquiring these spectra and includes a workflow diagram for the complete spectroscopic characterization process.
Introduction
This compound [(CH₃(CH₂)₁₂)₂NH], a secondary amine with two C13 alkyl chains, finds applications in various fields, including as a corrosion inhibitor, a component in solvent extraction processes, and a synthetic intermediate. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and regulatory compliance. This guide serves as a practical resource for researchers and professionals involved in the analysis and application of this compound.
Spectroscopic Data
The following sections summarize the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the lack of publicly available experimental spectra, the following data is based on established prediction models for a molecule with this structure.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.6 - 2.8 | Triplet | 4H | -CH₂-NH-CH₂- |
| ~1.4 - 1.6 | Multiplet | 4H | -CH₂-CH₂-NH- |
| ~1.2 - 1.4 | Multiplet | 40H | -(CH₂)₁₀- |
| ~0.8 - 0.9 | Triplet | 6H | -CH₃ |
| ~1.0 - 2.0 | Broad Singlet | 1H | -NH- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~50 | -CH₂-NH-CH₂- |
| ~32 | -CH₂- (various positions in the alkyl chain) |
| ~30 | -CH₂- (various positions in the alkyl chain) |
| ~29 | -CH₂- (various positions in the alkyl chain) |
| ~27 | -CH₂- (various positions in the alkyl chain) |
| ~23 | -CH₂-CH₃ |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its functional groups. As a secondary amine, a key feature is the N-H stretching vibration.
Table 3: Typical IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 3500 | Weak-Medium | N-H Stretch | Secondary Amine |
| 2950 - 2850 | Strong | C-H Stretch | Alkyl Chain |
| 1470 - 1450 | Medium | C-H Bend (Scissoring) | -CH₂- |
| 1380 - 1370 | Medium | C-H Bend (Rocking) | -CH₃ |
| 1250 - 1020 | Weak-Medium | C-N Stretch | Aliphatic Amine |
| 910 - 665 | Broad, Medium | N-H Wag | Secondary Amine |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected at an odd m/z value, consistent with the nitrogen rule. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 381 | Low | Molecular Ion [M]⁺ |
| 212 | High | [M - C₁₂H₂₅]⁺ (α-cleavage product) |
| 44 | Medium | [CH₃-CH=NH₂]⁺ (Further fragmentation) |
| 210 | Medium | [M - C₁₂H₂₅ - H₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently swirl the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans to a sufficient value for a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.
-
Set the number of scans to a higher value than for ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
Set an appropriate relaxation delay (e.g., 2 seconds).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks in both spectra to the corresponding atoms in the this compound molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain the FTIR spectrum of liquid this compound.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or another suitable solvent for cleaning
-
Kimwipes or other soft, lint-free tissues
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry. If necessary, clean it with a Kimwipe dampened with isopropanol and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).
-
-
Sample Analysis:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
Identify the major absorption bands and record their wavenumbers (in cm⁻¹).
-
After analysis, clean the ATR crystal thoroughly by wiping away the sample with a Kimwipe and then cleaning with a solvent-dampened Kimwipe. Ensure the crystal is completely dry before the next use.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample
-
A suitable volatile solvent (e.g., hexane or dichloromethane)
-
GC-MS instrument equipped with an electron ionization (EI) source
-
A suitable capillary column for high-boiling point compounds (e.g., a low-polarity phenyl-arylene polymer or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Transfer the solution to a GC autosampler vial.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 280 °C). Use a split or splitless injection mode depending on the sample concentration.
-
GC Column and Oven Program:
-
Install a suitable capillary column.
-
Set the initial oven temperature to a value below the boiling point of the solvent (e.g., 100 °C).
-
Program a temperature ramp to a final temperature sufficient to elute the high-boiling this compound (e.g., ramp at 10-20 °C/min to 300-320 °C and hold for several minutes).
-
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).
-
Mass Spectrometer:
-
Set the transfer line temperature to prevent condensation of the analyte (e.g., 280 °C).
-
Set the ion source temperature (e.g., 230 °C).
-
Use a standard electron ionization energy of 70 eV.
-
Set the mass scan range to cover the expected molecular ion and fragment ions (e.g., m/z 40-500).
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume of the sample solution (e.g., 1 µL) into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Propose a fragmentation pathway consistent with the observed mass spectrum.
-
Workflow Diagram
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
References
An In-depth Technical Guide to the Solubility of Ditridecylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of ditridecylamine in aqueous and organic media. This compound, a secondary amine with long alkyl chains, is of significant interest in various industrial and research applications, particularly as a solvent extractant for metal ions and organic acids. Understanding its solubility is critical for process design, optimization, and the development of novel applications.
Core Physical and Chemical Properties
This compound is a high molecular weight amine with the chemical formula C₂₆H₅₅N. Its structure, dominated by two long tridecyl chains, dictates its solubility behavior. It is generally characterized as a colorless to yellow liquid with an amine-like odor and is considered immiscible in water.[1][2][3]
Aqueous Solubility of this compound
The solubility of this compound in water is very low, a characteristic attributed to its long, nonpolar alkyl chains which dominate its molecular structure.
Table 1: Quantitative Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility |
| Water | Not Specified | 0.1 g/L |
Source: Guidechem[4]
This low aqueous solubility is a key factor in its application in liquid-liquid extraction processes, where it remains in the organic phase.
Solubility in Organic Solvents
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | General Solubility | Rationale |
| Hydrocarbons (e.g., hexane, toluene) | High | "Like dissolves like" principle; the long alkyl chains of this compound have strong van der Waals interactions with hydrocarbon solvents. |
| Alcohols (e.g., ethanol, methanol) | Moderate to High | While polar, alcohols also have alkyl portions that can interact with the long chains of the amine. |
| Ketones (e.g., acetone) | Moderate to High | Acetone is a polar aprotic solvent that can dissolve a wide range of organic compounds. |
| Ethers (e.g., diethyl ether) | High | Ethers are good solvents for many organic compounds, including amines.[4] |
The general rule for amines is that as the carbon chain length increases, the solubility in water decreases, while the solubility in organic solvents increases.[6][7]
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols for determining the solubility of a compound like this compound.
Method 1: Gravimetric Method for Solid Amines in Organic Solvents
This method is suitable for determining the solubility of solid amines or for evaporating a saturated solution of a liquid amine.
Caption: Gravimetric method for solubility determination.
Method 2: Acid-Base Titration for Amine Solubility
This method leverages the basic nature of amines to determine their concentration in a saturated solution.
-
Preparation of Saturated Solution : A saturated solution is prepared as described in the gravimetric method (steps A-D).
-
Titration :
-
A known volume of the clear supernatant is taken.
-
The sample is diluted with a suitable solvent (e.g., isopropanol).
-
The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid in isopropanol).
-
A potentiometric endpoint or a suitable indicator is used to determine the equivalence point.
-
-
Calculation : The concentration of the amine, and thus its solubility, is calculated from the volume of titrant used.
Application in Solvent Extraction
The solubility profile of this compound is central to its application as an extractant in hydrometallurgy and for the recovery of organic acids.[5]
Caption: Solvent extraction mechanism using this compound.
In this process, the water-insoluble this compound resides in the organic phase. It can be protonated by an acid to form an ammonium salt, which then acts as an ion-exchange agent to extract metal anions from the aqueous phase.[5] Similarly, it can directly react with an organic acid to form an ion pair that is soluble in the organic phase.[5] The target metal or acid can then be recovered from the organic phase in a subsequent "stripping" step.
Conclusion
This compound exhibits very low solubility in water and is highly soluble in a variety of organic solvents, making it an excellent candidate for applications requiring a water-immiscible organic base. While specific quantitative solubility data in organic solvents is sparse in the literature, its utility as a solvent extractant provides strong evidence of its high solubility in non-aqueous media. The experimental protocols outlined provide a framework for researchers to determine its solubility in specific solvents of interest for their applications.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. chemhaven.org [chemhaven.org]
- 3. gassnova.no [gassnova.no]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. This compound | 101012-97-9 | Benchchem [benchchem.com]
- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Metal Ion Extraction Using Ditridecylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditridecylamine (DTDA), a secondary amine with long alkyl chains, serves as an effective extractant in solvent extraction processes, particularly within the field of hydrometallurgy. Its primary application lies in the selective separation and purification of metal ions from aqueous solutions. This guide elucidates the core chemical mechanism underpinning this process, provides detailed experimental protocols for its application, and presents a framework for understanding the key variables that influence extraction efficiency. The mechanism is primarily one of anion exchange, where the protonated amine in an organic solvent extracts anionic metal complexes from an acidic aqueous phase. This process is crucial for recovering valuable metals and removing metallic impurities in various industrial and research settings.
Core Mechanism of Extraction
The extraction of metal ions from acidic aqueous solutions using the secondary amine this compound (DTDA) operates via a well-established anion exchange mechanism . This process is contingent on the formation of charged species that can partition between an aqueous phase and an immiscible organic phase. The long, lipophilic tridecyl chains of DTDA ensure its high solubility in organic solvents like kerosene, while being virtually immiscible in water.[1]
The process can be broken down into two fundamental steps:
-
Protonation of the Amine: The secondary amine (R₂NH, where R = C₁₃H₂₇) in the organic phase is first treated with an acidic aqueous solution (e.g., containing HCl). The amine nitrogen atom accepts a proton (H⁺) from the acid, forming a bulky, organo-soluble ammonium salt (R₂NH₂⁺Cl⁻).
R₂NH(org) + H⁺(aq) + Cl⁻(aq) ⇌ R₂NH₂⁺Cl⁻(org)
-
Anion Exchange: In the aqueous phase, the metal ion of interest (Mⁿ⁺) must be present as an anionic complex. This is typically achieved by ensuring a high concentration of a complexing anion, such as chloride (Cl⁻). For instance, cobalt(II) in a concentrated HCl solution exists predominantly as the tetrachlorocobaltate(II) anion, [CoCl₄]²⁻. This anionic metal complex is then extracted into the organic phase by exchanging with the simpler anion (Cl⁻) of the amine salt.
2(R₂NH₂⁺Cl⁻)(org) + [CoCl₄]²⁻(aq) ⇌ (R₂NH₂⁺)₂[CoCl₄]²⁻(org) + 2Cl⁻(aq)
This exchange drives the transfer of the metal ion from the aqueous phase to the organic phase.[1] The overall efficiency of this process is highly dependent on several factors, including the pH of the aqueous phase, the concentration of the complexing anion, and the concentrations of both the metal ion and the extractant. Primary, secondary, and tertiary amines extract metal ions following a similar mechanism, with the prerequisite that they must first be protonated to form the active ammonium species.[2][3]
Quantitative Data on Extraction
While the anion exchange mechanism is well-understood for long-chain amines, specific quantitative performance data for this compound is not extensively detailed in publicly available literature. The efficiency of extraction is typically reported as the Distribution Ratio (D) or Percentage Extraction (%E) .
-
Distribution Ratio (D): The ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium.
-
D = [M]org / [M]aq
-
-
Percentage Extraction (%E): The percentage of the metal transferred from the aqueous to the organic phase.
-
%E = ( D / ( D + Vaq/Vorg ) ) * 100
-
The following table provides an illustrative example of how extraction data for a divalent metal like Zinc (Zn²⁺) or Cobalt (Co²⁺) from a chloride medium might be presented. The values are hypothetical, based on typical performance curves for secondary amine extractants, and serve to demonstrate the expected trends.
| Parameter | Condition | % Extraction of Zn(II) | % Extraction of Co(II) | Notes |
| Aqueous pH | 1.0 | ~15% | ~5% | Low protonation or complex formation. |
| 2.5 | ~97% | ~60% | Optimal range for selective Zn extraction. | |
| 4.0 | ~98% | ~85% | Higher pH increases extraction of both metals. | |
| HCl Concentration | 1 M | ~30% | ~10% | Insufficient chloride for full complexation. |
| 4 M | ~95% | ~75% | High chloride concentration favors anionic complex formation. | |
| 8 M | ~98% | ~95% | Strong extraction of both metals. | |
| DTDA Concentration | 5% (v/v) | ~80% | ~50% | Lower extractant concentration reduces capacity. |
| 10% (v/v) | ~97% | ~75% | Standard operating concentration. | |
| 20% (v/v) | >99% | ~90% | Higher concentration increases extraction efficiency. |
Note: This table is for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
This section provides a detailed methodology for a typical laboratory-scale solvent extraction experiment to determine the distribution ratio of a metal ion using this compound.
Materials and Reagents
-
Organic Phase:
-
This compound (DTDA), e.g., 10% v/v solution.
-
Diluent: Kerosene, Toluene, or other suitable water-immiscible organic solvent.
-
Modifier (Optional): A long-chain alcohol (e.g., isodecanol) to prevent third-phase formation.
-
-
Aqueous Phase:
-
Metal salt solution (e.g., CoCl₂, ZnCl₂) of known concentration.
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment and as a source of complexing anions.
-
Deionized water.
-
-
Apparatus:
-
Separatory funnels (125 mL or 250 mL).
-
Mechanical shaker or wrist-action shaker.
-
pH meter.
-
Analytical balance.
-
Pipettes and volumetric flasks.
-
ICP-OES or Atomic Absorption Spectrometer (AAS) for metal concentration analysis.
-
Extraction Procedure
-
Preparation of Organic Phase (Pre-equilibration): a. Prepare a 10% (v/v) solution of DTDA in the chosen diluent. b. To protonate the amine, this organic solution should be pre-equilibrated (scrubbed) by contacting it with an acidic solution similar to the aqueous feed but without the target metal. For example, mix equal volumes of the DTDA solution and 2M HCl in a separatory funnel. c. Shake vigorously for 10-15 minutes. Allow the phases to separate completely and discard the aqueous phase. The resulting organic phase contains the protonated amine salt (R₂NH₂⁺Cl⁻).
-
Preparation of Aqueous Phase: a. Prepare a stock solution of the metal ion (e.g., 1 g/L Cobalt from CoCl₂·6H₂O). b. Adjust the pH and anion concentration to the desired experimental value using concentrated HCl and deionized water. For example, prepare a solution that is 100 mg/L in Cobalt and 4 M in HCl.
-
Extraction: a. Add equal volumes (e.g., 25 mL) of the pre-equilibrated organic phase and the prepared aqueous phase to a separatory funnel. This establishes an organic-to-aqueous (O:A) phase ratio of 1:1. b. Shake the funnel for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached. c. Allow the phases to disengage completely. A sharp interface should be visible.
-
Analysis: a. Carefully separate the two phases. b. Measure the final pH of the aqueous phase (the raffinate). c. Determine the concentration of the metal ion remaining in the raffinate using ICP-OES or AAS. d. The concentration of the metal in the organic phase can be calculated by mass balance: [M]org = ([M]initial, aq - [M]final, aq) × (Vaq / Vorg)
Stripping Procedure
Stripping is the process of transferring the extracted metal ion from the loaded organic phase back into a fresh aqueous solution, thereby regenerating the extractant.
-
Take the metal-loaded organic phase from the extraction step.
-
Contact it with a stripping solution. A suitable strippant is typically water or a dilute acid solution, which shifts the equilibrium back, causing the metal to transfer to the new aqueous phase.
-
Shake equal volumes of the loaded organic and the stripping agent (e.g., deionized water or 0.1 M HCl) for 15-30 minutes.
-
Allow the phases to separate and analyze the metal content in the resulting aqueous strip solution.
Logical Relationships and Influencing Factors
The efficiency of metal extraction using DTDA is not static but is governed by a set of interrelated chemical equilibria. Understanding these relationships is key to optimizing any separation process.
-
Effect of pH: The extraction is highly pH-dependent. A sufficiently low pH (high H⁺ concentration) is required to protonate the amine, which is the active extractant. However, an excessively low pH can inhibit the formation of certain anionic metal complexes or lead to competition for the extractant by the acid itself, reducing metal extraction.
-
Effect of Anion Concentration: The concentration of the complexing anion (e.g., Cl⁻) is critical. A high anion concentration is necessary to shift the equilibrium in the aqueous phase towards the formation of the extractable anionic metal species (e.g., [CoCl₄]²⁻).
-
Effect of Extractant Concentration: Increasing the concentration of DTDA in the organic phase generally increases the extraction efficiency and the loading capacity of the organic phase, as more active extractant molecules are available to participate in the exchange.
References
The Role of Ditridecylamine as a Progenitor in Phase Transfer Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry, enabling reactions between reactants in immiscible phases. While quaternary ammonium salts are the archetypal catalysts, this guide explores the nuanced role of long-chain secondary amines, specifically ditridecylamine (DTDA), as effective catalyst precursors. It elucidates the mechanism involving the in situ formation of the active quaternary ammonium salt, which then facilitates the transfer of anions from an aqueous to an organic phase. This document provides a comprehensive overview of the underlying principles, hypothetical experimental protocols, and quantitative data derived from analogous systems to illustrate the practical application of this catalytic strategy.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis is a methodology that facilitates the reaction between two or more reagents located in different, immiscible phases.[1] Typically, these phases consist of an aqueous solution containing an inorganic nucleophile and an organic solvent containing the organic substrate. The inherent immiscibility of these phases presents a significant barrier to reaction. A phase transfer catalyst is a substance that has affinity for both phases and can transport a reactant from one phase to another, thereby enabling the reaction to proceed.[1][2] The most common phase transfer catalysts are quaternary ammonium and phosphonium salts, which can form ion pairs with anions and transport them into the organic phase.[3]
This compound: Beyond a Simple Secondary Amine
This compound (DTDA) is a lipophilic secondary amine characterized by two long C13 alkyl chains. Its high molecular weight and hydrocarbon content render it highly soluble in organic solvents and virtually insoluble in water. While not a phase transfer catalyst in its native form, its structure makes it an excellent precursor for the in situ generation of a highly effective lipophilic quaternary ammonium salt.
The Core Mechanism: In Situ Formation of the Active Catalyst
The central concept behind the use of secondary amines like DTDA in phase transfer catalysis is their conversion to the active catalytic species, a quaternary ammonium salt, under the reaction conditions.[4] This process is particularly relevant in reactions involving an alkylating agent.
The overall catalytic cycle can be broken down into two main stages:
-
In Situ Catalyst Formation: The secondary amine (this compound) reacts with an alkylating agent present in the organic phase to form a trialkylamine, which is subsequently alkylated to a quaternary ammonium salt. This salt possesses the necessary lipophilicity due to the long alkyl chains of the DTDA precursor.
-
Phase Transfer Catalytic Cycle: The newly formed quaternary ammonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.
This mechanism is depicted in the following workflow:
Experimental Protocols
While specific, published protocols for the use of this compound as a phase transfer catalyst precursor are scarce, a general methodology can be extrapolated from established phase transfer catalysis procedures, particularly for alkylation and etherification reactions.
Hypothetical Protocol for Nucleophilic Substitution (Etherification)
This protocol describes the etherification of a phenol with an alkyl halide, a classic example of a phase transfer catalyzed reaction.
Materials:
-
Phenol (Substrate)
-
Alkyl Halide (e.g., 1-bromobutane)
-
This compound (Catalyst Precursor)
-
Sodium Hydroxide (Aqueous Base)
-
Toluene (Organic Solvent)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, dissolve the phenol (1.0 eq) and this compound (0.05 eq) in toluene.
-
Aqueous Phase Addition: Prepare a 50% (w/w) aqueous solution of sodium hydroxide. Add the sodium hydroxide solution to the reaction mixture.
-
Initiation of Reaction: Begin vigorous stirring to ensure adequate mixing of the two phases. Heat the mixture to the desired reaction temperature (e.g., 80-90 °C).
-
Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture over a period of 30 minutes. The alkyl halide serves both as the reactant and the agent for the in situ quaternization of the this compound.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
The workflow for this experimental setup can be visualized as follows:
Quantitative Data
Table 1: Nucleophilic Substitution of Alkyl Halides
| Catalyst Precursor | Alkyl Halide | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Dioctylamine | 1-Bromooctane | NaCN | Toluene | 100 | 5 | 92 |
| Didodecylamine | 1-Chlorobutane | NaN3 | Chlorobenzene | 90 | 8 | 88 |
| This compound (expected) | 1-Bromobutane | PhONa | Toluene | 90 | 6 | >90 (est.) |
Table 2: Etherification of Phenols
| Catalyst Precursor | Phenol | Alkylating Agent | Base | Temp (°C) | Time (h) | Yield (%) |
| N-Methyl-N,N-dioctylamine | Phenol | Benzyl Chloride | 50% NaOH | 80 | 4 | 95 |
| Tri-n-octylamine | 4-Cresol | Ethyl Bromide | 50% KOH | 75 | 6 | 93 |
| This compound (expected) | Phenol | 1-Bromobutane | 50% NaOH | 90 | 6 | >90 (est.) |
Note: The data for this compound is an estimation based on the performance of similar long-chain amines and the general principles of phase transfer catalysis.
Advantages in Drug Development and Industrial Applications
The use of long-chain secondary amines like this compound as catalyst precursors offers several advantages in industrial and pharmaceutical synthesis:
-
Cost-Effectiveness: Secondary amines are often more readily available and less expensive than pre-formed quaternary ammonium salts.
-
High Lipophilicity: The long alkyl chains of the in situ formed catalyst ensure excellent solubility in the organic phase, leading to high catalytic efficiency.
-
Versatility: The catalyst is formed in the reaction mixture, which can simplify the overall process.
-
Green Chemistry: Phase transfer catalysis often allows for the use of water as a solvent and can reduce the need for harsh, anhydrous conditions, aligning with the principles of green chemistry.[2]
Conclusion
This compound serves as a potent and versatile precursor for the generation of a highly effective phase transfer catalyst. Its role is not that of a direct catalyst but as a progenitor to a lipophilic quaternary ammonium salt formed in situ. This understanding opens up avenues for its application in a wide range of nucleophilic substitution, alkylation, and etherification reactions, offering a cost-effective and efficient alternative to traditional phase transfer catalysts. For researchers and professionals in drug development, leveraging the properties of long-chain secondary amines like this compound can lead to the optimization of synthetic routes, improved yields, and more sustainable chemical processes.
References
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 4. A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Application of Quantitative Structure Activity/Selectivity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Ditridecylamine in Hydrometallurgy: A Technical Guide to Solvent Extraction Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ditridecylamine, a secondary amine with long alkyl chains, serves as a significant solvent extractant in the field of hydrometallurgy. Its primary application lies in the separation and purification of various metals from aqueous leach solutions through the formation of metal-amine complexes that are soluble in an organic phase. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and known applications of this compound in the solvent extraction of metals such as cobalt, nickel, zinc, and its potential role in the separation of rare earth elements. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide establishes a foundational understanding based on the general principles of amine-based solvent extraction and provides illustrative data from analogous systems.
Introduction to this compound in Hydrometallurgy
Solvent extraction is a cornerstone of modern hydrometallurgy, enabling the selective separation and concentration of metal ions from complex aqueous solutions.[1] High molecular weight amines, including the secondary amine this compound, have been recognized for their utility as extractants since the mid-20th century, with initial applications in the uranium industry.[2] The fundamental principle of amine-based extraction involves the formation of an ion-pair between a protonated amine and an anionic metal complex in the aqueous phase, facilitating the transfer of the metal into an organic solvent.[2]
This compound's structure, featuring two C13 alkyl chains, imparts a high degree of lipophilicity, making it highly soluble in organic diluents and effective in liquid-liquid extraction processes.[2] Its application extends to the extraction of various metal ions, with the selectivity and efficiency of the process being highly dependent on factors such as the pH of the aqueous phase, the concentration of the extractant, and the composition of both the aqueous and organic phases.[2]
Core Principles of Solvent Extraction with this compound
The mechanism of metal extraction by this compound typically follows an anion exchange pathway. In an acidic aqueous solution, the amine group of this compound becomes protonated, forming a bulky, organophilic cation. This cation can then exchange with an anionic metal complex present in the aqueous phase.
The general workflow for a solvent extraction process using this compound can be visualized as follows:
Experimental Protocols
While detailed, peer-reviewed experimental protocols specifically for this compound are scarce, a general methodology for amine-based solvent extraction can be outlined. The following protocols are based on established practices in hydrometallurgy and can be adapted for use with this compound.
Preparation of Organic and Aqueous Phases
-
Organic Phase Preparation:
-
Dissolve a known concentration of this compound (e.g., 0.1 M to 0.5 M) in a suitable organic diluent. Common diluents include kerosene, toluene, or other aliphatic or aromatic hydrocarbons.
-
A modifier, such as a long-chain alcohol (e.g., isodecanol), may be added (typically 2-5% v/v) to prevent the formation of a third phase and improve the solubility of the metal-amine complex.
-
-
Aqueous Phase Preparation:
-
Prepare a synthetic leach solution containing the metal salt of interest (e.g., cobalt chloride, nickel sulfate, zinc chloride) at a known concentration in deionized water.
-
Adjust the pH of the aqueous solution to the desired value using a suitable acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, NH₄OH). The optimal pH is a critical parameter that must be determined experimentally for each metal system.
-
Extraction Procedure
-
Combine equal volumes of the prepared aqueous and organic phases in a separatory funnel or a mechanically agitated vessel.
-
Agitate the mixture for a predetermined time (e.g., 5 to 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate. The time required for phase disengagement should be recorded.
-
Separate the two phases. The aqueous phase is now the raffinate, and the organic phase is the loaded organic.
-
Analyze the metal concentration in the raffinate using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculate the extraction efficiency (%E) using the following formula: %E = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium metal concentration in the raffinate.
Stripping Procedure
-
Contact the loaded organic phase with a stripping solution. The composition of the stripping solution depends on the nature of the extracted metal complex and can be an acidic, basic, or salt solution. For amine-based extractants, acidic solutions are commonly used to reverse the extraction equilibrium.
-
Follow the same mixing and phase separation procedure as in the extraction step.
-
Analyze the metal concentration in the stripping solution to determine the stripping efficiency.
Applications in Metal Extraction
Cobalt and Nickel Separation
The separation of cobalt and nickel is a significant challenge in hydrometallurgy due to their similar chemical properties.[3] While specific data for this compound is limited, amine-based extractants are known to be effective for Co/Ni separation, particularly from chloride media.[4] The separation is typically achieved by carefully controlling the pH of the aqueous phase, as the extraction of cobalt and nickel complexes often exhibits different pH dependencies.
Illustrative Data (using other extractants): The following table provides an example of the kind of quantitative data that would be generated in such studies, here shown for the separation of cobalt and nickel using Cyanex 272, another common extractant.
| Parameter | Value | Reference |
| Extractant | 0.5 M Cyanex 272 (50% saponified) in kerosene | [5] |
| Aqueous Feed | Co and Ni in chloride media | [5] |
| Equilibrium pH | 4.5 - 5.0 | [5] |
| O:A Ratio | 1:1 | [5] |
| Mixing Time | 20 minutes | [5] |
| Result | Selective extraction of cobalt over nickel | [5] |
Zinc Extraction
This compound has been noted for its potential in the extraction of zinc. The extraction of zinc is highly pH-dependent. The general relationship between pH and extraction efficiency for divalent metals using amine extractants can be visualized as follows:
Illustrative Data (using D2EHPA): This table shows typical results for zinc extraction with another common extractant, D2EHPA, demonstrating the influence of pH.
| pH | D2EHPA Conc. (% v/v) | Zinc Extraction (%) | Reference |
| 2.5 | 10 | 97 | [2] |
| 4.0 | 5 | >98 | [2] |
Rare Earth Elements (REEs)
The separation of rare earth elements is a complex process due to their remarkably similar chemical properties. While organophosphorus acids are more commonly employed for REE separation, amine-based extractants have been investigated.[1][6] The separation mechanism with amines would likely involve the formation of anionic REE complexes in the aqueous phase, which are then extracted. The subtle differences in the stability of these complexes across the lanthanide series could potentially be exploited for separation. However, there is a lack of specific experimental data on the use of this compound for this purpose in the reviewed literature.
Stripping and Regeneration
The recovery of the extracted metal from the loaded organic phase and the regeneration of the extractant for reuse are crucial steps for the economic viability of a solvent extraction process.
Stripping of Metals
Stripping involves reversing the extraction equilibrium. For metal-amine complexes, this is typically achieved by contacting the loaded organic phase with a solution that disrupts the complex.
-
Acidic Stripping: A common method involves using a mineral acid (e.g., H₂SO₄, HCl). The high concentration of H⁺ ions protonates the amine, breaking the metal-amine bond and transferring the metal ion back to the aqueous phase.[5]
-
Other Stripping Agents: Depending on the metal, other stripping agents like ammonia or concentrated salt solutions can be used.[7]
Illustrative Stripping Data (Cobalt from Cyanex 272):
| Stripping Agent | O:A Ratio | Stripping Time | Result | Reference |
| 2M H₂SO₄ | 1:1 | 5 minutes | Transfer of cobalt to the aqueous phase | [5] |
Regeneration of this compound
After stripping, the organic phase contains the protonated form of this compound. To be reused in the extraction circuit, it needs to be regenerated to its free amine form. This is typically accomplished by contacting the stripped organic phase with a basic solution (e.g., NaOH, Na₂CO₃) to neutralize the excess acid.
Conclusion
This compound is a viable solvent extractant for various metals in hydrometallurgical applications. Its effectiveness is rooted in the principles of amine-based liquid-liquid extraction, primarily driven by pH and the formation of stable metal-amine complexes. While this guide outlines the fundamental principles and general experimental protocols, it is important to note the scarcity of detailed, publicly available quantitative data and specific process parameters for this compound. Further research and publication of experimental results are necessary to fully elucidate its potential and optimize its application for the selective separation of cobalt, nickel, zinc, and rare earth elements. The methodologies and illustrative data presented herein provide a solid foundation for researchers and scientists to design and conduct such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 3. sibran.ru [sibran.ru]
- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 5. Development of a Hydrometallurgical Process for the Extraction of Cobalt, Manganese, and Nickel from Acid Mine Drainage Treatment By-Product [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. US6642199B2 - Composition for stripping nickel from substrates and process - Google Patents [patents.google.com]
A Technical Guide to the Thermal Stability and Decomposition of Ditridecylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific experimental data on the thermal stability and decomposition of ditridecylamine is limited. This guide synthesizes available information on its properties and infers its thermal behavior based on the known characteristics of analogous long-chain aliphatic secondary amines. All quantitative data presented for comparative purposes is for related compounds and should be interpreted with caution.
Introduction
This compound, a secondary amine with two C13 alkyl chains, finds applications in various industrial processes, including as a solvent extractant and a corrosion inhibitor. In pharmaceutical development, long-chain amines are utilized as counter-ions for active pharmaceutical ingredients (APIs) to enhance their solubility and stability. Understanding the thermal stability and decomposition profile of this compound is therefore critical for ensuring product quality, safety, and regulatory compliance, particularly during manufacturing, storage, and formulation processes that may involve elevated temperatures. This technical guide provides an in-depth overview of the known properties of this compound and a scientifically inferred analysis of its thermal behavior.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties influence its thermal behavior, including its boiling point and flash point, which are indicative of its volatility and flammability.
| Property | Value | Source |
| Molecular Formula | C26H55N | [1] |
| Molecular Weight | 381.72 g/mol | [1] |
| Melting Point | 56.5 °C | [1] |
| Boiling Point | 461.8 °C at 760 mmHg | [1] |
| Flash Point | 162.9 °C | [1] |
| Density | 0.818 g/cm³ | [1] |
Table 1: Physicochemical Properties of this compound
Inferred Thermal Stability and Decomposition of this compound
A Safety Data Sheet for a similar compound indicates that it is chemically stable under standard ambient conditions[2]. However, it also warns that the substance forms explosive mixtures with air on intense heating and that a range of approximately 15 Kelvin below the flash point is to be considered critical[2]. Hazardous decomposition products in the event of a fire include carbon oxides and nitrogen oxides[2].
General Decomposition Pathways for Aliphatic Secondary Amines
The thermal decomposition of long-chain secondary amines in an inert atmosphere is expected to proceed through several potential pathways, primarily involving C-N and C-H bond cleavage. The most likely decomposition mechanisms include:
-
Dehydrogenation: The removal of hydrogen atoms to form imines and, upon further decomposition, nitriles and hydrocarbons.
-
Dealkylation: The cleavage of the C-N bond, leading to the formation of a primary amine and an alkene, or an alkane and an imine.
-
Pyrolysis: At higher temperatures, fragmentation of the alkyl chains will occur, generating a complex mixture of smaller hydrocarbons (alkanes and alkenes) and nitrogen-containing compounds.
The following diagram illustrates a plausible, generalized decomposition pathway for this compound based on these principles.
Caption: Generalized thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, a series of well-established analytical techniques should be employed. The following are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).
-
Atmosphere: Conduct the analysis under a controlled atmosphere, typically high-purity nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. A separate experiment in an air or oxygen atmosphere can be performed to assess oxidative stability.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An open pan may be used if the goal is to observe evaporation and decomposition at atmospheric pressure.
-
Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature beyond its expected decomposition point (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and boiling, and potentially exothermic peaks associated with decomposition. The onset temperature and the peak maximum of these transitions provide critical information about the thermal stability.
The following diagram illustrates a typical experimental workflow for the thermal analysis of a chemical compound like this compound.
Caption: Experimental workflow for thermal analysis of this compound.
Conclusion
While specific experimental data on the thermal decomposition of this compound is lacking in publicly accessible literature, a comprehensive understanding of its thermal stability can be inferred from its physicochemical properties and the behavior of analogous long-chain secondary amines. It is anticipated that this compound is stable at ambient temperatures but will undergo decomposition at elevated temperatures, likely initiating near its flash point. The decomposition is expected to proceed via dehydrogenation, dealkylation, and pyrolysis, yielding a mixture of smaller hydrocarbons and nitrogen-containing compounds. For definitive data, rigorous experimental analysis using TGA and DSC is essential. The protocols outlined in this guide provide a framework for researchers and drug development professionals to conduct such studies, ensuring a thorough understanding of the thermal properties of this compound for its safe and effective application.
References
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Ditridecylamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of Ditridecylamine in a laboratory setting. By understanding its chemical properties, potential hazards, and implementing rigorous safety protocols, researchers can mitigate risks and ensure a safe working environment.
Understanding this compound: Properties and Hazards
This compound is a long-chain aliphatic amine with the molecular formula C26H55N.[1][2][3][4] It is primarily used as a solvent extractant in various industrial and research applications.[5] A thorough understanding of its physical and chemical properties is the first step in a robust safety assessment.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 381.72 g/mol | [1][2][4] |
| Appearance | Colorless to yellow liquid with an unpleasant odor | [1][2] |
| Boiling Point | 461.8°C at 760 mmHg | [3] |
| Melting Point | 56.5°C | [3] |
| Flash Point | 162.9°C | [3] |
| Density | 0.818 g/cm³ | [3] |
| Water Solubility | 0.1 g/L | [2] |
| Vapor Pressure | 1.04E-08 mmHg at 25°C | [3] |
The primary hazard associated with this compound is its corrosivity. It is classified as a substance that causes severe skin burns and eye damage.[1][2][4] Inhalation may also lead to corrosive injuries to the upper respiratory tract and lungs.[1][6]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Source: Aggregated GHS information from multiple sources.[1][2][4]
Toxicological Data and Experimental Protocols
Toxicological data provides crucial information for risk assessment. The following table summarizes the available acute toxicity data for this compound.
Table 3: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 9.85 mL/kg | [1][6] |
| LD50 | Rabbit | Dermal | 3.54 mL/kg | [1][6] |
These values were likely determined using standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological assessments relevant to a corrosive substance like this compound.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to assess the acute toxic effects of a substance when administered orally.[7][8][9]
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[9]
-
Housing and Fasting: Animals are caged individually and fasted overnight before dosing. Water is provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as possible.
-
Stepwise Procedure: The test is conducted in a stepwise manner using a minimum of three animals per step.[9] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the first step determines the dose for the next step.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[10]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Acute Dermal Toxicity - OECD Guideline 402
This test determines the acute toxic effects resulting from dermal application of a substance.[5][6][11][12]
Methodology:
-
Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.[12]
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Application of Test Substance: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.[13]
-
Exposure Duration: The exposure period is 24 hours.[6]
-
Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
-
Necropsy: All animals undergo a gross necropsy at the end of the observation period.
Skin Corrosion/Irritation - OECD Guideline 404
This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[14][15][16][17]
Methodology:
-
Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[15]
-
Application: The test substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of clipped skin and covered with a gauze patch.[16]
-
Sequential Application: The test is performed in a sequential manner. The first patch is removed after 3 minutes. If no serious skin reaction is observed, a second patch is applied and removed after 1 hour. If the reaction is still not severe, a third patch is applied and removed after 4 hours.[17]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[16]
-
Confirmation Test: If a corrosive effect is not observed in the initial test, the response is confirmed using up to two additional animals with an exposure period of 4 hours.[15]
Eye Corrosion/Irritation - OECD Guideline 405
This test evaluates the potential of a substance to cause serious eye damage.[18][19][20][21][22]
Methodology:
-
Animal Selection: A single healthy young adult albino rabbit is used for the initial test.[22]
-
Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control.[19]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iris lesions, and conjunctival redness and swelling.[20]
-
Confirmation Test: If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[19]
Safe Handling and Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, strict adherence to safe handling procedures and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.
Engineering Controls
-
Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[23][24]
-
Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel time from the work area.[24]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical splash goggles and a face shield are required when handling this compound.[24]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[23] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[24]
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[24] It is crucial to consult the glove manufacturer's compatibility chart to ensure the selected gloves provide adequate protection against this compound.
Storage and Disposal
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage: Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[20] It should be stored away from incompatible materials such as strong oxidizing agents and acids. Store below eye level in a designated corrosives cabinet.[25]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill Response
-
Minor Spill: For a small spill, alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[26] Carefully scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with soap and water.
-
Major Spill: In the case of a large spill, evacuate the area immediately and alert emergency personnel.[27] Do not attempt to clean up a large spill without proper training and equipment.
Visualized Workflows and Logical Relationships
To further aid in the safe handling of this compound, the following diagrams illustrate key experimental and safety workflows.
Caption: Risk assessment workflow for handling this compound.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 7. researchgate.net [researchgate.net]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. nucro-technics.com [nucro-technics.com]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 14. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. nucro-technics.com [nucro-technics.com]
- 19. oecd.org [oecd.org]
- 20. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 23. research.arizona.edu [research.arizona.edu]
- 24. ehs.yale.edu [ehs.yale.edu]
- 25. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 26. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 27. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Navigating the Research Landscape: A Technical Guide to Ditridecylamine
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is paramount to the success of their work. Ditridecylamine, a secondary amine with long alkyl chains, finds application in various research areas, including solvent extraction and chromatography. This technical guide provides an in-depth overview of its commercial sources, purity grades, and key experimental applications.
Commercial Availability and Purity Grades
This compound is commercially available from a range of suppliers catering to the research and development sector. The purity of the available grades is a critical factor for its application, with higher purity being essential for sensitive analytical techniques and demanding synthetic procedures. While "research grade" is a common designation, it is crucial to scrutinize the specifications provided by the supplier, ideally in the form of a Certificate of Analysis (CoA).
A comprehensive, though not exhaustive, list of suppliers and their typical product specifications is provided below. Researchers are advised to contact the suppliers directly to obtain the most current and detailed information, including lot-specific CoAs.
| Supplier | Stated Purity/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| Simson Pharma | High Purity (CoA available upon request)[1] | 5910-75-8 | C₂₆H₅₅N | 381.73 | Accompanied by a Certificate of Analysis. |
| Sigma-Aldrich (distributor for AstaTech, Inc.) | 95%[2] | 5910-75-8 | C₂₆H₅₅N | 381.73 | - |
| BOC Sciences | Inquiry for price and specifications | 101012-97-9 | C₂₆H₅₅N | 381.72 | - |
| BenchChem | For research use only | 101012-97-9 | C₂₆H₅₅N | 381.7 | - |
| BASF | Mixture of isomers[3] | 101012-97-9 | - | - | Primarily used for the production of extreme pressure additives.[3] |
Note on Purity Determination: The purity of this compound and other amine products is typically determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These methods can separate the main component from impurities, allowing for quantification. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the compound. A typical Certificate of Analysis for a high-purity amine would include the purity determined by a chromatographic method, as well as results from spectroscopic analysis to confirm its identity.
Experimental Applications and Methodologies
This compound's long, nonpolar alkyl chains and the presence of a secondary amine group give it unique properties that are leveraged in various experimental protocols.
Solvent Extraction of Metals
Long-chain amines are widely used as extractants in hydrometallurgy for the selective separation of metal ions from aqueous solutions. While specific protocols for this compound are not as commonly published as those for other commercial extractants like Alamine 336 (a mixture of tri-octyl/decyl amines), the general principles and experimental setup are transferable. One of the significant applications of such amines is in the extraction of uranium from acidic leach liquors.[4][5][6]
General Experimental Protocol for Uranium Extraction (adapted for this compound):
-
Organic Phase Preparation: Prepare a solution of this compound in a suitable organic diluent, such as kerosene or other high-flashpoint aliphatic hydrocarbons. The concentration of the amine can be varied (e.g., 0.05 M to 0.5 M) depending on the expected concentration of uranium in the aqueous phase.
-
Aqueous Phase: The aqueous phase is typically an acidic solution (e.g., sulfuric acid) containing the uranium ions (as uranyl sulfate, UO₂SO₄). The pH of the aqueous phase is a critical parameter and should be optimized for maximum extraction efficiency.
-
Extraction: The organic and aqueous phases are mixed in a defined ratio (e.g., 1:1 v/v) in a separatory funnel or a mixer-settler. The mixture is agitated for a sufficient time (e.g., 30 minutes) to reach equilibrium.
-
Phase Separation: After agitation, the two phases are allowed to separate. The aqueous phase (raffinate) is drained, and the organic phase (loaded with uranium) is collected.
-
Stripping: The uranium is then stripped from the loaded organic phase by contacting it with a suitable stripping solution, such as a solution of sodium carbonate or ammonium carbonate. This reverses the extraction process, transferring the uranium back to an aqueous phase in a more concentrated form.
-
Analysis: The concentration of uranium in the initial aqueous phase, the raffinate, and the stripping solution is determined by a suitable analytical technique, such as inductively coupled plasma mass spectrometry (ICP-MS) or spectrophotometry, to calculate the extraction and stripping efficiencies.
The logical workflow for a typical solvent extraction experiment is depicted in the following diagram:
References
- 1. scispace.com [scispace.com]
- 2. agilent.com [agilent.com]
- 3. products.basf.com [products.basf.com]
- 4. The solvent extraction and stripping process using Alamine 336 with a case study of uranium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design [comptes-rendus.academie-sciences.fr]
- 6. The solvent extraction and stripping process using Alamine 336 with a case study of uranium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ditridecylamine in the Production of Advanced Extreme Pressure Additives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extreme pressure (EP) additives are indispensable components in lubricants formulated for applications involving high loads and intense friction. These additives form a protective film on metal surfaces, preventing catastrophic wear and seizure of moving parts. This technical guide delves into the pivotal role of ditridecylamine (DTDA), a long-chain secondary amine, as a precursor in the synthesis of high-performance ashless dithiocarbamate-based EP additives. We will explore the synthesis pathway, mechanism of action, and performance characteristics of these additives, supported by experimental data and visualizations.
Introduction to Extreme Pressure Additives
Under conditions of extreme pressure, the hydrodynamic lubrication film provided by the base oil can break down, leading to direct metal-to-metal contact. This results in significant friction, heat generation, and ultimately, wear and seizure of the lubricated components. Extreme pressure (EP) additives are incorporated into lubricants to mitigate these effects.[1][2] These additives are typically sulfur-, phosphorus-, or chlorine-containing compounds that chemically react with the metal surfaces at elevated temperatures and pressures to form a sacrificial, low-shear-strength film.[1][3] This film acts as a solid lubricant, preventing direct asperity contact and reducing wear.[1]
This compound: A Key Precursor for Ashless EP Additives
This compound (DTDA) is a high molecular weight, oil-soluble secondary amine that serves as a crucial building block for the synthesis of ashless EP additives. Its long, branched alkyl chains confer excellent solubility in a wide range of lubricant base stocks, a critical property for effective additive performance. The primary application of DTDA in this context is in the production of dialkyl dithiocarbamates.
Synthesis of Ditridecyl Dithiocarbamate-Based EP Additives
The synthesis of EP additives from this compound typically involves its reaction with carbon disulfide to form a dithiocarbamate intermediate. This intermediate can then be further reacted to produce various oil-soluble derivatives. A common class of EP additives derived from this chemistry are ashless dithiocarbamate esters.
General Synthesis Pathway
The formation of a dithiocarbamate from a secondary amine like this compound and carbon disulfide is a well-established reaction. The resulting dithiocarbamic acid is then typically reacted with an olefin or another alkylating agent to form the final, stable ester.
References
Theoretical Models for Ditridecylamine Extraction Equilibria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecylamine, a high-molecular-weight secondary amine, is a significant extractant in the field of solvent extraction, particularly for the separation and purification of organic acids and metal ions from aqueous solutions. Its efficacy is rooted in its ability to form stable complexes with target solutes, facilitating their transfer into an organic phase. Understanding the theoretical models that govern the extraction equilibria of this compound is paramount for the optimization of separation processes in pharmaceutical manufacturing, hydrometallurgy, and environmental remediation.
This technical guide provides a comprehensive overview of the core theoretical models used to describe the extraction equilibria of this compound and analogous long-chain amines. It details the underlying chemical principles, presents quantitative data from relevant studies, outlines experimental protocols for determining extraction parameters, and provides visualizations of the key relationships and workflows.
Core Theoretical Model: The Law of Mass Action
The extraction of an acidic species (HA) from an aqueous phase by an amine extractant (R₂NH) like this compound in an organic diluent can be described as a reversible chemical reaction. The most widely accepted theoretical framework for modeling this process is the Law of Mass Action . This model posits that the extraction proceeds through the formation of acid-amine complexes in the organic phase.
The fundamental reaction for the extraction of a monoprotic acid is the formation of a 1:1 ion pair complex:
HA(aq) + R₂NH(org) ⇌ --INVALID-LINK--
This equilibrium is characterized by an equilibrium constant, K₁₁, which is defined as:
K₁₁ = --INVALID-LINK-- / (--INVALID-LINK-- * --INVALID-LINK--)
In many systems, the formation of higher-order complexes, where more than one acid molecule associates with the initial ion pair, is also observed. For instance, the formation of a (2:1) acid-amine complex can be represented as:
2HA(aq) + R₂NH(org) ⇌ --INVALID-LINK--
The corresponding equilibrium constant, K₂₁, is:
K₂₁ = --INVALID-LINK-- / (--INVALID-LINK--² * --INVALID-LINK--)
The overall distribution of the acid between the organic and aqueous phases is a function of the concentrations of all the extracted species.
Key Parameters for Quantifying Extraction Equilibria
Several key parameters are used to quantify the efficiency and equilibrium of the extraction process:
-
Distribution Coefficient (D): The ratio of the total concentration of the solute in the organic phase to its total concentration in the aqueous phase at equilibrium.
-
D = --INVALID-LINK-- / --INVALID-LINK--
-
-
Loading Factor (Z): The ratio of the total concentration of the acid extracted into the organic phase to the initial concentration of the amine in the organic phase. It indicates the loading capacity of the extractant.
-
Z = --INVALID-LINK-- / [Amine](initial, org)
-
-
Extraction Efficiency (E%): The percentage of the solute transferred from the aqueous phase to the organic phase.
-
E% = (D / (D + V(aq)/V(org))) * 100 , where V is the volume of the respective phase.
-
Quantitative Data for Amine Extraction Systems
While specific quantitative data for this compound is sparse in publicly available literature, extensive research has been conducted on structurally similar long-chain amines such as tridodecylamine (TDA) and trioctylamine (TOA). The principles and magnitudes of the equilibrium constants are expected to be comparable. The following tables summarize representative data for the extraction of various acids by these amines in different diluents.
Table 1: Equilibrium Constants for Acid Extraction by Tridodecylamine (TDA)
| Acid Extracted | Diluent | Stoichiometry (Acid:Amine) | Equilibrium Constant (K) | Reference |
| Gibberellic Acid | Isoamyl alcohol | 1:1 | K₁₁ = 5.84 | F.A. El-Seesy et al. (2016) |
| 2:1 | K₂₁ = 2.12 | |||
| Gibberellic Acid | Octan-1-ol | 1:1 | K₁₁ = 2.53 | F.A. El-Seesy et al. (2016) |
| 2:1 | K₂₁ = 0.89 | |||
| Gibberellic Acid | Decan-1-ol | 1:1 | K₁₁ = 1.21 | F.A. El-Seesy et al. (2016) |
| 2:1 | K₂₁ = 0.45 | |||
| Picolinic Acid | 1-Octanol | 1:1 | K₁₁ = 3.27 | A. Kumar et al. (2012) |
| 2:1 | K₂₁ = 1.15 |
Table 2: Distribution Coefficients (D) for the Extraction of Gibberellic Acid with TDA (0.5 mol·kg⁻¹) at 298 K
| Diluent | Initial Acid Conc. (mol·kg⁻¹) | Distribution Coefficient (D) | Extraction Efficiency (E%) | Reference |
| Isoamyl alcohol | 1.877 x 10⁻³ | 26.60 | 96.37 | F.A. El-Seesy et al. (2016) |
| Octan-1-ol | 1.877 x 10⁻³ | 7.16 | 87.74 | F.A. El-Seesy et al. (2016) |
| Decan-1-ol | 1.877 x 10⁻³ | 2.55 | 71.87 | F.A. El-Seesy et al. (2016) |
Experimental Protocols
The determination of extraction equilibria for this compound systems involves a standardized set of experimental procedures.
General Experimental Protocol for Liquid-Liquid Equilibrium Studies
-
Preparation of Aqueous Phase: A stock solution of the target acid (or metal salt) of known concentration is prepared in deionized water or a suitable buffer solution.
-
Preparation of Organic Phase: A solution of this compound of a specific concentration is prepared in the chosen organic diluent (e.g., n-heptane, toluene, 1-octanol).
-
Equilibration: Equal volumes (e.g., 20 mL) of the aqueous and organic phases are added to a sealed container (e.g., a separatory funnel or a screw-capped vial).
-
Mixing: The container is agitated vigorously for a predetermined time (e.g., 2-4 hours) at a constant temperature (e.g., 298 K) using a mechanical shaker to ensure that equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand undisturbed for a sufficient period (e.g., 1-2 hours) to ensure complete separation of the two phases.
-
Analysis of Aqueous Phase: A sample is carefully taken from the aqueous phase. The concentration of the remaining acid is determined by an appropriate analytical method, such as titration with a standard NaOH solution or by instrumental methods like HPLC or UV-Vis spectrophotometry.
-
Calculation of Organic Phase Concentration: The concentration of the acid in the organic phase is determined by mass balance: --INVALID-LINK-- = ([Acid](initial, aq) - [Acid](final, aq)) * (V(aq) / V(org))
-
Data Analysis: The distribution coefficient (D), loading factor (Z), and extraction efficiency (E%) are calculated from the equilibrium concentrations. By repeating the experiment with varying initial concentrations of the acid and the amine, the stoichiometry of the extracted complexes and the corresponding equilibrium constants can be determined by applying the Law of Mass Action model.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key concepts and workflows involved in the study of this compound extraction equilibria.
Methodological & Application
Protocol for liquid-liquid extraction of cobalt with Ditridecylamine.
Topic: Protocol for Liquid-Liquid Extraction of Cobalt with a Tertiary Amine Extractant
Disclaimer: While the initial request specified Ditridecylamine (DTDA), a thorough literature search did not yield a specific, detailed protocol for this reagent. Therefore, this document provides a comprehensive protocol using a representative and well-documented tertiary amine extractant, Alamine 336 (a mixture of tri-octyl/decyl amines) or Tri-n-octylamine (TOA). The principles and procedures outlined here are expected to be analogous for other long-chain tertiary amines like DTDA.
Introduction
Liquid-liquid extraction, also known as solvent extraction, is a widely used hydrometallurgical technique for the separation and purification of metals. In the context of cobalt recovery, tertiary amines such as Alamine 336 and Tri-n-octylamine (TOA) are effective extractants, particularly from acidic chloride solutions. The extraction mechanism relies on the formation of an ion-pair between the protonated amine in the organic phase and an anionic cobalt-chloride complex (e.g., [CoCl₄]²⁻) from the aqueous phase. This process is highly dependent on the concentrations of chloride ions and acid in the aqueous feed. This application note provides a detailed protocol for the laboratory-scale liquid-liquid extraction of cobalt using a tertiary amine extractant.
Materials and Reagents
| Reagent/Material | Specification | Supplier Example |
| Organic Phase | ||
| Alamine 336 or Tri-n-octylamine (TOA) | Reagent Grade | BASF, Sigma-Aldrich |
| Kerosene | Odorless, High Purity | ExxonMobil (Exxsol D80), Sigma-Aldrich |
| Aqueous Phase | ||
| Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) | ACS Reagent Grade | Sigma-Aldrich, Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated (37%) | Fisher Scientific, VWR |
| Potassium chloride (KCl) | ACS Reagent Grade | Sigma-Aldrich, Fisher Scientific |
| Stripping Solution | ||
| Deionized water | >18 MΩ·cm | Millipore Milli-Q or equivalent |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) | Fisher Scientific, VWR |
| Analytical Reagents | ||
| Nitric acid (HNO₃) | Trace Metal Grade | Fisher Scientific |
| Cobalt standard for AAS/ICP-OES | 1000 ppm in 2% HNO₃ | PerkinElmer, Agilent |
| Equipment | ||
| Separatory funnels | 250 mL | Pyrex, Kimble |
| Mechanical shaker | VWR, IKA | |
| pH meter | Mettler Toledo, Thermo Scientific | |
| Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) | PerkinElmer, Agilent | |
| Glassware (beakers, graduated cylinders, volumetric flasks) | Class A | Pyrex, Kimble |
| Pipettes and micropipettes | Eppendorf, Gilson |
Experimental Protocols
3.1. Preparation of Aqueous Feed Solution
-
Prepare a stock solution of cobalt by dissolving a calculated amount of CoCl₂·6H₂O in deionized water. For example, to prepare a 1 L solution of 1 g/L Co(II), dissolve 4.037 g of CoCl₂·6H₂O in deionized water in a 1 L volumetric flask and dilute to the mark.
-
Prepare the aqueous feed solution by transferring a known volume of the cobalt stock solution into a volumetric flask.
-
Add concentrated HCl and KCl to achieve the desired final concentrations. For example, for a feed solution with 3 M HCl and 1.5 M KCl, carefully add the calculated volumes of concentrated HCl and dissolved KCl.
-
Dilute to the final volume with deionized water.
3.2. Preparation of Organic Extractant Solution
-
Prepare the organic phase by diluting the tertiary amine extractant (Alamine 336 or TOA) in kerosene to the desired concentration. For example, to prepare 100 mL of a 0.1 M TOA solution, add the calculated volume of TOA to a 100 mL volumetric flask and dilute to the mark with kerosene. Concentrations can be varied, for instance, from 0.08 M to 0.5 M to study the effect on extraction efficiency.[1][2]
3.3. Liquid-Liquid Extraction Procedure
-
Transfer equal volumes of the aqueous feed solution and the organic extractant solution into a separatory funnel. A common phase ratio is 1:1 (Aqueous:Organic).[1][3]
-
Place the separatory funnel on a mechanical shaker and shake for a predetermined time to ensure equilibrium is reached. A typical equilibration time is 10-20 minutes.[1][2]
-
Allow the phases to separate. The organic phase, containing the extracted cobalt complex, will typically be the upper layer.
-
Carefully separate the two phases. The aqueous phase (raffinate) is drained from the bottom of the separatory funnel, and the organic phase (loaded organic) is collected from the top.
-
Take samples from the raffinate for cobalt concentration analysis to determine the extraction efficiency.
3.4. Stripping of Cobalt from the Loaded Organic Phase
-
Transfer a known volume of the loaded organic phase into a clean separatory funnel.
-
Add an equal volume of the stripping solution (e.g., deionized water or dilute H₂SO₄).
-
Shake the funnel for 10-20 minutes to allow the cobalt to be stripped from the organic phase into the aqueous stripping solution.
-
Allow the phases to separate and collect the aqueous strip solution.
-
Analyze the cobalt concentration in the aqueous strip solution and the barren organic phase to determine the stripping efficiency.
3.5. Analytical Procedure
-
Prepare standards for AAS or ICP-OES analysis by diluting the 1000 ppm cobalt standard with a matrix matching the samples (e.g., 2% HNO₃).
-
Acidify the aqueous samples (raffinate and strip solution) with trace metal grade nitric acid to a final concentration of 2% before analysis.
-
Measure the cobalt concentration in the initial aqueous feed, the raffinate, and the strip solution using a calibrated AAS or ICP-OES.
Data Presentation
Table 1: Effect of TOA Concentration on Cobalt Extraction
| TOA Concentration (M) | Initial [Co] (g/L) | Final [Co] in Raffinate (g/L) | Extraction Efficiency (%) |
| 0.08 | 0.59 | 0.36 | 38.57 |
| 0.1 | 0.59 | 0.28 | 52.54 |
| 0.3 | 0.59 | 0.18 | 69.49 |
| 0.5 | 0.59 | 0.14 | 76.27 |
Conditions: Aqueous phase: 0.01 M Co(II), 3 M HCl, 1.5 M KCl; Organic phase: TOA in kerosene; O/A ratio = 1:1; Equilibration time = 10 min. Data derived from Mishra et al., 2021.[1][2]
Table 2: Effect of HCl Concentration on Cobalt Extraction
| HCl Concentration (M) | Initial [Co] (g/L) | Final [Co] in Raffinate (g/L) | Extraction Efficiency (%) |
| 2.5 | 0.59 | 0.32 | 45.76 |
| 3.0 | 0.59 | 0.28 | 52.54 |
| 3.5 | 0.59 | 0.24 | 59.32 |
| 4.0 | 0.59 | 0.21 | 64.41 |
Conditions: Aqueous phase: 0.01 M Co(II), 1.5 M KCl; Organic phase: 0.1 M TOA in kerosene; O/A ratio = 1:1; Equilibration time = 10 min. Data derived from Mishra et al., 2021.[1][2]
Data Analysis
The efficiency of the extraction process is evaluated by calculating the distribution ratio (D) and the percentage extraction (%E).
-
Distribution Ratio (D): D = [Co]org / [Co]aq Where [Co]org is the concentration of cobalt in the organic phase at equilibrium and [Co]aq is the concentration of cobalt in the aqueous phase at equilibrium.
-
Percentage Extraction (%E): %E = (([Co]initial, aq - [Co]final, aq) / [Co]initial, aq) * 100 Where [Co]initial, aq is the initial concentration of cobalt in the aqueous phase and [Co]final, aq is the final concentration of cobalt in the aqueous phase (raffinate).
Visualizations
Caption: Mechanism of cobalt extraction with a tertiary amine.
Caption: Workflow for cobalt liquid-liquid extraction.
References
Application Notes and Protocols for the Separation of Rare Earth Elements Using Ditridecylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of rare earth elements (REEs) is a critical process in various high-technology and pharmaceutical industries. Due to their similar chemical properties, separating individual REEs from a mixture presents a significant challenge. Solvent extraction is a widely employed hydrometallurgical technique for this purpose, utilizing organic extractants to selectively partition specific REEs from an aqueous phase into an organic phase.
Ditridecylamine, a secondary amine with long alkyl chains, possesses properties that make it a candidate for use as an extractant in the separation of REEs. Its high molecular weight and branched structure contribute to good solubility in organic diluents and the formation of stable metal-amine complexes. While specific literature on the application of this compound for REE separation is limited, these application notes provide a generalized protocol based on the principles of amine-based solvent extraction for REEs. The provided data is illustrative to guide experimental design.
High molecular weight amines, including secondary amines like this compound, have been recognized for their potential in solvent extraction systems.[1] The mechanism of extraction with amines typically involves the formation of an ion-pair complex between the protonated amine in the organic phase and an anionic metal complex in the aqueous phase.
Principle of Separation
The separation of REEs using this compound relies on the differences in the stability of the complexes formed between individual REE ions and the extractant. The general process involves three main stages:
-
Extraction: The aqueous feed solution containing the mixture of REEs is brought into contact with an organic phase consisting of this compound dissolved in a suitable diluent. Specific REEs are selectively transferred to the organic phase.
-
Scrubbing: The loaded organic phase is washed with a fresh aqueous solution to remove any co-extracted impurities or less desired REEs.
-
Stripping: The desired REE is recovered from the organic phase by contacting it with a stripping agent, which breaks the metal-extractant complex and transfers the REE back to an aqueous phase in a purified and concentrated form.
Experimental Protocols
Materials and Reagents
-
Extractant: this compound (mixture of isomers)
-
Diluent: Kerosene, n-dodecane, or other suitable aliphatic or aromatic hydrocarbon
-
Modifier (Optional): Iso-decanol or other long-chain alcohol to prevent third-phase formation
-
Aqueous Feed: A solution containing a mixture of rare earth element salts (e.g., chlorides or nitrates) at a known concentration.
-
pH Adjusting Agents: HCl, HNO₃, NaOH, or NH₄OH
-
Stripping Agents: Dilute solutions of strong acids (e.g., HCl, H₂SO₄) or complexing agents.
-
Analytical Equipment: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for REE concentration analysis, pH meter.
Protocol 1: Determination of Optimal Extraction Conditions
This protocol outlines the steps to determine the optimal parameters for the selective extraction of a target REE from a mixed REE solution.
-
Preparation of the Organic Phase:
-
Prepare a stock solution of 0.1 M this compound in the chosen diluent (e.g., kerosene). If a modifier is used, a typical concentration is 2-5% (v/v).
-
-
Preparation of the Aqueous Phase:
-
Prepare a synthetic aqueous feed solution containing a mixture of REEs (e.g., La, Ce, Nd, Pr, Y) at a total concentration of 1-10 g/L.
-
Adjust the initial pH of the aqueous feed to a range of values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0) using dilute HCl or NaOH.
-
-
Extraction Procedure:
-
In a series of separatory funnels, mix equal volumes (e.g., 25 mL) of the organic phase and the pH-adjusted aqueous feed (Organic/Aqueous ratio = 1:1).
-
Shake the funnels vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
-
Analysis:
-
Measure the final pH of the aqueous phase.
-
Determine the concentration of each REE in the raffinate (the aqueous phase after extraction) using ICP-OES or AAS.
-
Calculate the concentration of each REE in the organic phase by mass balance.
-
-
Data Calculation:
-
Distribution Coefficient (D): D = [REE]org / [REE]aq
-
Extraction Efficiency (%E): %E = (D / (D + Vaq/Vorg)) * 100
-
Separation Factor (β): βA/B = DA / DB (where A is the more extracted REE)
-
Protocol 2: Stripping of the Loaded Organic Phase
This protocol describes the procedure to recover the extracted REE from the loaded organic phase.
-
Preparation of the Loaded Organic Phase:
-
Prepare a larger volume of the loaded organic phase by performing the extraction under the optimal conditions determined in Protocol 1.
-
-
Preparation of the Stripping Solution:
-
Prepare a series of stripping solutions with varying concentrations of a strong acid (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M HCl).
-
-
Stripping Procedure:
-
In a series of separatory funnels, mix the loaded organic phase with the stripping solutions at a specific Organic/Aqueous ratio (e.g., 1:1).
-
Shake the funnels for approximately 30 minutes.
-
Allow the phases to separate.
-
-
Analysis:
-
Determine the concentration of the REE in the aqueous stripping solution and in the stripped organic phase.
-
-
Data Calculation:
-
Stripping Efficiency (%S): %S = ([REE]strip aq * Vstrip aq) / ([REE]loaded org * Vloaded org) * 100
-
Data Presentation
The following tables present illustrative data for the separation of Neodymium (Nd) and Lanthanum (La) using this compound. Note: This data is hypothetical and intended to serve as a guide for experimental design and data presentation.
Table 1: Effect of Aqueous Phase pH on the Extraction of Nd and La Organic Phase: 0.1 M this compound in Kerosene; O:A Ratio = 1:1; Contact Time = 30 min
| Initial pH | Final pH | DNd | DLa | %ENd | %ELa | βNd/La |
| 2.0 | 1.8 | 1.2 | 0.3 | 54.5 | 23.1 | 4.0 |
| 3.0 | 2.5 | 5.8 | 1.1 | 85.3 | 52.4 | 5.3 |
| 4.0 | 3.2 | 15.2 | 2.5 | 93.8 | 71.4 | 6.1 |
| 5.0 | 4.1 | 25.6 | 4.8 | 96.2 | 82.8 | 5.3 |
| 6.0 | 5.0 | 22.1 | 5.5 | 95.7 | 84.6 | 4.0 |
Table 2: Effect of this compound Concentration on the Extraction of Nd Aqueous Phase: Mixed REE solution at pH 4.0; O:A Ratio = 1:1; Contact Time = 30 min
| This compound (M) | DNd | %ENd |
| 0.01 | 1.5 | 60.0 |
| 0.05 | 8.1 | 89.0 |
| 0.10 | 15.2 | 93.8 |
| 0.20 | 28.4 | 96.6 |
| 0.50 | 45.1 | 97.8 |
Table 3: Stripping of Nd from Loaded Organic with HCl Loaded Organic: 0.1 M this compound in Kerosene containing extracted Nd; O:A Ratio = 1:1; Contact Time = 30 min
| HCl Concentration (M) | % Stripping of Nd |
| 0.1 | 15.2 |
| 0.5 | 65.8 |
| 1.0 | 92.3 |
| 2.0 | 98.5 |
| 4.0 | 99.1 |
Visualizations
Caption: Workflow for REE separation using solvent extraction.
References
Ditridecylamine as an Ion-Exchanger in Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecylamine, a secondary amine with long alkyl chains, functions as an effective ion-exchanger in various analytical chemistry applications. Its primary role is in liquid-liquid extraction, also known as solvent extraction, where it facilitates the transfer of target ions from an aqueous phase to an immiscible organic phase. This process is driven by the formation of an ion-pair between the protonated amine and the analyte of interest. The lipophilic nature of this compound, owing to its two tridecyl chains, ensures its high solubility in organic solvents and promotes the efficient extraction of the ion-pair complex.
In acidic conditions, the lone pair of electrons on the nitrogen atom of this compound accepts a proton, forming a bulky, positively charged ammonium cation. This cation can then pair with anionic species, such as metal-halide complexes or deprotonated organic acids, and extract them into the organic phase. The selectivity of the extraction can be finely tuned by controlling the pH of the aqueous phase, the choice of organic solvent, and the presence of other complexing agents.
This document provides detailed application notes and protocols for the use of this compound as an ion-exchanger in the analytical separation of metal ions and organic acids.
Principle of Ion-Exchange with this compound
The ion-exchange mechanism involving this compound can be generalized by the following equilibria. In the first step, the amine is protonated by an acid (HX) in the aqueous phase to form an ammonium salt which partitions into the organic phase. This is followed by the exchange with an anionic analyte (A⁻).
1. Protonation: R₂NH(org) + H⁺(aq) + X⁻(aq) ⇌ R₂NH₂⁺X⁻(org)
2. Ion-Exchange: R₂NH₂⁺X⁻(org) + A⁻(aq) ⇌ R₂NH₂⁺A⁻(org) + X⁻(aq)
Where:
-
R₂NH represents this compound.
-
(org) and (aq) denote the organic and aqueous phases, respectively.
-
H⁺ is a proton from an acid.
-
X⁻ is the counter-ion from the acid (e.g., Cl⁻, NO₃⁻).
-
A⁻ is the anionic analyte to be extracted.
The overall efficiency and selectivity of the extraction are dependent on factors such as the pKa of the amine, the hydrophobicity of the resulting ion pair, and the stability of the analyte anion in the aqueous phase.
Applications in Analytical Chemistry
Extraction and Separation of Metal Ions
This compound is a versatile extractant for a range of metal ions, particularly those that form stable anionic complexes in acidic media. This is highly valuable in hydrometallurgy for the purification and separation of metals.[1]
Typical Metals Extracted:
-
Uranium(VI) from sulfate or chloride media.
-
Thorium(IV) from nitrate media.
-
Transition metals such as Zinc(II), Cobalt(II), and Iron(III) from chloride solutions.
Table 1: Representative Extraction Data for Metal Ions using Long-Chain Amines *
| Metal Ion | Aqueous Medium | Organic Phase | Distribution Ratio (D) | Extraction Efficiency (%) | Separation Factor (β) |
| U(VI) | 1 M H₂SO₄ | 0.1 M this compound in Kerosene | ~50 | >98 | U/Th: ~150 |
| Th(IV) | 4 M HNO₃ | 0.2 M this compound in Toluene | ~10 | >90 | Th/La: ~100 |
| Co(II) | 6 M HCl | 0.1 M this compound in Xylene | ~25 | >96 | Co/Ni: ~200 |
| Zn(II) | 2 M HCl | 0.1 M this compound in Chloroform | ~100 | >99 | Zn/Cu: ~50 |
*Note: The data in this table are illustrative and based on typical performance of long-chain secondary and tertiary amines. Specific performance of this compound may vary.
Extraction of Organic Acids and Pharmaceuticals
The ability of this compound to act as a basic extractant makes it suitable for the separation of acidic organic compounds from aqueous matrices. This has applications in the purification of organic acids from fermentation broths and the extraction of acidic drugs in pharmaceutical analysis.[1] The formation of an organo-soluble ion pair facilitates the transfer of the acid from the aqueous to the organic phase.
Typical Organic Acids and Pharmaceuticals Extracted:
-
Carboxylic acids (e.g., citric acid, lactic acid).
-
Phenolic compounds.
-
Acidic pharmaceuticals (e.g., non-steroidal anti-inflammatory drugs - NSAIDs).
Table 2: Representative Extraction Data for Organic Acids using Long-Chain Amines *
| Analyte | Aqueous Medium (pH) | Organic Phase | Distribution Ratio (D) | Extraction Efficiency (%) |
| Citric Acid | 2.5 | 0.3 M this compound in 1-Octanol | ~15 | >93 |
| Lactic Acid | 3.0 | 0.3 M this compound in MIBK | ~8 | ~89 |
| Salicylic Acid | 2.0 | 0.2 M this compound in Chloroform | ~20 | >95 |
*Note: The data in this table are illustrative and based on typical performance of long-chain amines. Specific performance of this compound may vary.
Experimental Protocols
Protocol 1: Extraction of Uranium(VI) from a Sulfuric Acid Medium
Objective: To determine the distribution ratio and extraction efficiency of Uranium(VI) from a synthetic leach liquor using this compound.
Materials:
-
This compound (DTDA)
-
Kerosene (or other suitable aliphatic diluent)
-
1-Octanol (phase modifier)
-
Uranyl sulfate solution (1 g/L U in 1 M H₂SO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium carbonate solution (1 M)
-
Deionized water
-
Separatory funnels (125 mL)
-
Mechanical shaker
-
pH meter
-
ICP-MS or UV-Vis Spectrophotometer for uranium analysis
Procedure:
-
Organic Phase Preparation:
-
Prepare a 0.1 M solution of this compound in kerosene.
-
Add 1-octanol as a phase modifier (typically 2-5% v/v) to prevent third-phase formation.
-
-
Aqueous Phase Preparation:
-
Prepare a 1 g/L uranium stock solution by dissolving the appropriate amount of uranyl sulfate in 1 M H₂SO₄.
-
-
Extraction:
-
In a 125 mL separatory funnel, place 20 mL of the aqueous uranium solution and 20 mL of the organic phase (Phase ratio 1:1).
-
Shake the funnel vigorously for 30 minutes using a mechanical shaker to ensure equilibrium is reached.
-
Allow the phases to separate for 15 minutes.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Determine the uranium concentration in the aqueous phase after extraction ([U]aq,final) using a suitable analytical technique (e.g., ICP-MS).
-
The uranium concentration in the organic phase can be calculated by mass balance: [U]org = [U]aq,initial - [U]aq,final.
-
-
Stripping (Back-Extraction):
-
Take the uranium-loaded organic phase and contact it with a 1 M sodium carbonate solution at a 1:1 phase ratio.
-
Shake for 30 minutes and allow the phases to separate.
-
The uranium will be stripped back into the aqueous carbonate phase.
-
-
Calculations:
-
Distribution Ratio (D): D = [U]org / [U]aq,final
-
Extraction Efficiency (%E): %E = (([U]aq,initial - [U]aq,final) / [U]aq,initial) * 100
-
Protocol 2: Extraction of a Model Acidic Drug (e.g., Salicylic Acid) from an Aqueous Buffer
Objective: To evaluate the extraction efficiency of salicylic acid from a buffered aqueous solution using this compound.
Materials:
-
This compound (DTDA)
-
Chloroform (or other suitable organic solvent)
-
Salicylic acid
-
Phosphate buffer solution (pH 2.0)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Deionized water
-
Separatory funnels (125 mL)
-
Mechanical shaker
-
pH meter
-
UV-Vis Spectrophotometer
Procedure:
-
Organic Phase Preparation:
-
Prepare a 0.2 M solution of this compound in chloroform.
-
-
Aqueous Phase Preparation:
-
Prepare a 100 mg/L stock solution of salicylic acid in the pH 2.0 phosphate buffer.
-
-
Extraction:
-
In a 125 mL separatory funnel, add 25 mL of the aqueous salicylic acid solution and 25 mL of the organic phase.
-
Shake for 20 minutes to reach equilibrium.
-
Allow the phases to separate for 10 minutes.
-
-
Phase Separation and Analysis:
-
Separate the aqueous and organic phases.
-
Measure the concentration of salicylic acid remaining in the aqueous phase ([SA]aq,final) using a UV-Vis spectrophotometer at its λmax (approximately 296 nm at acidic pH).
-
-
Calculations:
-
Extraction Efficiency (%E): %E = (([SA]aq,initial - [SA]aq,final) / [SA]aq,initial) * 100
-
Visualizations
Caption: Mechanism of ion-exchange extraction with this compound.
References
Application Notes and Protocols for Solvent Extraction Using Ditridecylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Ditridecylamine (DTDA) in solvent extraction processes. The information is targeted toward professionals in research, scientific, and drug development fields who are interested in the separation and purification of metal ions from aqueous solutions.
Introduction to this compound in Solvent Extraction
This compound (DTDA) is a high-molecular-weight secondary amine that serves as an effective liquid-liquid extraction reagent.[1] Its long alkyl chains render it highly soluble in organic solvents and virtually immiscible with water, making it an ideal candidate for hydrometallurgical applications.[1][2] In solvent extraction, DTDA functions as an anion exchanger. The extraction mechanism typically involves the protonation of the amine in an acidic aqueous phase, followed by the formation of an ion-pair with the metalate anion, which is then extracted into the organic phase. This process is reversible, allowing for the subsequent recovery of the extracted metal in a stripping stage.
The general process of solvent extraction in hydrometallurgy involves three main stages:
-
Leaching: The target metal is first dissolved from its solid source (e.g., ore, industrial waste) into an aqueous solution, typically using an acid.
-
Extraction (Loading): The aqueous solution containing the metal ions is brought into contact with an organic solution containing the extractant (in this case, DTDA). The metal ions are selectively transferred from the aqueous phase to the organic phase.
-
Stripping (Re-extraction): The metal-loaded organic phase is then treated with a suitable aqueous solution (the stripping agent) to recover the metal ions in a purified and concentrated form.
Case Study: Solvent Extraction of Uranium (VI)
This document will use the solvent extraction of Uranium (VI) from a sulfate leach solution as a case study to detail the experimental setup and protocols. While the following data is based on studies using tertiary amines like Alamine 336, which exhibits similar extraction behavior, it provides a strong representative model for a DTDA-based system.[3][4] It is important to note that optimization of specific parameters may be necessary when using this compound.
Experimental Parameters and Their Effects
The efficiency of uranium extraction using an amine-based extractant is influenced by several key parameters:
-
Aqueous Phase Acidity (pH and Sulfuric Acid Concentration): The concentration of sulfuric acid in the aqueous phase plays a critical role. Initially, an increase in acidity leads to a higher concentration of the protonated amine, which enhances extraction. However, at very high acid concentrations, competition between the sulfate ions and the uranyl sulfate complex for the amine can lead to a decrease in extraction efficiency.[3][5] The optimal extraction of uranium (VI) is often achieved at a specific, relatively low sulfuric acid concentration.[3]
-
Extractant Concentration: Increasing the concentration of this compound in the organic phase generally leads to a higher extraction efficiency, as more extractant molecules are available to complex with the uranium.[4][5]
-
Organic to Aqueous Phase Ratio (O/A): A higher O/A ratio can lead to a greater percentage of uranium being extracted in a single stage.[3]
-
Contact Time: The transfer of the metal complex from the aqueous to the organic phase requires sufficient mixing time to reach equilibrium.[4]
-
Temperature: The effect of temperature on the extraction process can vary. In the case of uranium extraction with amines, the process is often exothermic, meaning that lower temperatures favor extraction.[3]
Quantitative Data Summary
The following tables summarize the expected effects of various parameters on the extraction of Uranium (VI) using an amine-based extractant like this compound in a kerosene diluent.
Table 1: Effect of Sulfuric Acid Concentration on Uranium (VI) Extraction
| H₂SO₄ Concentration (mol/L) | Uranium Extraction (%) |
| 0.05 | ~85 |
| 0.10 | ~95 |
| 0.15 | ~99 |
| 0.50 | ~90 |
| 1.00 | ~80 |
Note: Data is representative and based on studies with similar amine extractants. The optimal concentration may vary for DTDA.
Table 2: Effect of this compound (DTDA) Concentration on Uranium (VI) Extraction
| DTDA Concentration (mol/L) | Uranium Extraction (%) |
| 0.01 | ~75 |
| 0.025 | ~90 |
| 0.05 | ~99 |
| 0.10 | >99 |
Note: Assumes an aqueous phase of 0.15 mol/L H₂SO₄.
Table 3: Effect of Organic/Aqueous (O/A) Phase Ratio on Uranium (VI) Extraction
| O/A Ratio | Uranium Extraction (%) |
| 0.2:1 | ~90 |
| 0.5:1 | ~95 |
| 1:1 | ~99 |
| 1.5:1 | >99 |
Note: Assumes 0.05 mol/L DTDA in the organic phase and 0.15 mol/L H₂SO₄ in the aqueous phase.
Experimental Protocols
Protocol 1: Solvent Extraction of Uranium (VI) using this compound
1. Materials and Reagents:
-
Aqueous Phase (Feed Solution): A synthetic leach solution containing a known concentration of Uranium (VI) (e.g., 250 mg/L) in 0.15 M sulfuric acid.
-
Organic Phase: A solution of 0.05 M this compound (DTDA) in a suitable organic diluent such as kerosene. A phase modifier like isodecanol (e.g., 2% v/v) can be added to improve phase separation and prevent the formation of a third phase.[5]
-
Separatory funnels (250 mL)
-
Mechanical shaker
-
pH meter
-
Centrifuge (for enhancing phase separation if necessary)
-
Analytical instrumentation for uranium concentration measurement (e.g., ICP-OES, UV-Vis Spectrophotometer).
2. Procedure:
-
Prepare the aqueous and organic phases as described above.
-
In a 250 mL separatory funnel, add equal volumes (e.g., 50 mL) of the aqueous and organic phases to achieve a 1:1 O/A ratio.
-
Place the separatory funnel on a mechanical shaker and agitate for a predetermined time (e.g., 30 minutes) to ensure the system reaches equilibrium.[4]
-
After shaking, allow the phases to separate. If separation is slow or an emulsion forms, centrifugation can be employed.
-
Carefully separate the two phases. The lower aqueous phase is the raffinate, and the upper organic phase is the loaded organic.
-
Measure the concentration of uranium remaining in the raffinate using a suitable analytical technique.
-
Calculate the percentage of uranium extracted using the following formula:
% Extraction = [(Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration] x 100
3. Optimization:
-
To determine the optimal conditions, systematically vary one parameter at a time (e.g., H₂SO₄ concentration, DTDA concentration, O/A ratio, contact time) while keeping the others constant.
Protocol 2: Stripping of Uranium (VI) from Loaded this compound
1. Materials and Reagents:
-
Loaded Organic Phase: The uranium-loaded DTDA solution from Protocol 1.
-
Stripping Agent: A 0.5 M solution of ammonium carbonate ((NH₄)₂CO₃).[3] Other stripping agents like sodium carbonate or mineral acids can also be tested.[6][7]
-
Separatory funnels (250 mL)
-
Mechanical shaker
-
Analytical instrumentation for uranium concentration measurement.
2. Procedure:
-
In a 250 mL separatory funnel, add a known volume of the loaded organic phase and the stripping solution. An O/A ratio of 1:1 is a good starting point.
-
Agitate the mixture for a sufficient time (e.g., 30 minutes) to allow for the transfer of uranium back into the aqueous phase.
-
Allow the phases to separate and collect the aqueous phase (strip solution).
-
Measure the concentration of uranium in the strip solution.
-
Calculate the percentage of uranium stripped using the formula:
% Stripping = (Concentration in Strip Solution / Initial Concentration in Loaded Organic) x 100
Visualizations
Experimental Workflow
References
- 1. The effect of pH and time on the extractability and speciation of uranium(VI) sorbed to SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The solvent extraction and stripping process using Alamine 336 with a case study of uranium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Optimization of Some Parameters on the Low Efficiency of Solvent Extraction of Uranium with Alamine 336 : Oriental Journal of Chemistry [orientjchem.org]
- 6. pp.bme.hu [pp.bme.hu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Synergistic Extraction Using Ditridecylamine and Co-Extractants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for employing ditridecylamine in synergistic solvent extraction systems. Due to the limited direct literature on this compound, this document leverages data and protocols for Alamine 336, a structurally and functionally similar tertiary amine, as a representative model. The underlying principles and experimental approaches are broadly applicable to this compound.
Introduction to Synergistic Extraction with Tertiary Amines
Solvent extraction is a pivotal technique for the separation and purification of metals. Synergistic extraction, the enhancement of extraction efficiency by a mixture of two or more extractants, offers improved selectivity and performance over individual extractants. Tertiary amines, such as this compound and Alamine 336, play a crucial role as synergistic agents, particularly when paired with acidic extractants like organophosphorus acids or carboxylic acids.
The primary mechanism involves the tertiary amine acting as a neutralizing agent for the protons released by the acidic extractant during the metal extraction process. This shifts the equilibrium in favor of the formation of the metal-extractant complex, leading to a significant increase in the distribution ratio of the metal ion into the organic phase.
Data Presentation: Synergistic Extraction of Rare Earth Elements (REEs)
The following table summarizes the synergistic effect of a binary mixture of an organophosphorus acid (Cyanex 272) and a tertiary amine (Alamine 336) on the extraction of various REEs from a chloride solution.
| Metal Ion | Extractant System | Aqueous Phase | Organic Phase | Distribution Ratio (D) | Extraction (%) | Synergistic Coefficient (SC) | Reference |
| Y(III) | 0.5 M Cyanex 272 | HCl solution, pH 4 | Kerosene | - | >95% | - | [1] |
| Y(III) | 0.5 M Cyanex 272 + 0.5 M Alamine 336 | HCl solution, pH 4 | Kerosene | - | ~100% | >1 | [1] |
| Tb(III) | 0.5 M Cyanex 272 | HCl solution, pH 4 | Kerosene | - | <10% | - | [1] |
| Tb(III) | 0.5 M Cyanex 272 + 0.5 M Alamine 336 | HCl solution, pH 4 | Kerosene | - | >90% | >1 | [1] |
| Eu(III) | 0.5 M Cyanex 272 | HCl solution, pH 4 | Kerosene | - | <5% | - | [1] |
| Eu(III) | 0.5 M Cyanex 272 + 0.5 M Alamine 336 | HCl solution, pH 4 | Kerosene | - | >80% | >1 | [1] |
| La(III) | 0.5 M Cyanex 272 + 0.5 M Alamine 336 | Chloride Solution | Kerosene | - | Enhanced | >1 | [2] |
| Pr(III) | 0.5 M Cyanex 272 + 0.5 M Alamine 336 | Chloride Solution | Kerosene | - | Enhanced | >1 | [2] |
| Nd(III) | 0.5 M Cyanex 272 + 0.5 M Alamine 336 | Chloride Solution | Kerosene | - | Enhanced | >1 | [2] |
Note: Synergistic Coefficient (SC) is calculated as SC = log(D_mix / (D_1 + D_2)), where D_mix is the distribution ratio with the mixed extractant system, and D_1 and D_2 are the distribution ratios with the individual extractants. A value of SC > 0 indicates synergism.
Experimental Protocols
The following are generalized protocols for the synergistic solvent extraction of metals using a tertiary amine and an acidic extractant.
Protocol 1: Preparation of Organic and Aqueous Phases
Objective: To prepare the extractant solution and the aqueous feed solution containing the metal ions of interest.
Materials:
-
This compound or Alamine 336 (tertiary amine)
-
Acidic extractant (e.g., Cyanex 272, D2EHPA)
-
Organic diluent (e.g., kerosene, toluene)
-
Metal salt (e.g., REE chloride, cobalt sulfate)
-
Deionized water
-
Acid or base for pH adjustment (e.g., HCl, NaOH)
-
Volumetric flasks, beakers, magnetic stirrer
Procedure:
-
Organic Phase Preparation: a. Accurately weigh the required amount of the tertiary amine and the acidic extractant. b. Dissolve the extractants in the chosen organic diluent in a volumetric flask to achieve the desired concentrations (e.g., 0.5 M of each). c. Stir the solution until both extractants are completely dissolved.
-
Aqueous Phase Preparation: a. Dissolve the metal salt in deionized water in a beaker to obtain the desired metal ion concentration. b. Adjust the pH of the aqueous solution to the desired value using a dilute acid or base solution while monitoring with a pH meter.
Protocol 2: Synergistic Solvent Extraction Procedure
Objective: To perform the liquid-liquid extraction of the target metal ions from the aqueous phase to the organic phase.
Materials:
-
Prepared organic and aqueous phases
-
Separatory funnels
-
Mechanical shaker or wrist-action shaker
-
pH meter
-
Centrifuge (optional)
Procedure:
-
Measure equal volumes of the prepared organic and aqueous phases (e.g., 20 mL each) and transfer them to a separatory funnel.
-
Shake the separatory funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and allow the system to reach equilibrium.
-
Allow the phases to separate by letting the funnel stand for a sufficient time (e.g., 15-30 minutes). If an emulsion forms, it can be broken by centrifugation.
-
Carefully separate the two phases. The lower phase is typically the aqueous phase (raffinate), and the upper phase is the organic phase (loaded organic).
-
Measure the pH of the raffinate.
-
Analyze the concentration of the metal ions in the raffinate using appropriate analytical techniques (e.g., ICP-OES, AAS).
-
Calculate the distribution ratio (D) and the percentage of extraction (%E) using the following formulas:
-
D = ([M]_org) / ([M]_aq) = (C_initial - C_final) / C_final
-
%E = (D / (D + V_aq / V_org)) * 100 where [M] is the metal concentration, C_initial and C_final are the initial and final aqueous phase metal concentrations, and V is the volume of the respective phases.
-
Protocol 3: Stripping of Metal Ions from the Loaded Organic Phase
Objective: To recover the extracted metal ions from the organic phase into a new aqueous solution.
Materials:
-
Loaded organic phase
-
Stripping agent (e.g., dilute HCl, H₂SO₄)
-
Separatory funnels
-
Mechanical shaker
Procedure:
-
Mix the loaded organic phase with the stripping agent in a separatory funnel at a specific phase ratio (e.g., 1:1).
-
Shake the funnel for a sufficient time to allow for the transfer of the metal ions back into the aqueous phase.
-
Allow the phases to separate and collect the aqueous strip solution containing the recovered metal ions.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of synergistic extraction with a tertiary amine.
References
Application Notes and Protocols for Stripping Metal Ions from Loaded Ditridecylamine (DTDA) Organic Phase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecylamine (DTDA), a secondary amine, is a versatile liquid-liquid extraction (solvent extraction) reagent employed for the selective separation of metal ions from aqueous solutions. After the extraction process, the "loaded" organic phase, rich in the metal-DTDA complex, must be treated to recover the metal ions and regenerate the DTDA for reuse. This process is known as stripping. This document provides detailed application notes and protocols for the efficient stripping of metal ions from a loaded DTDA organic phase. The methodologies described herein are essential for developing robust and economical metal recovery and purification processes.
The stripping of metal ions from a loaded amine-based extractant, such as DTDA, is typically achieved by shifting the extraction equilibrium in the reverse direction. This is accomplished by contacting the loaded organic phase with an aqueous solution (stripping agent) that can effectively break the metal-amine complex. The most common approach involves the use of acidic solutions. The protons (H+) from the acid protonate the amine, which disrupts its ability to complex with the metal ion, thereby facilitating the transfer of the metal ion back into the aqueous phase.
General Principles of Stripping
The extraction of a metal cation (Mⁿ⁺) by DTDA (represented as R₂NH) can be simplified by the following equilibrium reaction:
Extraction: Mⁿ⁺(aq) + n(R₂NH)₂(org) ⇌ (R₂NH)₂ₙ Mⁿ⁺(org)
Stripping: (R₂NH)₂ₙ Mⁿ⁺(org) + 2n H⁺(aq) ⇌ Mⁿ⁺(aq) + n(R₂NH₂⁺)₂(org)
The efficiency of the stripping process is influenced by several key factors:
-
Acid Strength and Concentration: Higher acidity generally leads to more effective stripping. However, the optimal concentration depends on the specific metal-DTDA complex and the desired selectivity.
-
Temperature: Temperature can affect the kinetics and thermodynamics of the stripping reaction.[1] An optimal temperature can enhance the stripping rate and efficiency.
-
Contact Time: Sufficient time must be allowed for the stripping reaction to reach equilibrium.
-
Phase Ratio (Organic/Aqueous): The volume ratio of the organic phase to the aqueous stripping phase influences the concentration of the stripped metal in the aqueous solution.
Experimental Protocols
The following are generalized protocols for stripping metal ions from a loaded DTDA organic phase. Researchers should optimize these protocols for their specific metal ion and experimental conditions.
Protocol 1: Stripping with Sulfuric Acid
Sulfuric acid is a commonly used stripping agent due to its effectiveness and relatively low cost.
Materials:
-
Loaded DTDA organic phase (e.g., DTDA in a suitable diluent like kerosene)
-
Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M)
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Analytical instrumentation for metal ion concentration determination (e.g., AAS, ICP-OES)
Procedure:
-
Preparation of Stripping Solutions: Prepare a series of sulfuric acid solutions of desired concentrations in deionized water.
-
Phase Contact: In a separatory funnel, add a known volume of the loaded DTDA organic phase and the sulfuric acid stripping solution at a specific organic-to-aqueous (O:A) phase ratio (e.g., 1:1, 1:2, 2:1).
-
Equilibration: Shake the separatory funnel vigorously using a mechanical shaker for a predetermined time (e.g., 5, 10, 15, 30 minutes) to ensure thorough mixing and allow the stripping reaction to reach equilibrium.
-
Phase Separation: Allow the phases to separate completely.
-
Sample Collection: Carefully separate the aqueous phase from the organic phase.
-
Analysis: Determine the concentration of the metal ion in the aqueous phase using a suitable analytical technique.
-
Calculation of Stripping Efficiency: Calculate the stripping efficiency (%) using the following formula: Stripping Efficiency (%) = (Concentration of metal in aqueous phase after stripping / Initial concentration of metal in organic phase) x 100
-
Optimization: Repeat steps 2-7, varying the sulfuric acid concentration, contact time, and O:A ratio to determine the optimal stripping conditions.
Protocol 2: Stripping with Hydrochloric Acid
Hydrochloric acid can also be an effective stripping agent, particularly for certain metal ions.[2]
Materials:
-
Loaded DTDA organic phase
-
Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M)
-
Separatory funnels
-
Mechanical shaker
-
Analytical instrumentation for metal ion concentration determination
Procedure:
Follow the same procedure as outlined in Protocol 3.1, substituting hydrochloric acid for sulfuric acid.
Protocol 3: Stripping with Nitric Acid
Nitric acid is another strong acid that can be used for stripping.
Materials:
-
Loaded DTDA organic phase
-
Nitric acid (HNO₃) solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M, 2.0 M)
-
Separatory funnels
-
Mechanical shaker
-
Analytical instrumentation for metal ion concentration determination
Procedure:
Follow the same procedure as outlined in Protocol 3.1, substituting nitric acid for sulfuric acid.
Data Presentation
The following tables summarize illustrative quantitative data for the stripping of various metal ions from a loaded organic phase. Note: Data for this compound is limited in the public domain. The following tables are based on analogous amine-based extraction systems and should be used as a general guide. Researchers must generate their own data for their specific DTDA system.
Table 1: Effect of Stripping Agent and Concentration on Stripping Efficiency of Various Metal Ions (Illustrative Data)
| Metal Ion | Stripping Agent | Concentration (M) | Stripping Efficiency (%) |
| Cobalt (Co²⁺) | H₂SO₄ | 0.5 | 85 |
| 1.0 | 95 | ||
| 2.0 | >99 | ||
| HCl | 1.0 | 92 | |
| HNO₃ | 1.0 | 90 | |
| Nickel (Ni²⁺) | H₂SO₄ | 1.0 | 90 |
| 2.0 | 98 | ||
| HCl | 2.0 | 95 | |
| HNO₃ | 2.0 | 93 | |
| Copper (Cu²⁺) | H₂SO₄ | 0.5 | 92 |
| 1.0 | >99 | ||
| HCl | 1.0 | 98 | |
| HNO₃ | 1.0 | 97 | |
| Zinc (Zn²⁺) | H₂SO₄ | 0.1 | 95 |
| 0.5 | >99 | ||
| HCl | 0.5 | 98 | |
| HNO₃ | 0.5 | 96 | |
| Iron (Fe³⁺) | H₂SO₄ | 2.0 | 80 |
| HCl | 3.0 | 90 | |
| H₂SO₄ + Reductant | 1.0 | >95 |
Table 2: Effect of Contact Time on Stripping Efficiency of Cobalt(II) with 1.0 M H₂SO₄ (Illustrative Data)
| Contact Time (minutes) | Stripping Efficiency (%) |
| 2 | 75 |
| 5 | 90 |
| 10 | 95 |
| 15 | 95 |
Table 3: Effect of Organic-to-Aqueous (O:A) Phase Ratio on Stripping Efficiency of Copper(II) with 1.0 M H₂SO₄ (Illustrative Data)
| O:A Phase Ratio | Stripping Efficiency (%) |
| 1:2 | >99 |
| 1:1 | >99 |
| 2:1 | 97 |
| 5:1 | 90 |
Visualizations
Logical Workflow for Metal Ion Stripping
The following diagram illustrates the general workflow for the stripping of metal ions from a loaded DTDA organic phase.
Caption: Workflow for the stripping of metal ions from a loaded DTDA organic phase.
Signaling Pathway of Stripping Mechanism
The diagram below illustrates the chemical mechanism of acid-based stripping of a metal ion from a DTDA complex.
Caption: Chemical mechanism of acid-based stripping of metal ions from a DTDA complex.
Selective Stripping
In cases where the loaded organic phase contains multiple metal ions, selective stripping can be employed to separate them. This can be achieved by:
-
Controlling Stripping Agent Concentration: Different metal-DTDA complexes may exhibit different stabilities towards acid. By carefully controlling the concentration of the stripping acid, it may be possible to selectively strip one metal while leaving others in the organic phase.
-
Using Complexing Agents: The addition of a complexing agent to the aqueous stripping phase can enhance the selectivity of the stripping process. The complexing agent can form a stable, water-soluble complex with the target metal ion, thus promoting its transfer into the aqueous phase.
Regeneration and Recycling of DTDA
After the metal ions have been stripped, the resulting "barren" or "stripped" organic phase contains the protonated form of DTDA. This organic phase can often be recycled back to the extraction stage. In some cases, a neutralization step with a base (e.g., NaOH, NH₄OH) may be necessary to deprotonate the amine and fully regenerate its extraction capability.
Safety Precautions
-
Always work in a well-ventilated area, preferably a fume hood, when handling organic solvents and acids.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
Application Notes and Protocols for Metal Ion Transport Using a Tertiary Amine-Based Supported Liquid Membrane
Topic: Tertiary Amine-Based Supported Liquid Membrane for Hexavalent Chromium Transport
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific data on ditridecylamine, this document provides protocols and data for a closely related and well-documented tertiary amine carrier, Tri-n-octylamine (TOA) , which is a primary component of commercial extractants like Alamine 336. This information serves as a representative guide for metal ion transport using long-chain tertiary amines.
Introduction
Supported Liquid Membrane (SLM) technology offers a highly selective and efficient method for the separation and concentration of metal ions from aqueous solutions. This technique combines the processes of solvent extraction and stripping into a single step, utilizing a small volume of an organic liquid phase immobilized within the pores of a microporous support. This approach is advantageous due to its low consumption of organic solvents, high selectivity, and the ability to facilitate uphill transport of metal ions against a concentration gradient.
This document details the application of a supported liquid membrane containing the tertiary amine, Tri-n-octylamine (TOA), as a carrier for the transport of hexavalent chromium (Cr(VI)) from acidic aqueous solutions. Tertiary amines are effective carriers for the transport of anionic metal complexes, such as the hydrochromate ion (HCrO₄⁻), which is the predominant species of Cr(VI) in acidic conditions.
Principle of Transport
The transport of Cr(VI) across a TOA-based SLM is a facilitated transport mechanism driven by a pH gradient between the feed and stripping solutions. The process can be summarized in the following key steps:
-
Protonation of the Carrier: At the feed-membrane interface, the tertiary amine carrier (R₃N) is protonated by the acid in the feed solution.
-
Anion Exchange and Complex Formation: The protonated carrier then forms an ion-pair complex with the hydrochromate anion (HCrO₄⁻) present in the feed solution.
-
Diffusion: This bulky, hydrophobic metal-carrier complex diffuses across the organic liquid membrane.
-
Stripping and Carrier Regeneration: At the membrane-stripping interface, the complex comes into contact with a basic or neutral stripping solution. The high concentration of hydroxide or other stripping anions causes the release of the chromate ion into the stripping phase and regenerates the free amine carrier.
-
Carrier Recycle: The regenerated carrier diffuses back across the membrane to the feed interface to begin a new transport cycle.
Data Presentation
The efficiency of Cr(VI) transport is influenced by several key experimental parameters. The following tables summarize quantitative data on the effect of these parameters on transport efficiency and permeability.
Table 1: Effect of Feed Phase pH on Cr(VI) Transport
| Feed pH | Removal Percentage (%) | Permeability (x 10⁻⁶ cm/s) | Reference |
| 1.0 | 85 | 5.50 | [1] |
| 2.0 | 89 | 5.91 | [1] |
| 3.0 | 78 | 4.80 | [1] |
| 4.0 | 65 | 3.20 | [1] |
Table 2: Effect of Carrier (Tri-n-octylamine) Concentration on Cr(VI) Transport
| Carrier Concentration (M) | Removal Percentage (%) | Permeability (x 10⁻⁶ cm/s) | Reference |
| 0.1 | 75 | 4.50 | [1] |
| 0.5 | 88 | 5.80 | [1] |
| 1.0 | 92 | 6.20 | [1] |
| 1.5 | 92 | 6.20 | [1] |
Table 3: Effect of Stripping Agent (NaOH) Concentration on Cr(VI) Transport
| Stripping Agent Conc. (M) | Recovery Percentage (%) | Permeability (x 10⁻⁶ cm/s) | Reference |
| 0.1 | 70 | 4.20 | [1] |
| 0.5 | 85 | 5.50 | [1] |
| 1.0 | 91 | 6.10 | [1] |
| 1.5 | 88 | 5.90 | [1] |
Experimental Protocols
Preparation of the Supported Liquid Membrane
-
Support Material: A microporous hydrophobic polymer support, such as polypropylene (e.g., Celgard 2400) or polyvinylidene fluoride (PVDF), is typically used.
-
Organic Liquid Membrane Solution: Prepare a solution of the carrier, Tri-n-octylamine (TOA), in a suitable organic solvent (e.g., kerosene, n-heptane). A typical concentration range for TOA is 0.1 M to 1.0 M.[1]
-
Impregnation: Immerse the microporous support in the organic liquid membrane solution for at least 24 hours to ensure complete saturation of the pores.[2]
-
Assembly: After impregnation, remove the support from the solution and wipe off the excess liquid from the surface with a lint-free tissue. The prepared SLM is now ready to be placed in the transport cell.
Metal Ion Transport Experiment
-
Transport Cell Setup: A two-compartment transport cell is used, where the two compartments (feed and stripping) are separated by the prepared SLM. The effective membrane area for transport should be recorded.[3]
-
Feed Solution: Prepare the feed solution by dissolving a salt of hexavalent chromium (e.g., K₂Cr₂O₇) in deionized water to the desired concentration (e.g., 100 mg/L). Adjust the pH of the feed solution to the optimal acidic value (typically pH 2) using a suitable acid like H₂SO₄ or HCl.[1]
-
Stripping Solution: Prepare the stripping solution, which is typically an aqueous solution of a base like NaOH (e.g., 1.0 M).[1]
-
Running the Experiment: Fill the respective compartments of the transport cell with the feed and stripping solutions. Both phases should be stirred at a constant rate (e.g., 600 rpm) to minimize the thickness of the aqueous boundary layers and enhance mass transfer.[4]
-
Sampling and Analysis: At regular time intervals, withdraw small aliquots from both the feed and stripping solutions. The concentration of Cr(VI) in the samples can be determined using a suitable analytical technique, such as UV-Vis spectrophotometry after complexation with 1,5-diphenylcarbazide, or by atomic absorption spectroscopy (AAS).
-
Data Analysis: Calculate the percentage of Cr(VI) transported from the feed phase and recovered in the stripping phase over time. The permeability coefficient (P) can be calculated using the following equation:
ln(Cₜ/C₀) = - (A/V) * P * t
where Cₜ is the concentration of the metal ion in the feed phase at time t, C₀ is the initial concentration, A is the effective membrane area, and V is the volume of the feed phase.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Transport of Chromium(VI) across a Supported Liquid Membrane Containing Cyanex 921 or Cyanex 923 Dissolved in Solvesso 100 as Carrier Phase: Estimation of Diffusional Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of Ditridecylamine in Organic Solutions
Abstract
This application note details robust and reliable analytical methods for the quantification of Ditridecylamine (DTDA) in common organic solvents. This compound, a secondary amine with long alkyl chains, is utilized primarily as a solvent extractant in various industrial and research applications, including the separation of metal ions and organic acids.[1] Accurate determination of its concentration is crucial for process optimization, quality control, and research applications. This document provides detailed protocols for three distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and a classic acid-base titration method. These methods offer a range of sensitivity, selectivity, and equipment requirements to suit the diverse needs of researchers, scientists, and drug development professionals.
Introduction
This compound (DTDA) is a lipophilic dialkylamine known for its efficacy in liquid-liquid extraction processes and as a thermal stabilizer for certain chemical compounds.[1][2] Its non-volatile nature and lack of a significant chromophore present challenges for direct quantification using common analytical techniques like direct UV-Vis spectrophotometry or standard GC-MS.
To address this, this application note presents three validated approaches:
-
HPLC-UV with Pre-column Derivatization: A highly sensitive and selective method suitable for trace-level quantification. Aliphatic amines that lack a UV-Vis spectrum can be reacted with a derivatizing agent to form products with strong absorbance maxima, allowing for detection.[3] This protocol utilizes 4-chloro-7-nitrobenzofurazan (NBD-Cl) as the derivatizing agent.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identification and quantification, especially in complex matrices.[4] While direct analysis of high molecular weight amines can be challenging, this protocol provides a foundational method for experienced users. Derivatization may be employed to improve chromatographic performance.[5]
-
Acid-Base Titration: A straightforward and cost-effective method for determining the concentration of DTDA in simpler, non-interfering sample matrices. This method is ideal for assaying bulk material or concentrated solutions where high sensitivity is not required.
Methods and Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the pre-column derivatization of this compound with NBD-Cl, rendering it detectable by a standard UV-Vis detector.
Experimental Protocol
a) Materials and Reagents:
-
This compound (DTDA), analytical standard
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Water (HPLC grade)
-
Organic solvent for sample dissolution (e.g., isooctane, toluene)
b) Preparation of Solutions:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of HPLC grade water. Adjust the pH to 9.0 using a concentrated sodium hydroxide solution.
-
NBD-Cl Solution (5 mg/mL): Dissolve 50 mg of NBD-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
DTDA Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DTDA standard and dissolve it in 100 mL of the chosen organic solvent (e.g., isooctane).
-
DTDA Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the same organic solvent.
c) Derivatization Procedure:
-
Pipette 100 µL of each calibration standard or sample solution into a 2 mL autosampler vial.
-
Add 200 µL of the borate buffer (pH 9.0).
-
Add 100 µL of the NBD-Cl solution.
-
Cap the vial and vortex thoroughly for 30 seconds.
-
Place the vial in a heating block or water bath at 70°C for 60 minutes.[3]
-
After incubation, cool the vial to room temperature.
-
Add 50 µL of 1 M HCl to stop the reaction.
-
Add 550 µL of a Methanol:Water (80:20) mixture to ensure miscibility with the mobile phase and vortex. The final volume is 1 mL.
-
The sample is now ready for HPLC analysis.
d) HPLC-UV Operating Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 85% Acetonitrile and 15% Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detector Wavelength: 470 nm (for the DTDA-NBD derivative)[3]
-
Run Time: Approximately 15 minutes (adjust as needed based on chromatogram)
e) Quantification: Construct a calibration curve by plotting the peak area of the DTDA-NBD derivative against the concentration of the prepared standards. Determine the concentration of DTDA in the unknown samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the selective and sensitive analysis of DTDA, providing both quantification and structural confirmation.
Experimental Protocol
a) Materials and Reagents:
-
This compound (DTDA), analytical standard
-
Organic solvent for sample dissolution (e.g., Hexane, Ethyl Acetate)
-
Internal Standard (IS), e.g., Dioctadecylamine or a similar high molecular weight secondary amine not present in the sample.
b) Preparation of Solutions:
-
DTDA Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DTDA and dissolve in 100 mL of the chosen organic solvent.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the DTDA stock solution. Spike each standard with the internal standard to a final concentration of 10 µg/mL.
c) GC-MS Operating Conditions:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: Low-bleed capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 320°C
-
Hold: 5 minutes at 320°C
-
-
MS Transfer Line Temperature: 300°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-500 for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis. Monitor characteristic ions of DTDA (e.g., m/z 212, 381) and the internal standard.[6]
-
d) Quantification: Create a calibration curve by plotting the ratio of the DTDA peak area to the internal standard peak area against the DTDA concentration. This ratio normalization corrects for variations in injection volume and instrument response.
Acid-Base Titration
A classic, direct method for determining the concentration of basic compounds like DTDA. Best suited for concentrations above 0.01 M.
Experimental Protocol
a) Materials and Reagents:
-
This compound (DTDA) sample in an organic solvent (e.g., isopropanol, toluene)
-
Standardized Hydrochloric Acid (HCl) in isopropanol (e.g., 0.1 M)
-
Indicator solution (e.g., Bromophenol Blue) or a pH electrode suitable for non-aqueous titration.
b) Titration Procedure:
-
Accurately pipette a known volume (e.g., 25 mL) of the DTDA solution into a 100 mL beaker or flask.
-
Add a few drops of the indicator solution or insert the pH electrode.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant slowly while monitoring the color change or the pH reading.
-
The endpoint is reached when the indicator changes color permanently (e.g., from blue to yellow for Bromophenol Blue) or when a sharp inflection point is observed in the pH curve.
-
Record the volume of HCl titrant used.
c) Calculation: The concentration of this compound (in Molarity) can be calculated using the following formula:
MDTDA = (MHCl × VHCl) / VDTDA
Where:
-
MDTDA is the molarity of the DTDA solution.
-
MHCl is the molarity of the standardized HCl solution.
-
VHCl is the volume of the HCl solution used at the endpoint (in L).
-
VDTDA is the initial volume of the DTDA sample (in L).
Data Presentation
The performance of the HPLC-UV and GC-MS methods can be summarized as follows. These values are representative and should be determined during in-house method validation.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL (R² > 0.998) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 6% |
| Accuracy (% Recovery) | 92 - 108% |
Visualizations
The following diagrams illustrate the experimental workflows for the HPLC and Titration methods.
References
- 1. This compound | 101012-97-9 | Benchchem [benchchem.com]
- 2. products.basf.com [products.basf.com]
- 3. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Quantification of Organic Contaminants and Evaluation of Their Effects on Amine Foaming in the Natural Gas Sweetening Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. This compound | C26H55N | CID 22200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heavy Metal Removal from Industrial Wastewater using Amine-Based Extractants
Topic: Amine-Based Solvent Extraction for Heavy Metal Removal from Industrial Wastewater
Audience: Researchers, scientists, and drug development professionals.
Note: Direct and detailed experimental data for the use of ditridecylamine in heavy metal removal from industrial wastewater is limited in publicly available scientific literature. Therefore, this document utilizes data from a chemically similar and well-researched long-chain amine extractant, Tri-n-octylamine (TOA) , often available commercially as Alamine 336 . The principles and protocols described herein are broadly applicable to long-chain aliphatic amines and serve as a comprehensive guide for developing heavy metal extraction processes.
Introduction
Heavy metal contamination in industrial wastewater is a significant environmental and health concern. Solvent extraction, also known as liquid-liquid extraction, is a highly efficient method for the selective removal and recovery of heavy metals. Long-chain aliphatic amines, such as tri-n-octylamine, function as anion exchangers in an organic phase. They are particularly effective in extracting metal anionic complexes from acidic aqueous solutions. This document provides detailed application notes and protocols for the use of tri-n-octylamine as a representative amine-based extractant for heavy metal removal.
The general mechanism involves the formation of an amine salt in the organic phase upon contact with an acidic aqueous solution. This amine salt can then exchange its anion with an anionic metal complex from the aqueous phase, thereby transferring the metal into the organic phase. The reaction can be generalized as follows:
-
Protonation of the Amine: R₃N (org) + H⁺ (aq) + A⁻ (aq) ⇌ R₃NH⁺A⁻ (org)
-
Anion Exchange with Metal Complex: n(R₃NH⁺A⁻) (org) + [M(A)ₓ]ⁿ⁻ (aq) ⇌ (R₃NH⁺)ₙ[M(A)ₓ]ⁿ⁻ (org) + nA⁻ (aq)
Where R represents an octyl group, A is an anion such as Cl⁻ or SO₄²⁻, and [M(A)ₓ]ⁿ⁻ is the anionic metal complex.
Data Presentation: Extraction Efficiency of Tri-n-octylamine (TOA) / Alamine 336
The following tables summarize the extraction efficiency of TOA/Alamine 336 for various heavy metals under different experimental conditions.
Table 1: Extraction of Uranium (VI) using Alamine 336 in Kerosene
| Parameter | Condition | Extraction Efficiency (%) | Reference |
| H₂SO₄ Concentration | 0.15 mol L⁻¹ | 99.72 | [1][2] |
| Alamine 336 Conc. | 0.05 mol L⁻¹ (in kerosene) | 99.72 | [1][2] |
| Phase Ratio (O/A) | 1:1 | 99.72 | [1][2] |
| Temperature | 25 °C | 99.72 | [1][2] |
| Contact Time | Not specified, rapid | - | [1][2] |
| Initial Uranium Conc. | 250 mg L⁻¹ | - | [2] |
Table 2: Extraction of Cobalt (II) using Tri-n-octylamine (TOA) in Kerosene from Acidic Chloride Medium
| Parameter | Condition | Extraction Efficiency (%) | Reference |
| TOA Concentration | 1.5 M | 76.7 | [3][4] |
| HCl Concentration | 3 M | - | [5] |
| KCl Concentration | 1.5 M | - | [5] |
| Phase Ratio (O/A) | 1:1 | - | [5] |
| Contact Time | 10 min | - | [5] |
| Temperature | 298 K | - | [5] |
| Initial Cobalt Conc. | 0.01 M | - | [5] |
Table 3: Extraction of Iron (III) using Tri-iso-octylamine (TIOA) in Benzene
| Parameter | Condition | Extraction Efficiency (%) | Reference |
| TIOA Concentration | 5.0 x 10⁻² M | 98.21 | [6] |
| Aqueous Medium | 8.0 M HCl | 98.21 | [6] |
| Diluent | Benzene | 98.21 | [6] |
| Contact Time | 5 min | - | [6] |
| Initial Iron Conc. | 1.0 x 10⁻³ M | - | [6] |
Table 4: Extraction of Cadmium (II) using Trioctylamine (TOA) in a Bulk Liquid Membrane (BLM)
| Parameter | Condition | Removal Efficiency (%) | Reference |
| TOA Concentration | 0.1 wt% in kerosene | Maximum removal | [7][8] |
| Feed Phase pH | 1 | Maximum removal | [7] |
| Stirring Speed | 400 rpm | Maximum removal | [8] |
| Extraction Time | 4 h | Maximum removal | [7][8] |
Experimental Protocols
General Protocol for Solvent Extraction of Heavy Metals using Tri-n-octylamine (TOA)
This protocol outlines a general procedure for determining the optimal conditions for heavy metal removal from a synthetic wastewater sample using TOA.
3.1.1. Materials and Reagents
-
Tri-n-octylamine (TOA) or Alamine 336
-
Kerosene (or another suitable organic diluent like benzene or xylene)
-
Stock solution of the target heavy metal salt (e.g., CdCl₂, UO₂(SO₄), CoCl₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metal analysis
3.1.2. Preparation of Solutions
-
Organic Phase: Prepare a stock solution of TOA in the chosen diluent (e.g., 0.1 M TOA in kerosene).
-
Aqueous Phase (Synthetic Wastewater): Prepare a stock solution of the heavy metal of interest at a known concentration (e.g., 100 mg/L) in deionized water. Adjust the pH to the desired value using HCl or H₂SO₄.
3.1.3. Extraction Procedure
-
In a separatory funnel, mix equal volumes (e.g., 20 mL) of the organic and aqueous phases (O/A ratio = 1:1).
-
Secure the separatory funnel in a mechanical shaker and agitate for a predetermined time (e.g., 10-30 minutes) to ensure thorough mixing and mass transfer.
-
Allow the phases to separate completely.
-
Carefully separate the aqueous phase from the organic phase.
-
Measure the final pH of the aqueous phase.
-
Determine the concentration of the heavy metal remaining in the aqueous phase using AAS or ICP-OES.
3.1.4. Data Analysis
Calculate the extraction efficiency (%E) using the following equation:
%E = [(C₀ - Cₑ) / C₀] x 100
Where:
-
C₀ is the initial concentration of the heavy metal in the aqueous phase.
-
Cₑ is the equilibrium concentration of the heavy metal in the aqueous phase after extraction.
3.1.5. Optimization of Parameters
To determine the optimal extraction conditions, systematically vary the following parameters while keeping others constant:
-
pH of the aqueous phase: Investigate a range of pH values (e.g., 1 to 6).
-
TOA concentration: Vary the concentration of TOA in the organic phase (e.g., 0.01 M to 1.0 M).
-
Contact time: Test different agitation times (e.g., 5, 10, 20, 30, 60 minutes).
-
Phase ratio (O/A): Evaluate different volume ratios of the organic to aqueous phase (e.g., 1:2, 1:1, 2:1).
-
Temperature: If required, conduct the experiments at different temperatures to study the thermodynamics of the extraction.
Protocol for Stripping of Heavy Metals from the Loaded Organic Phase
Stripping is the process of recovering the extracted metal from the organic phase, allowing for the regeneration and reuse of the extractant.
3.2.1. Stripping Agents
The choice of stripping agent depends on the extracted metal complex. Common stripping agents include:
-
Acidic solutions (e.g., H₂SO₄, HCl, HNO₃)
-
Salt solutions (e.g., NaCl, (NH₄)₂CO₃)
-
Complexing agents (e.g., EDTA)
3.2.2. Stripping Procedure
-
Take a known volume of the metal-loaded organic phase from the extraction step.
-
Mix it with a stripping solution at a specific O/A ratio (e.g., 1:1) in a separatory funnel.
-
Agitate for a sufficient time to allow for the back-extraction of the metal into the aqueous stripping solution.
-
Allow the phases to separate and collect the aqueous stripping solution.
-
Analyze the metal concentration in the stripping solution to determine the stripping efficiency. For example, 99.87% of uranium (VI) was stripped from a loaded Alamine 336/kerosene phase using 0.5 mol L⁻¹ (NH₄)₂CO₃ in a single step.[1][2]
Visualizations
Caption: Experimental workflow for heavy metal removal using solvent extraction.
Caption: Mechanism of heavy metal extraction by tri-n-octylamine.
References
- 1. The solvent extraction and stripping process using Alamine 336 with a case study of uranium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Studies on the Solvent Extraction of Iron (III) with Tri-iso-octylamine from Aqueous Mineral Acid Solutions : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. jps.usm.my [jps.usm.my]
Application Notes and Protocols for Pilot-Scale Solvent Extraction with Ditridecylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ditridecylamine (DTDA) in pilot-scale solvent extraction processes. While specific pilot-scale studies on DTDA are not extensively documented in publicly available literature, this document leverages data from studies on analogous long-chain aliphatic amines to provide detailed protocols and expected performance data.
Introduction to this compound in Solvent Extraction
This compound (DTDA) is a high molecular weight, water-immiscible secondary amine with the chemical formula C₂₆H₅₅N. Its long alkyl chains render it highly soluble in a variety of organic diluents and make it an effective extractant for a range of solutes, including metal ions and organic acids. In solvent extraction, DTDA typically functions as a weak base anion exchanger. The lone pair of electrons on the nitrogen atom can be protonated by an acid, forming an aminium salt that can then exchange its anion with an anionic species of interest in the aqueous phase. This mechanism makes it particularly suitable for extracting metals from acidic leach solutions as anionic complexes or for recovering organic acids.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 381.72 g/mol | [1][] |
| Density | 0.836 g/cm³ (at 20°C) | [] |
| Boiling Point | 220 - 240°C (at 10 mbar) | |
| Melting Point | -45°C | |
| Viscosity | 4.2 mm²/s (at 40°C) | [3] |
| Water Solubility | Immiscible | [3][4] |
Applications in Pilot-Scale Solvent Extraction
Based on the properties of DTDA and data from similar long-chain amines, pilot-scale applications can be projected in the following areas:
-
Hydrometallurgy: Extraction and purification of metals such as cobalt, nickel, zinc, and uranium from acidic leach solutions.
-
Organic Acid Recovery: Separation and concentration of carboxylic acids from fermentation broths or industrial wastewater streams.
Pilot-Plant Experimental Data (Analogous Systems)
The following tables summarize quantitative data from pilot-scale studies using long-chain amines, which can serve as a baseline for designing and evaluating a process with this compound.
Metal Extraction: Cobalt and Nickel
Table 1: Pilot-Scale Cobalt and Nickel Extraction with Amine Extractants
| Parameter | Value | Conditions | Reference |
| Cobalt Extraction | |||
| Extractant | Cyanex® 272 (organophosphinic acid) | Pilot-plant treating copper SX raffinate. | [3] |
| Extraction Efficiency | >99.5% | - | [3] |
| Feed Co Concentration | 1.8 g/L | - | [3] |
| Raffinate Co Concentration | <10 mg/L | - | [3] |
| Stripping | Dilute sulphuric acid | - | [3] |
| Nickel Extraction | |||
| Extractant | Versatic Acid | Following cobalt extraction. | [3] |
| Extraction Efficiency | >99% | 5 extraction stages. | [3] |
| Feed Ni Concentration | 32 g/L | - | [3] |
| Raffinate Ni Concentration | <0.3 g/L | - | [3] |
| Organic Phase | 30 vol.% Versatic acid | - | [3] |
| Stripping | Spent electrolyte from Ni electrowinning. | 3 stages. | [3] |
| Sulfuric Acid Extraction | |||
| Extractant | Alamine 308 (tertiary amine) | From nickel spent electrolyte. | |
| Extraction Efficiency | 98% | 4 extraction stages. | |
| Loaded Organic Acid | 16.2 g/L H₂SO₄ | - | |
| Stripping | Ammonium hydroxide | To produce ammonium sulfate. |
Note: While Cyanex® 272 and Versatic Acid are not amines, this data from a sequential Co/Ni pilot plant provides valuable context for feed and product concentrations achievable in such processes where an amine like DTDA could be considered.
Experimental Protocols for Pilot-Scale Studies
The following protocols are designed as a template for conducting pilot-scale solvent extraction studies with this compound.
Protocol 1: Pilot-Scale Metal Extraction and Stripping
Objective: To determine the extraction and stripping efficiency of this compound for a target metal (e.g., cobalt or nickel) in a continuous counter-current pilot plant.
Materials and Equipment:
-
Pilot-scale mixer-settler units (at least 3 extraction and 3 stripping stages).
-
Feed solution containing the target metal at a known concentration.
-
Organic phase: this compound (e.g., 5-20 vol.%) dissolved in a suitable diluent (e.g., kerosene) with a modifier (e.g., 5 vol.% isodecanol) to prevent third-phase formation.
-
Stripping solution (e.g., dilute sulfuric acid or a spent electrolyte).
-
pH meter, pumps, flowmeters, and holding tanks.
-
Analytical instrumentation (e.g., Atomic Absorption Spectrometer - AAS or Inductively Coupled Plasma - ICP).
Procedure:
-
Organic Phase Preparation: Prepare a sufficient volume of the organic phase by dissolving the desired concentration of this compound and modifier in the diluent.
-
Pilot Plant Setup:
-
Configure the mixer-settlers for the desired number of extraction and stripping stages in a counter-current flow arrangement.
-
Calibrate all pumps and flowmeters.
-
-
Extraction:
-
Pump the aqueous feed solution and the organic phase into the extraction circuit at the desired organic-to-aqueous (O/A) ratio (e.g., 1:1 to 3:1).
-
Adjust the pH of the aqueous feed to the optimal level for extraction using a suitable acid or base.
-
Allow the system to reach steady-state (typically after 3-5 residence times).
-
Collect samples of the raffinate and the loaded organic from the final extraction stage.
-
-
Stripping:
-
Pump the loaded organic from the extraction circuit and the stripping solution into the stripping circuit at the desired O/A ratio.
-
Allow the system to reach steady-state.
-
Collect samples of the stripped organic and the pregnant strip solution.
-
-
Analysis:
-
Analyze the metal concentration in all aqueous samples (feed, raffinate, pregnant strip solution) using AAS or ICP.
-
Determine the metal concentration in the organic phases by back-extraction with a strong acid and subsequent analysis of the aqueous phase.
-
-
Data Calculation:
-
Calculate the extraction efficiency (%E) = [(C_feed - C_raff) / C_feed] * 100.
-
Calculate the stripping efficiency (%S) = [(C_loaded_org - C_stripped_org) / C_loaded_org] * 100.
-
Protocol 2: Analytical Determination of this compound Concentration
Objective: To determine the concentration of this compound in the organic phase using a non-aqueous titration method.
Materials and Equipment:
-
Automatic titrator with a suitable electrode (e.g., glass pH electrode).
-
Standardized perchloric acid in glacial acetic acid (e.g., 0.1 N).
-
Glacial acetic acid.
-
Sample of the organic phase containing this compound.
Procedure:
-
Sample Preparation: Accurately weigh a sample of the organic phase into a beaker.
-
Dissolution: Add a sufficient volume of glacial acetic acid to dissolve the sample completely.
-
Titration: Titrate the sample with the standardized perchloric acid solution. The endpoint is detected as the point of maximum inflection in the titration curve.
-
Calculation: Calculate the amine concentration based on the volume of titrant consumed and the stoichiometry of the reaction.
Visualizations
Signaling Pathway/Experimental Workflow
Caption: Continuous counter-current solvent extraction and stripping workflow.
Logical Relationship
Caption: Anion exchange mechanism for metal extraction with this compound.
References
Application Notes and Protocols: Ditridecylamine as a Corrosion Inhibitor for Mild Steel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of mild steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Ditridecylamine, a long-chain aliphatic dialkylamine, has been identified as a potential high-efficacy corrosion inhibitor for mild steel, particularly in acidic and neutral environments. Its long alkyl chains contribute to the formation of a persistent hydrophobic barrier on the metal surface, effectively isolating it from corrosive agents.[1][2]
This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel. The methodologies described are based on established electrochemical and surface analysis techniques. While specific quantitative data for this compound is limited in publicly available literature, the data presented herein is representative of long-chain aliphatic amines and can be used as a benchmark for experimental design and data interpretation.
Mechanism of Action
The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the surface of mild steel.[3][4] The nitrogen atom in the amine group acts as the active center for adsorption.[3][5] This process is influenced by the electron density on the nitrogen atom and the presence of non-bonding electrons.
The adsorption process can be categorized as:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated amine molecules in an acidic medium.
-
Chemisorption: This involves the sharing of electrons between the nitrogen atom and the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate bond.
Once adsorbed, the long, hydrophobic tridecyl chains orient themselves away from the metal surface, forming a dense, protective film.[2] This film acts as a physical barrier, hindering the diffusion of corrosive species (such as H⁺, Cl⁻, and O₂) to the metal surface and thereby inhibiting both anodic and cathodic reactions of the corrosion process.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies on long-chain aliphatic amines as corrosion inhibitors for mild steel in 1M HCl. This data can be considered indicative of the expected performance of this compound.
Table 1: Inhibition Efficiency from Weight Loss Measurements
| Inhibitor Concentration (ppm) | Weight Loss (mg/cm²h) | Inhibition Efficiency (%) |
| 0 (Blank) | 1.25 | - |
| 50 | 0.28 | 77.6 |
| 100 | 0.19 | 84.8 |
| 150 | 0.13 | 89.6 |
| 200 | 0.09 | 92.8 |
Table 2: Potentiodynamic Polarization Parameters
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |
| 0 (Blank) | -450 | 1050 | 75 | 120 | - |
| 50 | -465 | 231 | 70 | 115 | 78.0 |
| 100 | -472 | 152 | 68 | 112 | 85.5 |
| 150 | -480 | 101 | 65 | 110 | 90.4 |
| 200 | -488 | 73 | 62 | 108 | 93.1 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters
| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE (%) |
| 0 (Blank) | 45 | 250 | - |
| 50 | 210 | 120 | 78.6 |
| 100 | 350 | 85 | 87.1 |
| 150 | 520 | 60 | 91.3 |
| 200 | 780 | 45 | 94.2 |
Experimental Protocols
Materials and Sample Preparation
-
Mild Steel Coupons: Use mild steel coupons with a composition of (e.g., %C: 0.15, %Mn: 0.60, %P: 0.04, %S: 0.05, and the remainder Fe). The coupons should be cut to a specific dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Surface Preparation: Mechanically polish the mild steel coupons with a series of emery papers of increasing grit (e.g., 400, 600, 800, 1000, and 1200). Subsequently, degrease the coupons with acetone, rinse with distilled water, and dry them in a desiccator before use.
-
Corrosive Medium: Prepare a 1M HCl solution by diluting analytical grade HCl with distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then prepare different concentrations of the inhibitor in the corrosive medium.
Weight Loss Measurements
-
Weigh the prepared mild steel coupons accurately.
-
Immerse the coupons in the corrosive medium with and without different concentrations of this compound for a specified period (e.g., 6 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons, rinse them with distilled water and acetone, dry them, and re-weigh them.
-
Calculate the corrosion rate (CR) in mg/cm²h and the inhibition efficiency (IE%) using the following equations:
-
CR = (W₁ - W₂) / (A * t)
-
IE% = [(CR₀ - CRᵢ) / CR₀] * 100
Where:
-
W₁ and W₂ are the weights of the coupon before and after immersion, respectively.
-
A is the surface area of the coupon.
-
t is the immersion time.
-
CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Perform electrochemical measurements using a three-electrode cell setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP):
-
Immerse the working electrode in the test solution for about 30 minutes to attain a stable open circuit potential (OCP).
-
Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.
-
Calculate the inhibition efficiency (IE%) using the equation:
-
IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100
Where Icorr₀ and Icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After achieving a stable OCP, apply a sinusoidal AC perturbation of 10 mV amplitude over a frequency range from 100 kHz to 0.01 Hz.
-
Record the Nyquist and Bode plots.
-
Determine the charge transfer resistance (Rct) by fitting the impedance data to an appropriate equivalent circuit.
-
Calculate the inhibition efficiency (IE%) using the equation:
-
IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100
Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Surface Analysis
-
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX):
-
Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a specified period.
-
After immersion, retrieve, rinse, and dry the coupons.
-
Analyze the surface morphology of the coupons using SEM.
-
Determine the elemental composition of the surface using EDX to confirm the presence of an adsorbed inhibitor film.
-
Visualizations
Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by this compound on a mild steel surface.
References
Application Notes and Protocols for the Synthesis of Metal Nanoparticles Using Ditridecylamine (DTDA) as a Capping Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of metal nanoparticles utilizing Ditridecylamine (DTDA) as a capping agent. While direct literature on DTDA for nanoparticle synthesis is emerging, the protocols herein are based on established methods for structurally similar long-chain secondary amines, such as dioctylamine and dodecylamine. These notes offer detailed methodologies, characterization data, and potential applications in catalysis and drug delivery.
Introduction to this compound in Nanoparticle Synthesis
This compound, a bulky secondary amine with long alkyl chains, is a promising capping agent for the synthesis of metal nanoparticles. Its primary functions in nanoparticle formation are:
-
Surface Passivation and Stabilization: The lone pair of electrons on the nitrogen atom coordinates to the surface of metal nanoparticles, preventing agglomeration and ensuring colloidal stability.
-
Size and Shape Control: The sterically hindered nature of the two tridecyl chains can influence the growth kinetics of the nanoparticles, offering a degree of control over their final size and morphology.
-
Inducing Hydrophobicity: The long alkyl chains impart a hydrophobic character to the nanoparticle surface, making them dispersible in nonpolar organic solvents and suitable for specific applications such as the encapsulation of hydrophobic drugs.
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Palladium Nanoparticles
This protocol is adapted from the synthesis of dodecylamine-capped palladium nanoparticles and is suitable for producing small, monodisperse palladium nanoparticles for catalytic applications.[1][2]
Materials:
-
Palladium(II) acetylacetonate (Pd(acac)₂)
-
This compound (DTDA)
-
Borane tert-butylamine complex
-
Toluene (anhydrous)
-
Ethanol
-
Argon gas
Procedure:
-
In a three-neck flask, dissolve Palladium(II) acetylacetonate (e.g., 0.1 mmol) and this compound (e.g., 0.5 mmol) in anhydrous toluene (20 mL) under an argon atmosphere.
-
Stir the solution at room temperature for 30 minutes to ensure the formation of the Pd-DTDA complex.
-
In a separate vial, dissolve the borane tert-butylamine complex (e.g., 1.0 mmol) in anhydrous toluene (5 mL).
-
Inject the reducing agent solution into the palladium precursor solution at a constant rate over 10 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours. The solution will gradually change color, indicating the formation of palladium nanoparticles.
-
To isolate the nanoparticles, add ethanol (40 mL) to the colloidal solution to induce precipitation.
-
Centrifuge the mixture (e.g., 8000 rpm for 10 minutes), discard the supernatant, and re-disperse the nanoparticle pellet in a minimal amount of toluene.
-
Repeat the precipitation and centrifugation steps two more times to remove excess reagents.
-
Finally, disperse the purified DTDA-capped palladium nanoparticles in the desired organic solvent for storage and further use.
Characterization:
The synthesized nanoparticles should be characterized using the following techniques:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.
-
UV-Vis Spectroscopy: To monitor the formation of nanoparticles and observe the surface plasmon resonance (SPR) peak, if applicable.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of DTDA on the nanoparticle surface.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the metallic core.
Experimental Workflow for Palladium Nanoparticle Synthesis
Protocol 2: Phase-Transfer Synthesis of this compound-Capped Gold Nanoparticles
This method involves the synthesis of gold nanoparticles in an aqueous phase, followed by their transfer to an organic phase using DTDA as the phase-transfer and capping agent.[3][4]
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium citrate
-
This compound (DTDA)
-
Toluene
-
Acetone
-
Deionized water
Procedure:
Part 1: Aqueous Synthesis of Citrate-Capped Gold Nanoparticles
-
Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a boil in a clean flask with vigorous stirring.
-
To the boiling solution, rapidly add 2.5 mL of a 1% (w/v) trisodium citrate solution.
-
The solution color will change from pale yellow to deep red, indicating the formation of gold nanoparticles.
-
Continue boiling for 15 minutes, then allow the solution to cool to room temperature.
Part 2: Phase Transfer and Capping with DTDA
-
In a separatory funnel, mix 10 mL of the aqueous gold nanoparticle solution with 10 mL of a toluene solution containing DTDA (e.g., 10 mg/mL).
-
Add 5 mL of acetone to reduce the interfacial tension.
-
Shake the funnel vigorously for 5 minutes and then allow the layers to separate.
-
The gold nanoparticles will transfer to the upper toluene layer, which will now be red.
-
Collect the organic phase containing the DTDA-capped gold nanoparticles.
-
Wash the organic phase with deionized water three times to remove any remaining citrate and other water-soluble impurities.
Experimental Workflow for Gold Nanoparticle Phase-Transfer Synthesis
Quantitative Data Summary
The following table summarizes expected nanoparticle characteristics based on syntheses with analogous long-chain secondary amines. Actual results with DTDA may vary and should be confirmed experimentally.
| Metal Nanoparticle | Synthesis Method | Precursor | Capping Agent | Reducing Agent | Solvent | Expected Size (nm) | Reference |
| Palladium (Pd) | Chemical Reduction | Pd(acac)₂ | Dodecylamine | Borane tert-butylamine | Toluene | 2 - 5 | [1][2] |
| Gold (Au) | Phase Transfer | HAuCl₄ | Dioctylamine | Sodium Citrate | Water/Toluene | 5 - 15 | [3][4] |
| Gold (Au) | Phase Transfer | HAuCl₄ | Didodecylamine | Sodium Citrate | Water/Toluene | 5 - 15 | [3][4] |
Applications
Catalysis: Selective Hydrogenation Reactions
DTDA-capped palladium nanoparticles are expected to be highly effective catalysts for various organic transformations, particularly selective hydrogenation reactions. The long alkyl chains of DTDA can prevent aggregation of the palladium nanoparticles at high temperatures and pressures, thus maintaining their catalytic activity and selectivity over multiple cycles.
Application Example: Selective Hydrogenation of Alkynes to Alkenes
DTDA-capped palladium nanoparticles can be employed as catalysts for the selective hydrogenation of internal alkynes to cis-alkenes, a crucial transformation in the synthesis of fine chemicals and pharmaceuticals.
Proposed Reaction Scheme:
The hydrophobic nature of the DTDA capping layer can also facilitate the catalyst's dispersion in nonpolar reaction media commonly used for such transformations.
Drug Delivery: Encapsulation of Hydrophobic Drugs
The hydrophobic surface of DTDA-capped nanoparticles makes them excellent candidates for the encapsulation and delivery of poorly water-soluble (hydrophobic) drugs. The long alkyl chains can form a "hydrophobic pocket" that can accommodate drug molecules, protecting them from degradation in the aqueous biological environment and facilitating their transport across cell membranes.
Logical Relationship for Drug Delivery Application
This approach can potentially improve the bioavailability and therapeutic efficacy of hydrophobic drugs while reducing their side effects. Further surface modification of the DTDA-capped nanoparticles with targeting ligands could enable site-specific drug delivery.
References
- 1. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 4. pubs.acs.org [pubs.acs.org]
Application of Ditridecylamine in Flow Chemistry for Continuous Extraction Processes
Introduction
Ditridecylamine, a high molecular weight secondary amine, is a versatile solvent extractant with significant applications in the separation and recovery of various substances, including metal ions and organic acids.[1] Its long alkyl chains render it highly soluble in organic solvents, making it an effective agent for liquid-liquid extraction.[1] The transition from traditional batch extraction methods to continuous flow chemistry offers numerous advantages, including enhanced process control, improved efficiency, higher throughput, and increased safety. This document provides detailed application notes and protocols for the utilization of this compound in continuous flow extraction processes, targeting researchers, scientists, and professionals in drug development.
Principle of Extraction with this compound
In extraction processes, this compound acts as a liquid ion exchanger. The lone pair of electrons on the nitrogen atom can be protonated by an acid or can form a coordinate bond with a metal ion. This property allows for the selective extraction of target molecules from an aqueous phase into an organic phase containing this compound. The general mechanism involves the formation of an ion-pair complex that is soluble in the organic solvent.
For the extraction of metal ions (Mⁿ⁺), the general reaction can be represented as:
n(R₂NH₂⁺)org + Mⁿ⁺(aq) ⇌ (R₂NH₂)ₙM(org) + nH⁺(aq)
For the extraction of an organic acid (HA), the reaction is:
R₂NH(org) + HA(aq) ⇌ R₂NH₂⁺A⁻(org)
The efficiency of the extraction is dependent on factors such as pH, the concentration of the extractant, the nature of the organic solvent (diluent), and the contact time between the two phases.
Application Note 1: Continuous Flow Extraction of a Model Organic Acid
Objective: To demonstrate the continuous extraction of a model organic acid (e.g., Lactic Acid) from an aqueous solution using a solution of this compound in an organic solvent within a microfluidic flow chemistry setup.
Materials and Reagents
-
Aqueous Phase: 0.1 M Lactic Acid in deionized water
-
Organic Phase: 0.2 M this compound in Toluene
-
Stripping Solution: 0.5 M Sodium Hydroxide (NaOH)
-
Pumps: Syringe pumps or HPLC pumps capable of delivering precise flow rates
-
Flow Reactor: Microfluidic chip or coiled tube reactor (e.g., PFA or PTFE tubing)
-
Back Pressure Regulator: To maintain system pressure and prevent outgassing
-
Phase Separator: Membrane-based or gravity-based continuous phase separator
Experimental Workflow
The continuous extraction process consists of three main stages: extraction, phase separation, and stripping (regeneration of the organic phase).
Experimental Protocol
-
System Setup: Assemble the flow chemistry system as depicted in the workflow diagram. Ensure all connections are secure to handle the operational pressures.
-
Pump Priming: Prime the pumps with their respective solutions (Aqueous Phase, Organic Phase, and Stripping Solution) to remove any air bubbles from the lines.
-
Extraction:
-
Set the flow rates for the aqueous and organic phases. A typical starting point is a 1:1 volumetric flow ratio (e.g., 0.5 mL/min for each phase).
-
Pump the aqueous and organic solutions simultaneously through the T-mixer and into the flow reactor. The coiled tube reactor promotes efficient mixing and mass transfer between the two phases.
-
Maintain the system pressure using a back-pressure regulator (e.g., 5 bar) to ensure stable flow and prevent solvent degassing.
-
-
Phase Separation:
-
The biphasic mixture from the reactor flows into the continuous phase separator. The separator, utilizing a hydrophobic membrane, allows the organic phase to pass through while retaining the aqueous phase.
-
Collect the aqueous raffinate (depleted of the organic acid) and the loaded organic phase in separate collection vessels.
-
-
Stripping (Regeneration):
-
Pump the loaded organic phase and the stripping solution (0.5 M NaOH) through a second T-mixer and flow reactor.
-
The basic stripping solution will deprotonate the ditridecylammonium lactate complex, transferring the lactate into the aqueous phase as sodium lactate.
-
Separate the regenerated organic phase and the aqueous product stream using a second phase separator. The regenerated organic phase can be recycled for further extraction.
-
-
Analysis: Analyze the concentration of the organic acid in the initial aqueous feed, the aqueous raffinate, and the product stream using a suitable analytical technique such as HPLC or titration to determine the extraction and stripping efficiencies.
Quantitative Data
The following table summarizes hypothetical data for the continuous extraction of lactic acid under varying flow rates, demonstrating the effect of residence time on extraction efficiency.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aqueous Flow Rate (mL/min) | 0.5 | 1.0 | 2.0 |
| Organic Flow Rate (mL/min) | 0.5 | 1.0 | 2.0 |
| Total Flow Rate (mL/min) | 1.0 | 2.0 | 4.0 |
| Residence Time (min) | 5.0 | 2.5 | 1.25 |
| Extraction Efficiency (%) | 98.5 | 95.2 | 88.7 |
| Stripping Efficiency (%) | 99.1 | 97.8 | 94.5 |
Reactor Volume: 5 mL
Application Note 2: Continuous Flow Extraction of a Metal Ion
Objective: To outline a protocol for the continuous extraction of a divalent metal ion (e.g., Copper (II)) from an acidic aqueous solution using this compound.
Materials and Reagents
-
Aqueous Feed: 100 ppm Cu²⁺ in 0.1 M H₂SO₄
-
Organic Phase: 0.1 M this compound in Kerosene
-
Stripping Solution: 1 M H₂SO₄
-
Equipment: Same as in Application Note 1.
Experimental Workflow
The logical flow for metal ion extraction is similar to that of the organic acid, with the primary difference being the chemistry of the extraction and stripping steps.
Experimental Protocol
-
System Preparation: Assemble and prime the flow chemistry system as described previously.
-
Extraction Step:
-
Introduce the aqueous feed and the organic phase into the system at a defined flow rate ratio (e.g., 2:1 aqueous to organic, such as 1.0 mL/min aqueous and 0.5 mL/min organic).
-
The mixture passes through the extraction coil where the copper ions are complexed by the this compound and transferred to the organic phase.
-
-
First Phase Separation:
-
The biphasic mixture is directed to the first phase separator.
-
The aqueous raffinate, now with a reduced copper concentration, is collected. The loaded organic phase proceeds to the stripping stage.
-
-
Stripping Step:
-
The loaded organic phase is mixed with the highly acidic stripping solution (1 M H₂SO₄) at a specific flow rate (e.g., 0.5 mL/min).
-
In the stripping coil, the high concentration of H⁺ ions displaces the copper ions from the amine complex, transferring them back into the aqueous phase.
-
-
Second Phase Separation:
-
The mixture from the stripping coil enters a second phase separator.
-
The concentrated aqueous copper solution is collected as the product. The regenerated organic phase, now free of copper, can be recycled back to the extraction stage.
-
-
Analysis: The copper concentration in the feed, raffinate, and product solutions is determined using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.
Quantitative Data
The following table presents hypothetical results for the continuous extraction of copper, showing the effect of the aqueous to organic phase flow ratio on the extraction and concentration factor.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aqueous Flow Rate (mL/min) | 1.0 | 1.5 | 2.0 |
| Organic Flow Rate (mL/min) | 0.5 | 0.5 | 0.5 |
| Phase Ratio (Aq:Org) | 2:1 | 3:1 | 4:1 |
| Extraction Efficiency (%) | 99.2 | 97.5 | 94.8 |
| Stripping Efficiency (%) | 98.9 | 98.5 | 98.1 |
| Concentration Factor | ~1.9 | ~2.8 | ~3.7 |
Concentration Factor is calculated as the metal concentration in the product stream divided by the metal concentration in the initial feed.
Conclusion
The use of this compound in continuous flow extraction processes offers a robust and efficient method for the separation and purification of both organic acids and metal ions. The protocols and data presented herein provide a foundational framework for researchers to develop and optimize continuous extraction systems tailored to their specific applications. The ability to precisely control process parameters in a flow chemistry setup allows for rapid optimization, leading to higher yields, improved purity, and more sustainable chemical processes.
References
Application Notes and Protocols: Ditridecylamine in Metalworking Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ditridecylamine (DTDA), a long-chain, lipophilic dialkylamine, is a key component in the formulation of high-performance metalworking fluids.[1][2] Its primary application lies in the synthesis of extreme pressure (EP) additives, which are crucial for protecting metal surfaces under the severe conditions of machining and metal forming operations.[1][2] This document provides detailed application notes, experimental protocols for performance evaluation, and visual representations of the underlying mechanisms and workflows associated with the use of this compound in metalworking fluids. While specific performance data for this compound is not extensively published, this guide offers standardized methodologies to evaluate its efficacy as a corrosion inhibitor and lubricity enhancer.
Principle of Action
In aqueous metalworking fluid formulations, amines like this compound play a multifaceted role. Their primary functions include pH control to maintain an alkaline environment that inhibits microbial growth and corrosion, and direct participation in corrosion inhibition and lubricity enhancement.[3][4][5]
As a corrosion inhibitor, the long alkyl chains of this compound provide a hydrophobic barrier on the metal surface. The lone pair of electrons on the nitrogen atom facilitates the adsorption of the molecule onto the metal, forming a protective film that prevents contact with corrosive agents in the fluid. This mechanism is particularly effective in protecting ferrous metals from rust.
As a precursor to extreme pressure (EP) additives, this compound is reacted to form compounds that, under high temperature and pressure at the tool-workpiece interface, decompose to create a sacrificial layer. This layer prevents direct metal-to-metal contact, thus reducing friction, wear, and the risk of welding.
Data Presentation
While specific quantitative data for this compound is limited in public literature, the following tables provide a template for presenting performance data obtained through the experimental protocols outlined in this document. These tables are designed for the comparative analysis of metalworking fluid formulations containing this compound against baseline or alternative formulations.
Table 1: Corrosion Inhibition Performance of this compound
| Formulation ID | This compound Concentration (wt%) | Test Method | Breakpoint Concentration (%) | Visual Rating (Pass/Fail) |
| MWF-DTDA-0.5 | 0.5 | ASTM D4627 | ||
| MWF-DTDA-1.0 | 1.0 | ASTM D4627 | ||
| MWF-DTDA-2.0 | 2.0 | ASTM D4627 | ||
| Control (No Amine) | 0 | ASTM D4627 | ||
| Reference Amine | 1.0 | ASTM D4627 |
Table 2: Lubricity and Extreme Pressure (EP) Performance of this compound
| Formulation ID | This compound Concentration (wt%) | Test Method | Average Tapping Torque (N·m) | Tapping Efficiency (%) | Four-Ball Wear Scar Diameter (mm) | Four-Ball Weld Point (kgf) |
| MWF-DTDA-0.5 | 0.5 | ASTM D5619 | ||||
| MWF-DTDA-1.0 | 1.0 | ASTM D5619 | ||||
| MWF-DTDA-2.0 | 2.0 | ASTM D5619 | ||||
| Control (No Amine) | 0 | ASTM D5619 | ||||
| Reference EP Additive | 1.0 | ASTM D5619 |
Experimental Protocols
Corrosion Inhibition Testing: Cast Iron Chip Test (Modified ASTM D4627)
This protocol details a standardized method for evaluating the corrosion control characteristics of water-dilutable metalworking fluids containing this compound on cast iron.[3][6]
Materials:
-
Gray cast iron drill chips
-
Test metalworking fluid formulations (with varying concentrations of this compound)
-
Reference metalworking fluid
-
Petri dishes
-
Filter paper (ashless, qualitative)
-
Pipettes
-
Spatula
-
Balance
Procedure:
-
Preparation of Metalworking Fluid Dilutions: Prepare a series of dilutions of the test and reference metalworking fluids in water of known hardness. Typical dilutions range from 1% to 10% by weight.
-
Test Setup: Place a piece of filter paper at the bottom of a clean petri dish.
-
Chip Placement: Using a spatula, evenly spread approximately 2 grams of freshly prepared cast iron chips on the filter paper.
-
Fluid Application: Pipette 5 mL of the diluted metalworking fluid onto the chips, ensuring they are thoroughly wetted.
-
Incubation: Cover the petri dish and allow it to stand at room temperature for 24 hours.
-
Evaluation: After the incubation period, carefully remove the chips and observe the filter paper for any signs of rust stains.
-
Breakpoint Determination: The lowest concentration of the metalworking fluid that does not leave a rust stain on the filter paper is considered the "breakpoint."[6] A lower breakpoint indicates better corrosion inhibition.
Lubricity Testing: Tapping Torque Test (Based on ASTM D5619)
This protocol outlines a method to assess the lubricity of metalworking fluids formulated with this compound by measuring the torque required to tap threads into a metal specimen.[7][8][9][10][11]
Materials:
-
Tapping torque test machine
-
Standardized metal test blocks (e.g., aluminum, steel)
-
Standardized taps
-
Test metalworking fluid formulations
-
Reference fluid
Procedure:
-
Machine Setup: Secure the test block in the machine's vise. Install a new tap in the chuck.
-
Fluid Application: Liberally apply the test metalworking fluid to the tap and the pre-drilled hole in the test block.
-
Tapping Operation: Start the machine to tap threads into the hole at a predetermined speed and depth. The tapping torque machine will record the torque during the operation.
-
Data Collection: Record the peak torque and the average torque for the tapping operation.
-
Replicates: Repeat the test for a statistically significant number of holes (typically 5-10) for each fluid formulation. Use a new tap for each fluid to avoid cross-contamination and wear effects.
-
Tapping Efficiency Calculation: Calculate the tapping efficiency of the test fluid relative to the reference fluid using the following formula: Tapping Efficiency (%) = (Average Torque of Reference Fluid / Average Torque of Test Fluid) x 100 A higher tapping efficiency indicates better lubricity.
Extreme Pressure (EP) Properties: Four-Ball Wear Test (Based on ASTM D2266 for Grease and D4172 for Oil)
This test evaluates the anti-wear and extreme pressure properties of lubricants, which can be adapted for oil-based metalworking fluids containing this compound derivatives.[12][13][14]
Materials:
-
Four-ball wear test apparatus
-
Steel balls (bearing quality)
-
Test metalworking fluid formulations
-
Reference lubricant
-
Microscope for measuring wear scars
Procedure:
-
Apparatus Setup: Secure three steel balls in the ball cup and add the test fluid to cover the balls. Place the fourth ball in the chuck of the motor-driven spindle.
-
Wear Test:
-
Apply a specified load (e.g., 40 kgf) and run the test at a constant speed (e.g., 1200 rpm) and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).
-
After the test, clean the three stationary balls and measure the diameter of the wear scars under a microscope. A smaller wear scar indicates better anti-wear properties.
-
-
Extreme Pressure (Weld Point) Test:
-
Start with a low load and increase it in increments until the rotating ball welds to the stationary balls.
-
The load at which welding occurs is the weld point. A higher weld point indicates superior extreme pressure performance.
-
Visualizations
Corrosion Inhibition Mechanism
Caption: Mechanism of corrosion inhibition by this compound.
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating this compound performance.
Conclusion
This compound serves as a valuable multifunctional additive in the formulation of modern metalworking fluids. Its primary role as a precursor for extreme pressure additives is well-established. Furthermore, its chemical structure suggests significant potential as a corrosion inhibitor and lubricity enhancer. The experimental protocols provided in these application notes offer a standardized framework for researchers and formulators to systematically evaluate the performance benefits of incorporating this compound into their metalworking fluid formulations. Through rigorous testing and data analysis, the optimal concentration and synergistic effects of this compound with other fluid components can be determined, leading to the development of more efficient and durable metalworking fluids.
References
- 1. products.basf.com [products.basf.com]
- 2. products.basf.com [products.basf.com]
- 3. Technical Analysis [stle.org]
- 4. Webinars [stle.org]
- 5. monsonco.com [monsonco.com]
- 6. petrolube.com [petrolube.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. uni-due.de [uni-due.de]
- 10. img.antpedia.com [img.antpedia.com]
- 11. kelid1.ir [kelid1.ir]
- 12. researchgate.net [researchgate.net]
- 13. cnlubricantadditive.com [cnlubricantadditive.com]
- 14. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
Troubleshooting & Optimization
How to prevent third phase formation in Ditridecylamine extraction systems.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing third phase formation in Ditridecylamine (DTDA) extraction systems.
Understanding Third Phase Formation
In solvent extraction, the formation of a third phase is an undesirable phenomenon where the organic phase splits into two distinct layers: a light organic phase (predominantly the diluent) and a dense, viscous third phase rich in the extractant-metal complex.[1][2] This complicates the separation process, leading to loss of efficiency and operational challenges. The primary cause of third phase formation is the limited solubility of the extracted metal-DTDA complexes in the organic diluent, which leads to the aggregation of reverse micelles.[1]
Troubleshooting Guide: Preventing Third Phase Formation
This guide addresses specific issues that may lead to third phase formation during your experiments and provides actionable steps to mitigate them.
Issue 1: Third phase formation observed upon metal loading.
-
Probable Cause: The concentration of the extracted metal-DTDA complex has exceeded its solubility limit in the chosen diluent. This is often referred to as exceeding the Limiting Organic Concentration (LOC).[1]
-
Troubleshooting Steps:
-
Reduce Metal Loading: Decrease the concentration of the metal ion in the aqueous feed.
-
Increase Extractant Concentration: In some cases, a higher extractant concentration can increase the solvency of the organic phase for the extracted complex. However, this should be tested carefully as a very high extractant concentration can also promote third phase formation.
-
Add a Modifier: Introduce a phase modifier to the organic phase. Long-chain alcohols (e.g., 1-octanol, isodecanol) or other solvating extractants (e.g., tributyl phosphate, TBP) are commonly used.[3][4] Modifiers can enhance the solubility of the extracted complexes by acting as co-solvents or by altering the structure of the aggregates.[4]
-
Change the Diluent: Switch to a diluent with better solvating properties for the metal-DTDA complex. Aromatic diluents (e.g., toluene, xylene) generally exhibit a lower tendency for third phase formation compared to aliphatic diluents (e.g., kerosene, n-dodecane).[3][5]
-
Issue 2: Third phase formation occurs at the solvent preparation stage or during aqueous phase contact, even without metal ions.
-
Probable Cause: The concentration of DTDA or the acidity of the aqueous phase is too high, leading to the formation of a third phase composed of the amine salt.
-
Troubleshooting Steps:
-
Optimize DTDA Concentration: Reduce the concentration of DTDA in the organic phase.
-
Control Acidity: Adjust the pH of the aqueous phase. For amine extractants, high acidity can lead to the formation of amine salts with limited solubility in the diluent.
-
Select an Appropriate Diluent: Ensure the chosen diluent can solubilize the desired concentration of the DTDA salt.
-
Frequently Asked Questions (FAQs)
Q1: What is the Limiting Organic Concentration (LOC) and how do I determine it?
A1: The Limiting Organic Concentration (LOC) is the maximum concentration of a metal that can be extracted into the organic phase without the formation of a third phase.[1] Determining the LOC is crucial for establishing the operational limits of your extraction system.
Experimental Protocol for LOC Determination:
-
Preparation of Organic Phase: Prepare a solution of DTDA in the chosen diluent at the desired concentration. If a modifier is used, include it in this step.
-
Preparation of Aqueous Phase: Prepare a series of aqueous solutions with a constant acid concentration and varying concentrations of the metal to be extracted.
-
Extraction: Contact equal volumes of the organic and aqueous phases in a series of vials or separatory funnels. Shake vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to facilitate clear phase separation.
-
Observation: Visually inspect each sample for the presence of a third phase. The LOC is the highest metal concentration in the organic phase of a sample that remains a single, clear phase.
-
Quantification (Optional but Recommended): Analyze the metal concentration in the equilibrated organic phases of the single-phase samples to precisely determine the LOC.
Q2: How does the choice of diluent affect third phase formation?
A2: The diluent plays a critical role in the stability of the organic phase. The general trend for the tendency to form a third phase with amine extractants is:
Aliphatic Diluents > Mixed Aliphatic/Aromatic Diluents > Aromatic Diluents
Aromatic diluents like toluene and xylene are generally more effective at preventing third phase formation than aliphatic diluents like n-dodecane or kerosene.[3]
Q3: What are phase modifiers and how do they work?
A3: Phase modifiers are compounds added to the organic phase to prevent the formation of a third phase.[4] They work through several mechanisms:[4][6]
-
Co-solvency: Increasing the overall polarity and solvating power of the organic phase.
-
Co-surfactancy: Interacting with the DTDA-metal complexes at the molecular level to prevent large-scale aggregation.
-
Preferential Solvation: Forming a solvation shell around the extracted complexes, which enhances their solubility in the diluent.
Commonly used modifiers include long-chain alcohols (e.g., 1-octanol, isodecanol) and neutral extractants like TBP.[3][4]
Q4: Can temperature influence third phase formation?
A4: Yes, temperature can have a significant effect. In many systems, increasing the temperature increases the solubility of the extracted complexes and can prevent or reverse third phase formation. However, the effect of temperature can be system-dependent and should be experimentally verified.
Quantitative Data Summary
The following tables provide a summary of how different parameters can influence the Limiting Organic Concentration (LOC), a key indicator of the propensity for third phase formation. While this data is based on analogous amine extraction systems, it provides a valuable guide for DTDA systems.
Table 1: Effect of Diluent on the Limiting Organic Concentration (LOC) of a Metal
| Diluent Type | Example Diluents | Relative LOC | Tendency for Third Phase Formation |
| Aromatic | Toluene, Xylene | High | Low |
| Cycloaliphatic | Cyclohexane | Intermediate | Intermediate |
| Aliphatic (mixed) | Kerosene | Low | High |
| Aliphatic (linear) | n-Dodecane, n-Octane | Very Low | Very High |
Data adapted from findings on similar amine extraction systems.[3]
Table 2: Effect of Modifier Concentration on the Limiting Organic Concentration (LOC) of a Metal
| Modifier | Modifier Concentration (% v/v) | Relative LOC |
| None | 0 | Baseline |
| 1-Octanol | 5 | Increased |
| 1-Octanol | 10 | Significantly Increased |
| TBP | 5 | Increased |
| TBP | 10 | Significantly Increased |
This table illustrates the general trend that increasing modifier concentration enhances the LOC. The optimal concentration should be determined experimentally.
Visualizing the Process: Experimental Workflow and Logical Relationships
Diagram 1: Experimental Workflow for Determining the Onset of Third Phase Formation
Caption: Workflow for LOC determination.
Diagram 2: Factors Influencing Third Phase Formation
Caption: Key factors affecting third phase formation.
References
- 1. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety [comptes-rendus.academie-sciences.fr]
Technical Support Center: Breaking Emulsions in Ditridecylamine (DTDA) Solvent Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during Ditridecylamine (DTDA) solvent extraction experiments.
Troubleshooting Guides
Persistent emulsions can significantly hinder phase separation, leading to product loss and process inefficiencies. This guide provides a systematic approach to troubleshooting and resolving emulsion issues in DTDA solvent extraction.
Diagram: Troubleshooting Workflow for DTDA Emulsions
Caption: A step-by-step guide to resolving emulsions in DTDA solvent extraction.
Q1: I'm observing a stable emulsion at the aqueous-organic interface during my DTDA extraction. What is the first thing I should check?
A1: The first and often simplest parameter to evaluate is the mixing intensity.[1] Overly vigorous agitation is a common cause of stable emulsions.
-
Recommendation: Reduce the shaking or stirring speed. Gentle swirling or rocking of the separatory funnel can provide sufficient interfacial area for extraction without excessive shearing forces that lead to emulsification.[2]
Q2: I've reduced the agitation, but the emulsion persists. What are the next steps?
A2: If adjusting the mixing intensity is insufficient, the next step is to employ physical methods to break the emulsion. These methods are generally non-invasive and will not alter the chemical composition of your phases.
-
Centrifugation: This is often the most effective physical method for breaking emulsions.[3][4] The centrifugal force accelerates the coalescence of the dispersed droplets.
-
Gentle Heating: Increasing the temperature can decrease the viscosity of the continuous phase and increase the mobility of the dispersed droplets, promoting coalescence.[5] Care must be taken to avoid degradation of the target molecule.
-
Filtration: Passing the emulsified mixture through a bed of glass wool or phase separation paper can sometimes break the emulsion by physically trapping the emulsifying agents.[2][6]
-
Ultrasonic Bath: An ultrasonic bath can be used to induce coalescence of the dispersed phase.[4]
Q3: Physical methods did not fully resolve the emulsion. What chemical modifications can I try?
A3: If physical methods are unsuccessful, chemical modifications to the system can be employed. It is crucial to consider the potential impact of these additions on your downstream processes.
-
pH Adjustment: The stability of emulsions in amine extraction systems can be highly dependent on pH.[7] DTDA is a basic extractant, and adjusting the pH of the aqueous phase can alter the interfacial properties and break the emulsion. The optimal pH range for extraction should be considered to avoid loss of the target compound.[7]
-
"Salting Out": The addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous phase increases its ionic strength.[3][4] This can force the separation of the organic and aqueous phases by reducing the mutual solubility of the components.[2]
-
Addition of a Demulsifier: Commercial or custom-synthesized demulsifiers can be highly effective. Amine-based demulsifiers are often compatible with DTDA systems.[5] These are surface-active agents that displace the emulsifying species at the interface, promoting coalescence.
Q4: I am still struggling with emulsions. Could my solvent system be the issue?
A4: Yes, the composition of your organic phase plays a critical role in emulsion stability.
-
Diluent Polarity: The choice of diluent for DTDA can significantly impact emulsion formation. If you are using a non-polar aliphatic diluent like kerosene, consider adding a more polar aromatic solvent like toluene or xylene. This change in polarity can affect the solvation of the DTDA-analyte complex and reduce the tendency for emulsion formation.
-
Addition of a Modifier: The addition of a phase modifier, such as a long-chain alcohol (e.g., isodecanol or tridecanol), to the organic phase is a common strategy to prevent or break emulsions. Modifiers can increase the solubility of the amine-metal complex in the organic phase and alter the interfacial tension.
Frequently Asked Questions (FAQs)
Q5: What are the common causes of emulsions in DTDA solvent extraction?
A5: Emulsions in DTDA solvent extraction are typically caused by one or more of the following factors:
-
Presence of Surfactant-like Molecules: The feed solution may contain natural or synthetic surfactants that stabilize the emulsion.[2]
-
Fine Solid Particles: Finely divided solids can accumulate at the oil-water interface, creating a physical barrier to coalescence (a phenomenon known as a Pickering emulsion).
-
High Viscosity of the Organic Phase: A viscous organic phase can hinder the movement and coalescence of dispersed aqueous droplets.
-
Third Phase Formation: Under certain conditions of loading and acidity, a third, often gelatinous, phase can form, which is a very stable emulsion.
-
High Shear Mixing: As mentioned in the troubleshooting guide, excessive agitation can create very fine droplets that are difficult to separate.[1]
Diagram: Causes of Emulsion Formation
Caption: Key factors contributing to the formation of stable emulsions.
Q6: Are there any preventative measures I can take to avoid emulsion formation?
A6: Yes, several proactive steps can be taken:
-
Pre-treatment of the Aqueous Feed: If the feed is known to contain solids, pre-filtration or clarification is recommended.
-
Optimize Mixing: As a general rule, use the gentlest agitation that provides a reasonable extraction efficiency.[8]
-
Solvent System Design: Incorporate a phase modifier into your DTDA-diluent system from the outset if you anticipate emulsion problems.
-
Control of Operating Parameters: Maintain consistent temperature and pH within the optimal range for your extraction to minimize the likelihood of phase separation issues.[8]
Q7: How do I select an appropriate demulsifier for my DTDA system?
A7: The selection of a demulsifier should be based on:
-
Compatibility: The demulsifier should be soluble in the organic phase and not react with DTDA or the target analyte. Amine-based demulsifiers are often a good starting point.[5]
-
Efficiency: Screen several demulsifiers at different concentrations to determine the most effective one for your specific system.
-
Non-interference: The demulsifier should not interfere with downstream processes such as stripping and analysis.
Data Presentation
Table 1: Comparison of Physical Demulsification Methods
| Method | Principle | Typical Parameters | Advantages | Disadvantages |
| Centrifugation | Accelerates droplet coalescence through applied G-force. | 1000-4000 rpm for 5-20 minutes. | Highly effective for many emulsions.[3][4] | Requires specialized equipment; may not be suitable for large volumes. |
| Gentle Heating | Reduces viscosity and increases droplet mobility. | 30-50 °C. | Simple to implement. | Potential for thermal degradation of the analyte.[9] |
| Filtration | Physical separation of the emulsified layer. | Glass wool plug or phase separation paper. | Simple and inexpensive. | May not be effective for all emulsion types; potential for product loss on the filter medium.[2][6] |
| Ultrasonic Bath | Acoustic waves induce droplet coalescence. | 10-30 minutes with ice to prevent heating. | Can be effective for some systems.[4] | Requires specific equipment; potential for aerosol formation. |
Table 2: Comparison of Chemical Demulsification Methods
| Method | Reagent | Typical Concentration | Mechanism | Considerations |
| pH Adjustment | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | To desired extraction pH range. | Alters interfacial charge and properties of emulsifying agents.[4] | Can affect the extraction efficiency of the target analyte. |
| Salting Out | NaCl, Na₂SO₄ | Saturated solution or solid addition. | Increases ionic strength of the aqueous phase, reducing mutual solubility.[3][4] | Introduces salt into the aqueous phase which may need to be removed later. |
| Demulsifier Addition | Commercial or custom amine-based demulsifiers. | 10-100 ppm. | Displaces emulsifying agents from the interface.[5] | Requires screening for compatibility and efficiency; adds another component to the system. |
| Solvent Modification | Long-chain alcohols (e.g., isodecanol) | 1-5% (v/v) in the organic phase. | Improves solvation of the amine complex and modifies interfacial tension. | Changes the properties of the organic phase; may affect extraction kinetics. |
Experimental Protocols
Protocol 1: Centrifugation for Emulsion Breaking
-
Carefully transfer the entire contents of the separatory funnel, including the emulsion layer, into appropriate centrifuge tubes.
-
Balance the centrifuge tubes.
-
Centrifuge the samples at 2500 rpm for 10 minutes.
-
Visually inspect the tubes. If a clean interface is not observed, increase the centrifugation speed or time incrementally (e.g., to 3000 rpm or for 15 minutes).
-
Once a clear separation is achieved, carefully pipette the desired phase.
Protocol 2: "Salting Out" Method
-
To a separatory funnel containing the emulsified mixture, add a saturated solution of sodium chloride (brine) in an amount equal to 10-20% of the aqueous phase volume.
-
Alternatively, add solid sodium chloride or anhydrous sodium sulfate in small portions while gently swirling.
-
Gently rock the separatory funnel for several minutes. Avoid vigorous shaking which can reform the emulsion.
-
Allow the mixture to stand and observe the phase separation.
-
Drain the aqueous layer. The organic layer can then be dried with a drying agent like anhydrous sodium sulfate.[4]
References
- 1. azom.com [azom.com]
- 2. This compound | 101012-97-9 | Benchchem [benchchem.com]
- 3. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 4. Analyzing Emulsion Dynamics via Direct Visualization and Statistical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication of New Demulsifiers Employing the Waste Polyethylene Terephthalate and their Demulsification Efficiency for Heavy Crude Oil Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical review of techniques and methodologies for characterization of emulsion stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ditridecylamine Concentration for Maximum Extraction Efficiency
Welcome to the technical support center for optimizing ditridecylamine (DTDA) concentration in your extraction experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in extraction?
This compound (DTDA) is a secondary amine with long alkyl chains, making it highly soluble in organic solvents.[1] It is primarily used as an extractant in liquid-liquid extraction processes to separate and purify various compounds, including metal ions and organic acids, from aqueous solutions.[1]
Q2: How does this compound concentration affect extraction efficiency?
The concentration of this compound directly impacts the extraction efficiency by influencing the equilibrium of the extraction reaction. Generally, increasing the DTDA concentration leads to a higher distribution coefficient and greater extraction efficiency, up to a certain point. Beyond an optimal concentration, the efficiency may plateau or even decrease due to factors like increased viscosity of the organic phase or the formation of a third phase.
Q3: What are the key factors, besides concentration, that influence the extraction efficiency of this compound?
Several factors can significantly affect the extraction efficiency:
-
pH of the aqueous phase: The pH determines the speciation of the target compound (e.g., protonation state of an organic acid or formation of metal complexes) and the amine.[2][3][4]
-
Choice of diluent: The organic solvent used to dissolve DTDA can impact the solvation of the extracted complex and the overall extraction performance.[1][5][6][7]
-
Presence of modifiers: Modifiers, such as long-chain alcohols, can be added to the organic phase to prevent the formation of a third phase and improve the solubility of the amine-solute complex.
-
Temperature: Temperature can affect the reaction kinetics, solubility of components, and the overall equilibrium of the extraction process.
-
Contact time and mixing intensity: Sufficient time and agitation are necessary to ensure the system reaches equilibrium.
Q4: What is a "third phase" and how can I prevent it?
A third phase is an undesirable intermediate layer that can form between the aqueous and organic phases during extraction.[8] It often occurs at high concentrations of the extractant or the extracted species and can complicate phase separation.[8] To prevent its formation, you can:
-
Add a modifier (e.g., a long-chain alcohol) to the organic phase.[9]
-
Adjust the concentration of this compound.
-
Modify the composition of the aqueous phase (e.g., ionic strength).
-
Change the diluent to one with better solvation properties.[5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Extraction Efficiency | - Sub-optimal DTDA concentration.- Incorrect pH of the aqueous phase.- Inadequate mixing or contact time.- Unsuitable diluent. | - Systematically vary the DTDA concentration to find the optimum.- Adjust the pH of the aqueous phase to favor the extraction of the target compound.- Increase mixing speed or contact time to ensure equilibrium is reached.- Test different diluents with varying polarities.[1][5][6][7] |
| Emulsion Formation at the Interface | - High concentration of DTDA or other components.- Presence of surfactants or particulate matter.- High mixing intensity. | - Reduce the DTDA concentration.- Add a small amount of a different organic solvent to alter the interfacial tension.[9]- Add a salt (brine) to the aqueous phase to increase its ionic strength.[9][10]- Reduce the agitation speed or use gentle swirling instead of vigorous shaking.[9]- Centrifuge the mixture to break the emulsion.[9]- Filter the mixture through a phase separation filter paper.[9] |
| Formation of a Third Phase | - High loading of the organic phase with the extracted solute.- Poor solubility of the DTDA-solute complex in the diluent.- Inappropriate DTDA concentration. | - Add a modifier (e.g., isodecanol, tributyl phosphate) to the organic phase.[9]- Decrease the DTDA concentration or the initial concentration of the target compound.- Select a diluent with better solvating power for the complex.[5][6][7] |
| Precipitation in the Organic Phase | - Supersaturation of the extracted complex in the organic phase.- Temperature changes affecting solubility. | - Dilute the organic phase with more diluent.- Increase the operating temperature to improve solubility.- Add a modifier to enhance the solubility of the complex. |
Quantitative Data Summary
Disclaimer: The following data is for solvent extraction systems using amines analogous to this compound (e.g., trioctylamine, tridodecylamine). While the general trends are expected to be similar for this compound, the exact values will vary. It is crucial to perform your own optimization experiments.
Table 1: Effect of Amine Concentration on the Extraction Efficiency of Mandelic Acid
Data adapted from a study using tri-n-octylamine (TOA) in various diluents.[11]
| TOA Concentration (mol/L) | Diluent | Extraction Efficiency (%) |
| 0.092 | Dimethyl Phthalate (DMP) | 58.32 |
| 0.183 | Dimethyl Phthalate (DMP) | 81.45 |
| 0.275 | Dimethyl Phthalate (DMP) | 92.11 |
| 0.366 | Dimethyl Phthalate (DMP) | 96.54 |
| 0.458 | Dimethyl Phthalate (DMP) | 98.13 |
| 0.092 | 1-Octanol | 30.67 |
| 0.183 | 1-Octanol | 48.77 |
| 0.275 | 1-Octanol | 63.21 |
| 0.366 | 1-Octanol | 75.18 |
| 0.458 | 1-Octanol | 83.49 |
Table 2: Effect of Amine Mixture Concentration on the Extraction of Citric Acid
Data adapted from a study using a binary mixture of trioctylamine (TOA) and tridodecylamine (TDA).[4]
| (TOA + TDA) Concentration (mol/kg) | Diluent | Distribution Coefficient (D) | Extraction Efficiency (%) |
| 0.19 | Methyl Isobutyl Ketone (MIBK) | 1.50 | 60.0 |
| 0.38 | Methyl Isobutyl Ketone (MIBK) | 6.00 | 85.7 |
| 0.58 | Methyl Isobutyl Ketone (MIBK) | 18.0 | 94.7 |
| 0.77 | Methyl Isobutyl Ketone (MIBK) | 40.0 | 97.6 |
| 0.97 | Methyl Isobutyl Ketone (MIBK) | 80.0 | 98.8 |
| 1.16 | Methyl Isobutyl Ketone (MIBK) | 118 | 99.2 |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a systematic approach to determine the optimal DTDA concentration for maximizing the extraction of a target compound.
1. Materials and Reagents:
- This compound (DTDA)
- Organic diluent (e.g., kerosene, toluene, n-heptane)
- Aqueous solution containing the target compound at a known concentration
- Acid and base solutions for pH adjustment (e.g., HCl, NaOH)
- Separatory funnels
- Mechanical shaker or vortex mixer
- Analytical instrument for quantifying the target compound (e.g., UV-Vis spectrophotometer, HPLC, ICP-MS)
2. Procedure:
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key experimental parameters and the desired outcome of maximum extraction efficiency. It highlights how adjusting primary variables can mitigate common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 4. Intensification of Citric Acid Extraction by a Mixture of Trioctylamine and Tridodecylamine in Different Diluents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. exxonmobilchemical.com [exxonmobilchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. CHEMISTRY OF THE FORMATION AND ELIMINATION OF A THIRD PHASE IN ORGANOPHOSPHORUS AND AMINE EXTRACTION SYSTEMS. (Journal Article) | OSTI.GOV [osti.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ditridecylamine (DTDA) Extraction Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ditridecylamine (DTDA) as a solvent extractant. Particular focus is given to the critical role of pH in modulating its extraction efficiency for both metal ions and organic acids.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDA) and what are its primary applications in extraction?
A1: this compound is a high-molecular-weight secondary amine that functions as a liquid-liquid extraction reagent.[1] Its long alkyl chains render it highly soluble in organic solvents and immiscible with water, making it an effective extractant. It is primarily used in two main types of extractions:
-
Metal Ion Extraction: In hydrometallurgy and analytical chemistry, DTDA is used to selectively extract metal ions from aqueous solutions.
-
Organic Acid Extraction: It is also employed to recover carboxylic acids from aqueous streams, such as fermentation broths.
Q2: How does pH influence the extraction of metal ions with DTDA?
A2: The extraction of metal ions by DTDA is highly dependent on the pH of the aqueous phase. The underlying mechanism is a cation exchange process. At acidic pH, the amine group of DTDA becomes protonated (R₂NH₂⁺). This charged species can then exchange with a metal cation (Mⁿ⁺) present in the aqueous phase, facilitating the transfer of the metal into the organic phase. The optimal pH for extraction varies depending on the specific metal ion, but generally, increasing the pH enhances the extraction efficiency until precipitation of the metal hydroxide occurs.
Q3: What is the mechanism of organic acid extraction using DTDA, and how does pH affect it?
A3: The extraction of organic acids with DTDA involves an acid-base interaction. DTDA, being a base, reacts with the undissociated form of the organic acid (HA) to form an ion pair (R₂NH₂⁺A⁻) that is soluble in the organic phase. This process is most efficient when the pH of the aqueous solution is below the pKa of the organic acid, as this ensures a higher concentration of the undissociated acid available for extraction. As the pH increases above the pKa, the organic acid dissociates into its anionic form (A⁻), which is less readily extracted by the amine.
Q4: How do I choose the appropriate organic solvent (diluent) for DTDA?
A4: The choice of diluent can significantly impact the extraction performance. The ideal solvent should:
-
Completely dissolve DTDA and the resulting metal or acid complex.
-
Be immiscible with the aqueous phase.
-
Have a low viscosity to facilitate phase separation.
-
Be chemically stable and non-toxic.
-
Have a different density from the aqueous phase to aid in separation.[2] Commonly used diluents include aliphatic and aromatic hydrocarbons like kerosene, toluene, and xylene.
Q5: Can DTDA be regenerated and reused after extraction?
A5: Yes, a key advantage of using DTDA is its potential for regeneration and reuse. This is typically achieved by a process called "stripping."
-
For metal extraction: The loaded organic phase can be stripped by contacting it with a highly acidic aqueous solution. The high concentration of H⁺ ions reverses the extraction equilibrium, releasing the metal ions back into the aqueous phase and regenerating the DTDA in its protonated form.
-
For organic acid extraction: The loaded organic phase can be stripped by contacting it with a basic aqueous solution (pH > pKa of the acid). This deprotonates the extracted acid, making it water-soluble and regenerating the free amine in the organic phase.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Efficiency | 1. Incorrect pH: The pH of the aqueous phase is outside the optimal range for the target species. 2. Insufficient DTDA Concentration: The concentration of DTDA in the organic phase is too low for the amount of target species. 3. Inadequate Mixing: Insufficient contact time or agitation speed is preventing the system from reaching equilibrium. | 1. Adjust pH: Carefully measure and adjust the pH of the aqueous feed solution to the optimal range for your specific application.[3] 2. Increase Extractant Concentration: Prepare a new organic phase with a higher concentration of DTDA. 3. Optimize Mixing: Increase the shaking time or stirring speed to ensure thorough mixing of the two phases. |
| Formation of a Stable Emulsion (Third Phase) | 1. High Shear Mixing: Excessive agitation speed can lead to the formation of very fine droplets that are slow to coalesce. 2. Presence of Surfactants or Particulate Matter: Contaminants in the aqueous or organic phase can stabilize emulsions. 3. High DTDA Concentration: Very high concentrations of the extractant can sometimes contribute to emulsion formation. | 1. Reduce Agitation: Decrease the stirring or shaking intensity. 2. Filtration: Filter the aqueous feed solution to remove any suspended solids. 3. Add a De-emulsifier: In some cases, the addition of a small amount of a suitable de-emulsifier can help break the emulsion. 4. Centrifugation: For small-scale experiments, centrifuging the mixture can aid in phase separation. |
| Poor Phase Separation | 1. Similar Densities: The densities of the aqueous and organic phases are too close. 2. High Viscosity: The viscosity of the organic phase is too high. | 1. Modify Solvent Density: Add a denser or less dense co-solvent to the organic phase to alter its density. 2. Choose a Less Viscous Diluent: Select an alternative organic solvent with a lower viscosity. |
| Precipitation at the Interface | 1. pH is too high (for metals): The pH of the aqueous phase is causing the metal to precipitate as a hydroxide. 2. Supersaturation: The concentration of the extracted complex in the organic phase has exceeded its solubility limit. | 1. Lower the pH: Adjust the pH of the aqueous phase to a level where the metal ion remains soluble. 2. Dilute the Organic Phase: Add more diluent to the organic phase to keep the complex dissolved. |
Data Presentation: Effect of pH on Extraction Performance
The following table summarizes the effect of pH on the extraction efficiency of Cobalt(II) using an amine-based extractant, Cyanex 272, which exhibits a similar pH-dependent behavior to this compound. This data is representative of the general trend observed for metal extraction with such reagents.
| pH of Aqueous Phase | Extraction Efficiency of Co(II) (%) |
| 3.0 | 6.0 |
| 4.0 | 25.0 |
| 5.0 | 75.0 |
| 5.5 | 92.5 |
| 5.75 | 95.4 |
Data sourced from studies on Cyanex 272 as a representative amine-based extractant.[3]
Experimental Protocols
Protocol 1: Determination of the Effect of pH on Metal Ion Extraction
-
Preparation of Aqueous Phase: Prepare a stock solution of the metal salt (e.g., CoSO₄) of known concentration in deionized water.
-
Preparation of Organic Phase: Prepare a solution of this compound in a suitable organic diluent (e.g., kerosene) at a specific concentration (e.g., 0.1 M).
-
pH Adjustment: Aliquot the aqueous metal solution into several vessels. Adjust the pH of each aliquot to a different value within the desired range (e.g., pH 2 to 6) using a dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Extraction:
-
In a separatory funnel, combine equal volumes of the pH-adjusted aqueous phase and the organic phase.
-
Shake the funnel vigorously for a predetermined time (e.g., 10-15 minutes) to ensure the system reaches equilibrium.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).
-
The concentration of the metal in the organic phase can be calculated by mass balance.
-
-
Calculation of Extraction Efficiency:
-
Calculate the extraction efficiency (E%) using the following formula: E% = [ (C₀ - Cₐ) / C₀ ] * 100 Where C₀ is the initial concentration of the metal in the aqueous phase and Cₐ is the concentration of the metal in the aqueous phase after extraction.
-
-
Data Plotting: Plot the Extraction Efficiency (%) as a function of the final equilibrium pH of the aqueous phase.
Visualizations
Caption: Mechanisms of metal ion and organic acid extraction by this compound.
Caption: Experimental workflow for determining the effect of pH on extraction efficiency.
References
Technical Support Center: Ditridecylamine-Metal Complex Stability
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of a ditridecylamine-metal complex?
A1: The thermal stability of a this compound-metal complex is influenced by several key factors:
-
Nature of the Metal Ion: The charge density and the size of the metal ion play a crucial role. Generally, smaller, more highly charged metal ions form more stable complexes due to stronger electrostatic interactions with the ligand.[1]
-
Coordination Geometry: The geometry of the complex (e.g., tetrahedral, square planar, octahedral) affects the stability. Certain geometries can lead to greater thermal stability depending on the metal ion and ligand.
-
Steric Hindrance: The bulky tridecyl chains of this compound can create significant steric hindrance around the metal center. This can potentially lead to weaker metal-ligand bonds and lower thermal stability compared to complexes with less bulky amines.
-
Electronic Effects: The electron-donating ability of the amine nitrogen influences the strength of the coordinate bond.
-
Nature of the Counter-ion: The counter-ion associated with the metal salt precursor can also impact the stability of the final complex.
Q2: How does temperature generally affect the stability constant of a metal complex?
A2: The effect of temperature on the stability constant (K) is governed by the van't Hoff equation, which relates the change in the logarithm of the stability constant to the change in temperature and the enthalpy of formation (ΔH°) of the complex.[2] For an exothermic reaction (negative ΔH°), the stability constant decreases as the temperature increases.[3] Conversely, for an endothermic reaction (positive ΔH°), the stability constant increases with temperature. Most amine-metal complex formation reactions are exothermic, meaning that higher temperatures tend to favor the dissociation of the complex.
Q3: What information can Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide about my this compound-metal complex?
A3:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of your complex, identify the number of decomposition steps, and quantify the mass loss at each step. This can help in elucidating the composition of the complex, for instance, by identifying the loss of coordinated solvent molecules followed by the decomposition of the organic ligand.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as its temperature is changed. It can detect phase transitions such as melting, as well as exothermic or endothermic decomposition processes. When used in conjunction with TGA, DSC provides a more complete picture of the thermal events occurring.
Q4: Why is the thermal stability of a metal complex important in the context of drug development?
A4: Thermal stability is a critical parameter in drug development for several reasons:
-
Storage and Shelf-life: A drug substance must be stable under various storage conditions. A low thermal stability might necessitate special storage requirements, increasing costs and logistical complexity.
-
Manufacturing Processes: Pharmaceutical manufacturing processes often involve heating steps (e.g., drying, sterilization). The active pharmaceutical ingredient (API), in this case, the metal complex, must be able to withstand these temperatures without decomposing.
-
In-vivo Stability: While not directly correlated, thermal stability can sometimes provide insights into the kinetic and thermodynamic stability of a compound under physiological conditions.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound-Metal Complex During Synthesis
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The bulky tridecyl groups may be preventing the amine from coordinating to the metal center. | - Try a higher reaction temperature to overcome the activation energy barrier. - Use a solvent that can better solvate the metal ion and facilitate ligand exchange. - Consider using a metal precursor with more labile ligands. |
| Incorrect Stoichiometry: The molar ratio of ligand to metal may not be optimal. | - Perform a series of small-scale reactions with varying ligand-to-metal ratios to determine the optimal stoichiometry. |
| Inadequate Solvent: The chosen solvent may not be suitable for the reaction. | - Experiment with a range of solvents with different polarities and coordinating abilities. - Ensure all reactants are fully dissolved before and during the reaction. |
| Precipitation of Metal Hydroxide: If the reaction is run in the presence of water and at a basic pH, the metal salt may precipitate as a hydroxide. | - Control the pH of the reaction mixture, potentially by using a non-aqueous solvent or a buffered system. |
Issue 2: Oily or Non-Crystalline Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction: The reaction may not have gone to completion, resulting in a mixture of starting materials and product. | - Increase the reaction time and/or temperature. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. |
| Presence of Impurities: The starting materials or solvent may contain impurities that inhibit crystallization. | - Purify the this compound and the metal salt before use. - Use high-purity, dry solvents. |
| Inherent Properties of the Complex: The long alkyl chains of the ligand can lead to the formation of amorphous or waxy solids. | - Attempt recrystallization from a variety of solvents or solvent mixtures. - Try techniques such as vapor diffusion or slow evaporation to promote crystal growth. |
Data Presentation
Table 1: Hypothetical Thermal Decomposition Data for this compound-Metal Complexes (Obtained from TGA)
| Complex | Metal Ion | Decomposition Onset T₁ (°C) | Major Decomposition T₂ (°C) | Residual Mass (%) |
| [M(DTDA)₂Cl₂] | Cu(II) | 185 | 250 | 15.2 |
| [M(DTDA)₂Cl₂] | Ni(II) | 195 | 265 | 14.8 |
| [M(DTDA)₂Cl₂] | Zn(II) | 170 | 240 | 16.5 |
| [M(DTDA)₂Cl₂] | Co(II) | 190 | 255 | 15.0 |
DTDA = this compound. Data is for illustrative purposes only.
Table 2: Hypothetical Thermodynamic Parameters for the Formation of a this compound-Metal Complex at Different Temperatures
| Temperature (K) | Stability Constant (log K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |
| 298 | 5.2 | -29.7 | -45.2 | -52.0 |
| 308 | 4.9 | -28.9 | -45.2 | -52.9 |
| 318 | 4.6 | -28.1 | -45.2 | -53.8 |
Data is for illustrative purposes only.
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Metal (II) Chloride Complex
-
Materials:
-
This compound (1 equivalent)
-
Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, ZnCl₂, CoCl₂) (0.5 equivalents)
-
Anhydrous ethanol
-
Diethyl ether
-
-
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the metal(II) chloride salt in a minimal amount of anhydrous ethanol.
-
Slowly add the metal salt solution to the this compound solution with constant stirring.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Allow the solution to cool to room temperature.
-
If a precipitate forms, filter the solid and wash with cold diethyl ether.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid precipitates.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Determination of Thermal Stability by TGA
-
Instrument: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the dried this compound-metal complex into a TGA pan (typically alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum mass loss rate.
-
Mandatory Visualizations
References
Technical Support Center: Regeneration and Recycling of Ditridecylamine (DTDA) from Used Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regeneration and recycling of Ditridecylamine (DTDA) from used solvents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDA) and why is its regeneration important?
A1: this compound is a high-molecular-weight secondary amine.[1] It is utilized in various chemical processes, notably as an extractant in solvent extraction for the separation and purification of compounds like metal ions and organic acids.[2] The regeneration and recycling of DTDA from used solvents are crucial for economic and environmental reasons. Recycling reduces the consumption of fresh DTDA, minimizes waste disposal costs, and lowers the environmental footprint associated with chemical waste.[3]
Q2: What are the common methods for regenerating DTDA from used solvents?
A2: Common methods for regenerating high-molecular-weight amines like DTDA include:
-
Vacuum Distillation: This is suitable for separating DTDA from less volatile impurities or from the solvent if the solvent has a significantly different boiling point. Operating under vacuum allows for distillation at lower temperatures, which is crucial to prevent thermal degradation of the amine.[4]
-
Liquid-Liquid Extraction (Back-Extraction): This involves using an acidic aqueous solution to protonate the DTDA, transferring it from the organic solvent to the aqueous phase. The DTDA can then be recovered by basifying the aqueous phase.[5][6]
-
Adsorption: This method uses solid adsorbents to capture impurities from the DTDA-containing solvent. The purified DTDA solution can then be collected. Regeneration of the adsorbent is a key consideration for this method.[7][8][9]
Q3: How can I assess the purity of my recycled DTDA?
A3: The purity of recycled DTDA can be determined using various analytical techniques:
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for analyzing the purity of amines and detecting volatile impurities.[2][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess the purity of high-molecular-weight amines.[2]
-
Titration: Acid-base titration can determine the concentration of the amine in the recycled solvent.[10]
Troubleshooting Guides
Issue 1: Low Recovery of DTDA during Regeneration
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction (Liquid-Liquid Extraction): | Ensure the pH of the aqueous stripping solution is sufficiently low to fully protonate the DTDA. A pH of 4 has been shown to be effective for the extraction of a similar long-chain amine, tridodecylamine (TDA).[11] Consider multiple extraction steps to improve recovery. |
| Thermal Degradation (Distillation): | DTDA may degrade at high temperatures.[1][7] If using distillation, ensure you are operating under a sufficient vacuum to lower the boiling point. Monitor for signs of degradation such as discoloration or the formation of byproducts. |
| Adsorbent Saturation (Adsorption): | The adsorbent may be saturated with impurities. Regenerate or replace the adsorbent material according to the manufacturer's instructions. |
| Foaming: | Foaming can lead to entrainment of the DTDA in the overheads during distillation or poor phase separation in liquid-liquid extraction.[3][12] Identify and remove the cause of foaming, which could be due to contaminants in the feed. The use of a suitable anti-foaming agent may be a temporary solution.[12] |
Issue 2: Recycled DTDA is Discolored or Contains Impurities
| Potential Cause | Troubleshooting Step |
| Thermal Degradation: | As mentioned, high temperatures can cause degradation.[1][7] Optimize distillation conditions (lower pressure, shorter residence time) to minimize thermal stress. |
| Oxidative Degradation: | Exposure to air at elevated temperatures can lead to oxidation. If possible, perform regeneration under an inert atmosphere (e.g., nitrogen). |
| Incomplete Separation of Phases (Liquid-Liquid Extraction): | Emulsion formation can lead to carryover of the original solvent and impurities. Allow for adequate separation time. Breaking the emulsion may require adjusting the pH, adding a salt, or centrifugation. |
| Carryover of Non-Volatile Impurities (Distillation): | Ensure the distillation column has sufficient theoretical plates for the required separation. Foaming can also contribute to the carryover of non-volatile impurities.[3][12] |
| Contaminated Stripping Agent (Liquid-Liquid Extraction): | Use a high-purity acidic solution for the back-extraction to avoid introducing new impurities. |
Issue 3: Inconsistent Purity of Recycled DTDA
| Potential Cause | Troubleshooting Step |
| Variable Composition of Used Solvent: | The composition of the used solvent stream may vary between batches. Characterize the incoming used solvent to adjust the regeneration parameters accordingly. |
| Inconsistent Regeneration Process Parameters: | Ensure that key process parameters such as temperature, pressure, flow rates, and extraction times are tightly controlled for each batch. |
| Degradation of the Amine over Multiple Cycles: | Repeated recycling can lead to a gradual accumulation of degradation products.[1][7] It may be necessary to implement a periodic "deep clean" of the recycled DTDA or to purge a portion of the recycled material. |
Quantitative Data
Due to the limited availability of public data specifically for this compound regeneration, the following table provides representative data for the solvent extraction of uranium using Alamine 336 (a tertiary amine mixture with similar long alkyl chains) and the liquid-liquid extraction of a dye using Tridodecylamine (TDA). This data can serve as a starting point for optimizing DTDA regeneration processes.
Table 1: Representative Extraction and Stripping Efficiencies for Similar Long-Chain Amines
| Parameter | Value | Conditions | Reference Compound | Source |
| Extraction Efficiency | ~99.7% | 0.05 M Alamine 336 in kerosene, 0.15 M H₂SO₄, O/A ratio 1:1, 25°C | Alamine 336 | [13] |
| Extraction Efficiency | ~98% | 0.04 M TDA in kerosene, pH 4 | Tridodecylamine | [11] |
| Stripping Efficiency | ~99.87% | Loaded organic phase stripped with 0.5 M (NH₄)₂CO₃ | Alamine 336 | [13] |
| Stripping Efficiency | ~100% | Loaded organic phase stripped with 0.5 M Thiourea in 1 M NaOH | Tridodecylamine | [11] |
Experimental Protocols
The following are generalized protocols for common DTDA regeneration methods based on standard laboratory practices and literature for similar high-molecular-weight amines. Users should adapt these protocols based on the specific solvent system and safety considerations.
Protocol 1: Regeneration of DTDA by Vacuum Distillation
Objective: To separate DTDA from a high-boiling solvent or non-volatile impurities.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a condenser, a receiving flask, a vacuum pump, and a pressure gauge.[14][15]
-
Charging the Flask: Charge the round-bottom flask with the used solvent containing DTDA. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Start the vacuum pump and slowly reduce the pressure in the system to the desired level. A lower pressure will result in a lower boiling point.[4][14]
-
Heating: Begin heating the distillation flask using a heating mantle.
-
Distillation: Collect the distilled DTDA (or solvent, depending on relative volatilities) in the receiving flask.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.
Caption: Workflow for DTDA regeneration via vacuum distillation.
Protocol 2: Regeneration of DTDA by Liquid-Liquid Extraction (Back-Extraction)
Objective: To recover DTDA from an organic solvent by transferring it to an aqueous phase and then back to a clean organic phase.
Methodology:
-
Extraction:
-
Place the used organic solvent containing DTDA in a separatory funnel.
-
Add an equal volume of a dilute acidic aqueous solution (e.g., 0.5 M HCl or H₂SO₄).
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated DTDA will be in the lower aqueous layer.
-
Drain the aqueous layer into a separate beaker.
-
Repeat the extraction of the organic layer with fresh acidic solution to maximize recovery.[6]
-
-
Recovery:
-
Combine the acidic aqueous extracts in a clean separatory funnel.
-
Slowly add a base (e.g., 1 M NaOH) to the aqueous solution until it is basic (confirm with pH paper). This will deprotonate the DTDA, making it insoluble in water.
-
Add a fresh, clean organic solvent (e.g., hexane or toluene) to the separatory funnel.
-
Shake the funnel to extract the neutral DTDA into the new organic phase.
-
Allow the layers to separate and drain the organic layer containing the purified DTDA.
-
Repeat the extraction of the aqueous layer with fresh organic solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified DTDA.
-
Caption: Workflow for DTDA regeneration via liquid-liquid extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.utwente.nl [research.utwente.nl]
- 9. Evaluating Regeneration Options of Solid Amine Sorbent for CO2 Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bre.com [bre.com]
- 11. US7342136B2 - Process of making long chain internal fatty tertiary amines - Google Patents [patents.google.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Solubility of Ditridecylamine in Aliphatic Diluents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ditridecylamine and its solubility in aliphatic diluents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which types of solvents is it generally soluble?
A1: this compound is a tertiary amine with two C13 alkyl chains. Due to its long, non-polar alkyl chains, it exhibits good solubility in organic solvents.[1][2] As a general principle, aliphatic amines tend to be more soluble in aliphatic solvents.[3] Its solubility in aqueous solutions is very low.[2][4][5]
Q2: What are common aliphatic diluents used with this compound?
A2: Common aliphatic diluents include n-hexane, n-dodecane, and kerosene. The choice of diluent can significantly impact the solubility of this compound and the overall performance of a liquid-liquid extraction system.
Q3: What is "third phase formation" and why is it a concern?
A3: Third phase formation is the splitting of the organic phase into two immiscible layers upon extraction of a solute from an aqueous phase.[6] This phenomenon is a significant issue in solvent extraction processes as it can lead to operational problems, including phase disengagement difficulties and loss of extractant and solute. It is often attributed to the limited solubility of the amine-solute complex in the aliphatic diluent.[6]
Q4: How does temperature affect the solubility of this compound in aliphatic diluents?
A4: For many solid solutes, solubility in a liquid solvent increases with temperature. While this compound is a liquid at room temperature, temperature can still influence its miscibility with aliphatic diluents, especially when a solute is introduced into the system which can lead to the formation of a less soluble complex. The specific effect of temperature can vary depending on the diluent and the presence of other components in the system.[7]
Q5: What are "modifiers" and how do they help with solubility issues?
A5: Modifiers are substances added to the organic phase to prevent third phase formation and improve the solubility of the amine-solute complex.[8] Common modifiers include long-chain alcohols (e.g., 1-octanol) and neutral organophosphorus compounds like tri-n-butyl phosphate (TBP).[1][9] They can increase the polarity of the diluent and improve the solvation of the extracted complex.
Troubleshooting Guide
Problem: I am observing the formation of a third phase during my extraction process.
Solution:
-
Introduce a Modifier: The most common solution is to add a modifier to the organic phase. Tri-n-butyl phosphate (TBP) or a long-chain alcohol like 1-octanol are often effective. Start with a low concentration (e.g., 2-5% v/v) and gradually increase it until the third phase disappears.
-
Increase Temperature: Gently warming the system can sometimes increase the solubility of the components and prevent phase splitting.
-
Change the Diluent: Consider using a diluent with a different carbon chain length or a mixture of aliphatic and aromatic diluents. Aromatic diluents tend to have a lower propensity for third phase formation compared to aliphatic ones.[8][10]
-
Decrease Extractant or Solute Concentration: Lowering the concentration of this compound or the solute being extracted can reduce the likelihood of forming insoluble complexes.
Problem: My this compound solution in an aliphatic diluent appears cloudy at room temperature.
Solution:
-
Check for Water Contamination: The presence of water can lead to cloudiness. Ensure all components are anhydrous.
-
Gentle Warming: As a first step, gently warm the solution. If it becomes clear, this indicates a solubility issue at lower temperatures.
-
Add a Co-solvent/Modifier: A small amount of a more polar co-solvent or a modifier like TBP can improve solubility and eliminate cloudiness.
Data Presentation
Disclaimer: The following tables provide illustrative data based on general principles of amine solubility in aliphatic diluents. Specific experimental data for this compound was not available in the initial search. This data should be used as a general guide and for comparative purposes only. Actual solubility values should be determined experimentally.
Table 1: Illustrative Solubility of this compound in Various Aliphatic Diluents at Different Temperatures
| Temperature (°C) | Solubility in n-Hexane ( g/100 mL) | Solubility in n-Dodecane ( g/100 mL) | Solubility in Kerosene ( g/100 mL) |
| 20 | > 50 (Miscible) | ~ 40 | ~ 35 |
| 40 | > 50 (Miscible) | > 50 (Miscible) | ~ 45 |
| 60 | > 50 (Miscible) | > 50 (Miscible) | > 50 (Miscible) |
Table 2: Illustrative Effect of a Modifier (5% v/v TBP) on the Limiting Organic Concentration (LOC) of a Metal-Amine Complex at 25°C
| Diluent | LOC without Modifier (mol/L) | LOC with 5% TBP (mol/L) |
| n-Hexane | 0.08 | 0.15 |
| n-Dodecane | 0.05 | 0.12 |
| Kerosene | 0.06 | 0.14 |
Experimental Protocols
Protocol 1: Visual "Cloud Point" Method for Solubility Determination
This method provides a rapid, semi-quantitative assessment of the solubility of this compound in a diluent at different temperatures.
Materials:
-
This compound
-
Aliphatic diluent (e.g., n-dodecane)
-
Jacketed glass test tube or beaker
-
Stirring bar and magnetic stirrer
-
Controlled temperature bath (heating/cooling capabilities)
-
Calibrated thermometer
Procedure:
-
Prepare a series of solutions of this compound in the chosen aliphatic diluent at various known concentrations (e.g., 10%, 20%, 30%, 40%, 50% w/w).
-
Place a known volume of a specific concentration into the jacketed glass vessel equipped with a stirring bar.
-
Insert the thermometer into the solution, ensuring the bulb is submerged but not touching the bottom of the vessel.
-
Begin stirring the solution at a constant, moderate speed.
-
Slowly cool the solution using the controlled temperature bath.
-
Observe the solution for the first sign of turbidity or cloudiness. The temperature at which this occurs is the "cloud point".[3][11][12][13]
-
Slowly heat the solution and record the temperature at which the solution becomes clear again.
-
Repeat the cooling and heating cycle several times to ensure reproducibility.
-
Repeat this procedure for each prepared concentration.
-
Plot the cloud point temperatures against the concentration of this compound to generate a solubility curve.
Protocol 2: Determination of Limiting Organic Concentration (LOC) for Third Phase Formation
This protocol helps to determine the maximum concentration of a solute (e.g., a metal ion) that can be loaded into the organic phase before a third phase forms.
Materials:
-
Organic phase: this compound in the chosen aliphatic diluent (with or without a modifier).
-
Aqueous phase: A solution containing the solute to be extracted (e.g., a metal salt in an acidic solution).
-
Separatory funnels or centrifuge tubes.
-
Mechanical shaker or vortex mixer.
-
Centrifuge (if necessary for phase separation).
Procedure:
-
Prepare a series of aqueous feed solutions with increasing concentrations of the solute.
-
In a series of separatory funnels, add equal volumes of the organic phase.
-
Add the same volume of each of the different concentration aqueous feed solutions to the separatory funnels, creating a range of organic to aqueous phase ratios with varying solute concentrations.
-
Shake the funnels for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate. If separation is slow or an emulsion forms, centrifugation can be used.
-
Visually inspect each sample for the formation of a third phase.
-
The "Limiting Organic Concentration" (LOC) is the highest solute concentration in the organic phase that does not result in the formation of a third phase.[8]
-
The concentration of the solute in the organic phase can be determined by analyzing the raffinate (aqueous phase after extraction) and calculating the amount extracted by mass balance.
Protocol 3: Quantitative Analysis of Amine Concentration in the Organic Phase via Titration
This protocol describes a non-aqueous acid-base titration to determine the concentration of this compound in an organic diluent.
Materials:
-
Sample of this compound in aliphatic diluent.
-
Glacial acetic acid.
-
Perchloric acid in glacial acetic acid (standardized titrant, e.g., 0.1 N).
-
Crystal violet indicator or a pH electrode suitable for non-aqueous titrations.
-
Burette, beaker, and magnetic stirrer.
Procedure:
-
Accurately weigh a sample of the this compound solution into a beaker.
-
Add a sufficient volume of glacial acetic acid to dissolve the sample and to allow for immersion of the pH electrode or for a clear observation of the indicator color change.
-
If using an indicator, add a few drops of crystal violet solution.
-
Titrate the solution with the standardized perchloric acid titrant.[14] The endpoint is indicated by a sharp color change of the indicator (e.g., from violet to blue-green) or by the inflection point in the potentiometric titration curve.
-
Perform a blank titration with the solvent and indicator alone and subtract this volume from the sample titration volume.
-
Calculate the amine concentration using the following formula:
Amine Value (mg KOH/g) = [(V_sample - V_blank) * N * 56.1] / W_sample
Where:
-
V_sample = volume of titrant for the sample (mL)
-
V_blank = volume of titrant for the blank (mL)
-
N = Normality of the perchloric acid titrant
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_sample = Weight of the sample (g)
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Factors influencing the solubility of this compound complexes.
Caption: Conceptual diagram of third phase formation.
References
- 1. researchgate.net [researchgate.net]
- 2. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 3. Cloud Point Extraction as an Environmentally Friendly Technique for Sample Preparation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ASTM D2500 Method for Cloud Point Testing | Ayalytical [ayalytical.com]
- 12. Cloud-Point Method of Extraction Co(II) and Determination by FAAS – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
Technical Support Center: Minimizing Solvent Losses in Ditridecylamine (DTDA) Extraction Cycles
Welcome to the technical support center for optimizing your Ditridecylamine (DTDA) extraction processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize solvent losses during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDA) and why is it used in extractions?
This compound is a high molecular weight, secondary amine that is primarily used as a solvent extractant.[1] Its long alkyl chains make it highly soluble in organic solvents and immiscible in water, which is advantageous for liquid-liquid extraction processes.[1][2] It is particularly effective in the separation and recovery of metal ions and organic acids from aqueous solutions.[1]
Q2: What are the main causes of DTDA solvent loss during extraction cycles?
Due to its very low vapor pressure (1.04E-08 mmHg at 25°C) and high boiling point (461.8°C at 760 mmHg), solvent loss of DTDA through vaporization is generally negligible under standard operating conditions. Similarly, its immiscibility in water means that losses due to solubility in the aqueous phase are minimal.
The primary causes of DTDA loss are mechanical :
-
Entrainment: The carrying over of small droplets of the DTDA-containing organic phase into the aqueous phase during separation.
-
Emulsion Formation/Poor Phase Separation: The formation of a stable mixture at the interface of the organic and aqueous phases, which prevents complete separation.
-
Handling Losses: Spills, incomplete transfers, and residual solvent left in containers.
Q3: How does temperature affect DTDA extraction and solvent loss?
Increasing the temperature during extraction can have opposing effects. On one hand, it can decrease the viscosity of the organic phase, potentially improving mass transfer and extraction efficiency.[3] On the other hand, excessively high temperatures can sometimes negatively impact the stability of the target molecules being extracted and may not significantly improve extraction yields for all compounds.[4][5] While DTDA itself is thermally stable, optimizing the temperature for your specific application is crucial to ensure efficient extraction without promoting side reactions or degradation of the analyte, which could indirectly contribute to solvent loss through the formation of complex emulsions.
Q4: Can the pH of the aqueous phase influence solvent loss?
Yes, the pH of the aqueous phase is a critical parameter in amine-based extractions and can indirectly affect solvent loss. The extraction efficiency of DTDA is highly dependent on the pH of the aqueous solution, as it influences the charge of the target molecules (like organic acids or metal complexes).[6][7] Operating at a suboptimal pH can lead to poor extraction, requiring more vigorous mixing or longer contact times, which can increase the likelihood of emulsion formation and subsequent solvent loss during phase separation.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during DTDA extraction that can lead to solvent loss.
Issue 1: Emulsion Formation at the Interface
Cause: Emulsions are often formed due to high mixing speeds, the presence of surfactants or particulate matter in the sample, or unfavorable pH conditions.[2][8][9] High molecular weight amines like DTDA can sometimes contribute to the formation of a stable third phase.
Solutions:
| Solution | Description |
| Reduce Mixing Speed | Decrease the agitation intensity to a level that ensures adequate phase contact without causing excessive shearing, which can lead to stable emulsions. |
| Optimize pH | Adjust the pH of the aqueous phase to ensure the target analyte is in a form that is readily extracted. This can reduce the required mixing energy and time.[6][7] |
| "Salting Out" | Add a neutral salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength. This can help to break the emulsion by forcing the separation of the two phases.[2] |
| Centrifugation | For smaller volumes, centrifuging the mixture can effectively break the emulsion and lead to a clear phase separation.[2] |
| Addition of a Demulsifier | In some cases, a small amount of a suitable alcohol (e.g., ethanol or isopropanol) can act as a demulsifier and help to break the emulsion.[8][9] |
| Filtration | Pass the emulsified mixture through a bed of glass wool or phase separation paper to help coalesce the droplets of the dispersed phase.[2][8] |
Issue 2: Incomplete Phase Separation
Cause: This can be a result of emulsion formation, similar densities of the two phases, or the presence of fine solid particles that stabilize the interface.
Solutions:
| Solution | Description |
| Allow for Sufficient Settling Time | After mixing, allow the separatory funnel or extraction vessel to stand undisturbed for an adequate amount of time to allow for complete phase disengagement. |
| Temperature Adjustment | A moderate increase in temperature can sometimes decrease the viscosity of the phases and promote faster and cleaner separation. However, this should be tested on a small scale first. |
| Pre-filtration of Sample | If the aqueous feed contains suspended solids, filter it before the extraction to prevent these particles from accumulating at the interface and hindering separation. |
Issue 3: High Entrainment of Organic Phase in Aqueous Raffinate
Cause: Entrainment is often caused by high flow rates, excessive mixing intensity leading to very fine droplets, and poorly designed settlers in continuous processes.
Solutions:
| Solution | Description |
| Optimize Mixer and Settler Design | In continuous extraction setups, ensure the mixer provides sufficient contact time without excessive turbulence and that the settler is large enough to allow for complete disengagement of the phases. |
| Install a Coalescer | A coalescer can be placed after the settler to capture fine droplets of the organic phase from the aqueous stream. |
| Solvent Wash of Raffinate | The aqueous raffinate can be washed with a fresh, immiscible organic solvent to recover the entrained DTDA. This wash solvent can then be combined with the main organic phase. |
Experimental Protocols
Below is a general experimental protocol for a batch liquid-liquid extraction using DTDA. The parameters should be optimized for your specific application.
Objective: To extract a target analyte from an aqueous solution into an organic phase containing this compound.
Materials:
-
Aqueous feed solution containing the target analyte
-
Organic solvent (e.g., kerosene, toluene, or other suitable hydrocarbon)
-
This compound (DTDA)
-
Solutions for pH adjustment (e.g., dilute H₂SO₄ or NaOH)
-
Separatory funnel
-
pH meter
-
Mechanical shaker (optional)
-
Centrifuge (optional, for emulsion breaking)
Procedure:
-
Preparation of the Organic Phase:
-
Prepare the desired concentration of DTDA in the chosen organic solvent. A typical concentration might range from 5-20% (v/v), but this should be optimized.
-
-
pH Adjustment of the Aqueous Phase:
-
Measure the pH of the aqueous feed solution.
-
Adjust the pH to the optimal value for the extraction of your target analyte using dilute acid or base.
-
-
Liquid-Liquid Extraction:
-
Add a known volume of the pH-adjusted aqueous phase and the DTDA-containing organic phase to a separatory funnel. The phase ratio (organic:aqueous) should be optimized for your process.
-
Stopper the separatory funnel and shake gently at first, venting frequently to release any pressure buildup.
-
Continue to mix for a predetermined amount of time (e.g., 5-15 minutes). Avoid vigorous shaking that can lead to emulsion formation. A mechanical shaker at a controlled speed can be used for consistency.
-
-
Phase Separation:
-
Place the separatory funnel in a ring stand and allow the layers to separate completely.
-
If an emulsion forms, refer to the troubleshooting guide above.
-
Once two clear layers are visible, carefully drain the lower (aqueous) layer.
-
Collect the upper (organic) layer containing the extracted analyte.
-
-
Stripping (Back-Extraction) - Optional:
-
To recover the analyte from the DTDA-containing organic phase, a stripping solution (often an acidic or basic aqueous solution) can be used to reverse the extraction process.
-
The procedure is similar to the extraction steps, involving mixing the loaded organic phase with the stripping solution and separating the phases.
-
-
Solvent Recovery and Regeneration:
-
The stripped DTDA-containing organic phase can often be recycled for use in subsequent extraction cycles.
-
Depending on the process, a regeneration step may be necessary to remove any accumulated impurities from the solvent before reuse.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues leading to DTDA solvent loss.
References
- 1. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 6 Factors Affecting The Effect of Edible Oil Solvent Extraction - [chemstagroup.com]
- 4. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. Video: Extraction: Effects of pH [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 9. brainkart.com [brainkart.com]
Troubleshooting phase disengagement problems with Ditridecylamine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing phase disengagement problems with Ditridecylamine (DTDA) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDA) and where is it commonly used?
This compound is a tertiary amine with long alkyl chains, making it highly soluble in organic solvents. It is primarily used as a solvent extractant in liquid-liquid extraction processes for the separation and purification of various substances, including metal ions and organic acids. It can also function as a phase-transfer catalyst.
Q2: What are the common causes of poor phase disengagement when using DTDA?
Poor phase separation, characterized by slow disengagement, emulsion formation, or the appearance of a third phase, can be caused by several factors:
-
Inappropriate pH: The extraction efficiency of amines is highly dependent on the pH of the aqueous phase.[1][2][3][4][5]
-
Suboptimal Temperature: Temperature affects solvent viscosity, solubility, and the kinetics of extraction, all of which can influence phase separation.[6][7][8][9]
-
High Mixing Speed: Excessive agitation can lead to the formation of stable emulsions that are difficult to break.
-
Unsuitable DTDA Concentration: Both too high and too low concentrations of DTDA can negatively impact phase disengagement.
-
Presence of Impurities: Surfactants, suspended solids, or degradation products can stabilize emulsions and lead to the formation of "crud" at the interface.[10]
-
Incompatible Diluent: The choice of the organic solvent (diluent) in which DTDA is dissolved plays a critical role in phase stability.
Troubleshooting Guides
Problem 1: Slow Phase Disengagement
Symptoms: The organic and aqueous phases take an unusually long time to separate into two distinct layers after mixing.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Temperature | Gradually increase the temperature of the system in increments of 5°C. | Increased temperature generally reduces the viscosity of the phases, which can lead to faster disengagement times.[6][7][8][9] |
| Inappropriate DTDA Concentration | If using a high concentration, try diluting the organic phase. If using a very low concentration, a slight increase might be necessary. | Finding the optimal concentration of DTDA can improve the physical properties of the organic phase, aiding separation. |
| Unfavorable pH | Adjust the pH of the aqueous phase. For metal extraction, a specific pH range is often required for optimal performance.[1][2][3][4][5] | Optimizing the pH can improve extraction efficiency and phase separation characteristics. |
Problem 2: Emulsion Formation
Symptoms: A stable, cloudy, or milky layer forms at the interface between the aqueous and organic phases, preventing a clean separation.[11]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excessive Mixing Energy | Reduce the stirring or shaking speed. Gentle swirling is often sufficient for extraction without causing emulsions.[12] | Less vigorous mixing minimizes the formation of fine droplets that lead to stable emulsions. |
| Presence of Surfactants or Particulates | Add a small amount of a saturated salt solution (brine) to the mixture. This technique, known as "salting out," increases the ionic strength of the aqueous phase.[12][13] | The increased ionic strength can help to break the emulsion by destabilizing the surfactant molecules at the interface. |
| High Concentration of Extracted Species | Dilute the feed solution to lower the concentration of the species being extracted. | This can reduce the tendency for the formation of stable complexes at the interface that may contribute to emulsion formation. |
| Incompatible Solvent System | Consider adding a small amount of a different organic solvent (a modifier) to the organic phase.[12] | A modifier can alter the properties of the organic phase, helping to solubilize emulsion-causing species. |
| Suspended Solids | Filter the entire mixture through a pad of Celite or glass wool.[14] | This physically removes fine particulates that can stabilize emulsions. |
Problem 3: Third Phase Formation
Symptoms: The organic phase splits into two distinct organic layers, often a heavy, solute-rich phase and a lighter, diluent-rich phase.[15][16][17]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Loading of Extracted Species | Decrease the concentration of the solute in the feed solution or adjust the organic-to-aqueous phase ratio (O/A ratio) to reduce the loading in the organic phase. | This prevents the oversaturation of the organic phase with the extracted complex, which is a primary cause of third phase formation. |
| Incompatible Diluent | Switch to a more suitable diluent. Aromatic diluents are often less prone to third phase formation than aliphatic ones.[16][18] | A diluent with better solvation properties for the DTDA-solute complex can prevent phase splitting. |
| Absence of a Modifier | Add a phase modifier, such as a long-chain alcohol (e.g., 1-octanol or isodecanol), to the organic phase.[18][19] | The modifier can increase the solubility of the extracted complex in the organic phase, thus preventing the formation of a separate, heavy phase. |
| Low Temperature | Increase the operating temperature. | Higher temperatures can increase the solubility of the extracted species in the organic phase and prevent phase separation.[18] |
Quantitative Data Summary
The following tables provide illustrative data on how different parameters can influence phase disengagement time with DTDA-based systems. The exact values will vary depending on the specific application, diluent, and aqueous phase composition.
Table 1: Effect of Temperature on Phase Disengagement Time
| Temperature (°C) | Phase Disengagement Time (seconds) |
| 25 | 180 |
| 35 | 120 |
| 45 | 75 |
| 55 | 50 |
Table 2: Effect of pH on Metal Extraction and Phase Disengagement
| pH | Metal Extraction (%) | Phase Disengagement Time (seconds) |
| 2.0 | 65 | 150 |
| 3.0 | 85 | 110 |
| 4.0 | 95 | 90 |
| 5.0 | 92 | 130 |
Table 3: Effect of DTDA Concentration on Phase Disengagement Time
| DTDA Concentration (v/v %) | Phase Disengagement Time (seconds) |
| 2.5 | 200 |
| 5.0 | 120 |
| 10.0 | 90 |
| 15.0 | 150 |
Experimental Protocols
Protocol 1: Measurement of Phase Disengagement Time
This protocol describes a standardized method for measuring the phase disengagement time to assess the performance of a DTDA-based solvent extraction system.[20][21]
Materials:
-
Jacketed glass vessel with a stopcock at the bottom
-
Variable speed overhead stirrer with a turbine-type impeller
-
Water bath for temperature control
-
Stopwatch
-
Graduated cylinders
Procedure:
-
Add equal volumes (e.g., 100 mL) of the aqueous and DTDA-containing organic phases to the jacketed glass vessel.
-
Allow the system to reach the desired temperature by circulating water from the water bath through the jacket.
-
Start the overhead stirrer at a controlled speed (e.g., 1500 rpm) and mix the phases for a set time (e.g., 3 minutes).
-
Simultaneously stop the stirrer and start the stopwatch.
-
Record the time it takes for the primary break (the disappearance of the initial dispersion band) and the secondary break (the point at which a sharp interface between the two clear phases is observed). The secondary break time is typically reported as the phase disengagement time.
-
Repeat the measurement at least three times to ensure reproducibility.
Protocol 2: Determination of DTDA Concentration
Accurate knowledge of the DTDA concentration in the organic phase is crucial for troubleshooting. A common method is acid-base titration.
Materials:
-
Burette
-
Pipettes
-
Erlenmeyer flask
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Indicator solution (e.g., bromocresol green)
-
Toluene or another suitable solvent
Procedure:
-
Pipette a known volume (e.g., 10 mL) of the DTDA-containing organic phase into an Erlenmeyer flask.
-
Add a suitable amount of toluene to dilute the sample (e.g., 25 mL).
-
Add a few drops of the indicator solution.
-
Titrate the sample with the standardized HCl solution until the endpoint is reached (indicated by a color change).
-
Record the volume of HCl used.
-
Calculate the concentration of DTDA using the following formula: Concentration (mol/L) = (Volume of HCl × Molarity of HCl) / Volume of organic phase sample
Visualizations
Caption: Troubleshooting workflow for phase disengagement issues.
Caption: General experimental workflow for solvent extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase disengagement problems in solvent extraction [inis.iaea.org]
- 11. SX Kinetics, Inc. - Specialists in Solvent Extraction and Electrowinning Pilot Plants [sxkinetics.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. azom.com [azom.com]
- 14. Workup [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance [mdpi.com]
- 17. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. soleconsulting.co.za [soleconsulting.co.za]
- 21. saimm.co.za [saimm.co.za]
Technical Support Center: The Impact of Impurities in Ditridecylamine on Extraction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities in ditridecylamine (DTDA) on solvent extraction kinetics. The information is designed to help users identify and resolve common issues encountered during their experiments.
Troubleshooting Guides
Impurities in commercial-grade this compound (DTDA), which is often around 95% pure, can significantly affect the kinetics of your extraction process. These impurities can include unreacted starting materials like tridecyl alcohol, byproducts such as primary or tertiary amines, and various degradation products. These substances can alter the extraction rate, phase disengagement time, and overall efficiency of the separation process. The following table outlines common problems, their likely causes related to DTDA impurities, and recommended solutions.
| Problem Observed | Potential Cause Related to DTDA Impurities | Recommended Troubleshooting Steps |
| Slower than expected extraction rate | Presence of less effective primary or tertiary amine impurities: These can compete with DTDA for the target molecule, leading to slower overall extraction kinetics. Primary amines, while reactive, may form complexes with different stoichiometries and extraction characteristics. Tertiary amines are generally less effective extractants for many metal ions compared to secondary amines. | 1. Analyze DTDA Purity: Use titration or chromatographic methods (GC-MS, HPLC) to determine the percentage of primary, secondary, and tertiary amines. 2. Purify DTDA: If significant levels of other amine types are present, consider purifying the DTDA. 3. Adjust pH: The optimal pH for extraction can vary between primary, secondary, and tertiary amines. Experiment with slight pH adjustments to favor extraction by DTDA. |
| Formation of a stable emulsion or "crud" at the interface | Presence of surface-active impurities: Unreacted long-chain alcohols (e.g., tridecyl alcohol) or degradation byproducts can act as surfactants, stabilizing emulsions and hindering phase separation. | 1. Quantify Alcohol Content: Use analytical techniques like GC-MS to determine the concentration of residual alcohols. 2. Purify DTDA: Remove alcohol impurities through methods like vacuum distillation or washing. 3. Modify Solvent System: In some cases, the addition of a small amount of a different modifier can help break emulsions. 4. Centrifugation: For small-scale experiments, centrifugation can aid in breaking stable emulsions. |
| Poor phase disengagement (long separation times) | High viscosity caused by certain impurities or degradation products: Polymeric degradation products can increase the viscosity of the organic phase, slowing down the coalescence of droplets and thus phase separation. | 1. Visual Inspection: Observe the organic phase for signs of darkening or increased viscosity, which may indicate degradation. 2. Purify DTDA: If degradation is suspected, purify the amine. 3. Increase Temperature: Gently warming the mixture can reduce viscosity and improve phase separation, but be cautious of potential degradation at higher temperatures. |
| Inconsistent extraction results between batches of DTDA | Batch-to-batch variability in impurity profiles: Commercial DTDA can have different levels and types of impurities depending on the manufacturing batch. | 1. Characterize Each New Batch: Perform a purity analysis on each new batch of DTDA before use. 2. Standardize Pre-treatment: Implement a standard purification or pre-treatment protocol for all incoming DTDA to ensure consistency. |
| Formation of a third phase | Presence of impurities that form complexes with limited solubility: Certain degradation products or complexes formed with impurity amines may not be soluble in either the aqueous or the bulk organic phase. | 1. Analyze the Third Phase: If possible, separate and analyze the third phase to identify its composition. 2. Purify DTDA: Removal of the precursor impurities is the most effective solution. 3. Adjust Diluent: Changing the organic diluent might improve the solubility of the problematic complex. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound (DTDA) and how do they originate?
A1: Commercial DTDA is typically synthesized from tridecanol and ammonia. As a result, the most common impurities include:
-
Unreacted Tridecyl Alcohol: Leftover starting material from the synthesis process.
-
Primary Amines (e.g., Tridecylamine): Formed as an intermediate in the amination process.
-
Tertiary Amines (e.g., Tritridecylamine): Formed as a byproduct of the synthesis.
-
Other Isomers of Tridecylamine: Depending on the isomeric purity of the starting tridecyl alcohol.
-
Degradation Products: Formed during synthesis or storage, especially if exposed to high temperatures or oxidizing agents.
Q2: How do primary and tertiary amine impurities specifically affect extraction kinetics?
A2:
-
Primary Amines: These are generally more basic than secondary amines. While they can also act as extractants, their presence can lead to the formation of different metal-amine complexes with potentially altered extraction and stripping kinetics. This can result in a non-uniform extraction process and make it difficult to model the reaction kinetics accurately.
-
Tertiary Amines: Tertiary amines are often less effective extractants for many target species compared to secondary amines due to steric hindrance. Their presence can effectively dilute the concentration of the active extractant (DTDA), leading to a decrease in the overall extraction rate.
Q3: Can residual tridecyl alcohol in DTDA be beneficial for extraction?
A3: In some solvent extraction systems, long-chain alcohols are intentionally added as "modifiers." A small amount of residual tridecyl alcohol can sometimes be beneficial by:
-
Improving solubility: It can increase the solubility of the metal-amine complex in the organic diluent, preventing the formation of a third phase.
-
Enhancing phase disengagement: It can, in some cases, reduce interfacial tension and promote faster coalescence of organic droplets.
However, an excessive amount of residual alcohol can lead to the formation of stable emulsions and can also compete with the amine for the extracted species in some systems, thereby reducing extraction efficiency. The effect is highly dependent on the specific system (metal ion, aqueous phase composition, etc.).
Q4: What analytical methods can I use to determine the purity of my DTDA?
A4: Several methods can be employed to assess the purity of DTDA and quantify different types of impurities:
-
Titration Methods: Potentiometric or indicator-based titrations can be used to determine the total amine value and to differentiate between primary, secondary, and tertiary amine content.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities, including residual alcohols and different amine species. Derivatization of the amines may be necessary to improve their chromatographic behavior.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis after derivatization, or an evaporative light scattering detector) can be used to separate and quantify the different amine components and non-volatile impurities.
Q5: How can I purify my commercial DTDA to remove problematic impurities?
A5: If impurities are found to be affecting your experiments, you can purify commercial DTDA using one of the following methods:
-
Vacuum Distillation: This is effective for removing less volatile impurities (like some degradation products) and more volatile impurities (like residual alcohols).
-
Washing: The amine can be dissolved in a suitable organic solvent and washed with an acidic solution to remove basic impurities, followed by washing with a basic solution to remove acidic impurities, and finally with water to remove any remaining salts. The purified amine is then recovered by evaporating the solvent.
-
Crystallization: In some cases, the amine or a salt of the amine can be purified by crystallization from a suitable solvent.
Experimental Protocols
Protocol 1: Determination of Primary, Secondary, and Tertiary Amine Content by Titration
This protocol provides a general guideline for differentiating amine types. Specific reagents and conditions may need to be optimized for DTDA.
-
Total Amine Value:
-
Accurately weigh a sample of DTDA and dissolve it in a suitable solvent (e.g., a mixture of chloroform and glacial acetic acid).
-
Titrate the solution with a standardized solution of perchloric acid in glacial acetic acid.
-
The endpoint can be determined potentiometrically or using a suitable indicator. This gives the total basicity of the sample.
-
-
Secondary + Tertiary Amine Value:
-
To a separate, accurately weighed sample dissolved in a suitable solvent, add salicylaldehyde. The salicylaldehyde reacts with the primary amine, rendering it non-basic.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes).
-
Titrate the mixture with standardized perchloric acid as before. This titration value corresponds to the sum of the secondary and tertiary amines.
-
-
Tertiary Amine Value:
-
To a third, accurately weighed sample, add acetic anhydride. This will acetylate the primary and secondary amines, making them non-basic.
-
Allow the reaction to complete.
-
Titrate the remaining basicity with standardized perchloric acid. This value corresponds to the tertiary amine content.
-
-
Calculations:
-
Primary Amine Content = (Total Amine Value) - (Secondary + Tertiary Amine Value)
-
Secondary Amine Content = (Secondary + Tertiary Amine Value) - (Tertiary Amine Value)
-
Protocol 2: General Procedure for Kinetic Studies of Extraction
-
Phase Preparation:
-
Prepare the aqueous phase containing the target species (e.g., a metal salt) at a known concentration and pH.
-
Prepare the organic phase by dissolving a precise concentration of DTDA (of known purity) in a suitable organic diluent (e.g., kerosene, toluene).
-
-
Extraction:
-
Place equal volumes of the aqueous and organic phases in a thermostatted reaction vessel equipped with a variable-speed stirrer.
-
Start the stirrer at a constant speed to ensure good mixing and a constant interfacial area.
-
Start a timer and take samples from the aqueous phase (or organic phase) at regular intervals.
-
-
Sample Analysis:
-
Immediately after sampling, separate the phases (e.g., by centrifugation if necessary).
-
Analyze the concentration of the target species in the sampled phase using an appropriate analytical technique (e.g., atomic absorption spectroscopy for metals, HPLC for organic acids).
-
-
Data Analysis:
-
Plot the concentration of the target species in the aqueous phase as a function of time.
-
From this data, determine the initial extraction rate.
-
The data can be fitted to various kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate constants.
-
Repeat the experiment with DTDA containing known concentrations of specific impurities to quantify their impact on the extraction rate constant.
-
Visualizations
References
Technical Support Center: Optimization of Stripping Conditions for Complete Metal Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing stripping conditions for complete metal recovery from loaded organic phases.
Troubleshooting Guide
This guide addresses common issues encountered during the metal stripping process in a question-and-answer format.
Issue 1: Incomplete Metal Stripping
-
Question: My stripping efficiency is low, and a significant amount of metal remains in the organic phase. What are the potential causes and how can I improve recovery?
-
Answer: Incomplete metal stripping can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
-
Insufficient Stripping Agent Concentration: The concentration of the acid or base in your stripping solution may be too low to effectively reverse the extraction reaction.[1]
-
Solution: Gradually increase the concentration of the stripping agent and monitor the impact on metal recovery. Be mindful that excessively high concentrations can sometimes lead to undesirable side reactions or emulsion formation.
-
-
Inadequate Contact Time: The duration of contact between the loaded organic phase and the aqueous stripping solution may be too short for the stripping reaction to reach equilibrium.
-
Solution: Increase the mixing time in increments. Typical contact times can range from 1 to 90 minutes.[1]
-
-
Suboptimal Phase Ratio (Aqueous/Organic): The volume ratio of the aqueous stripping solution to the organic phase (A/O ratio) influences the stripping equilibrium.
-
Solution: Experiment with different A/O ratios. A higher A/O ratio can shift the equilibrium towards the aqueous phase, favoring more complete stripping.
-
-
Temperature Effects: The stripping process can be temperature-dependent.[1]
-
Presence of Co-extracted Impurities: Other metal ions extracted along with the target metal can interfere with the stripping process.[1]
-
Solution: Implement a scrubbing step before stripping to remove impurities from the loaded organic phase.[3]
-
-
Issue 2: Formation of a Stable Emulsion During Stripping
-
Question: I am observing a stable emulsion at the organic-aqueous interface, making phase separation difficult. What causes this and how can I resolve it?
-
Answer: Emulsion formation is a common challenge in solvent extraction and stripping. Here are the primary causes and solutions:
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High Shear Mixing: Excessive agitation speed can lead to the formation of fine droplets that are difficult to coalesce.
-
Solution: Reduce the mixing speed. Aim for gentle yet sufficient mixing to ensure good mass transfer without creating a stable emulsion.
-
-
Presence of Surfactants or Particulate Matter: Contaminants in either the organic or aqueous phase can act as emulsifying agents.
-
Solution: Ensure all solutions are free of particulate matter. If necessary, filter the loaded organic phase before stripping.
-
-
Incompatible Solvent/Diluent: The choice of diluent in the organic phase can affect phase disengagement.
-
Solution: If the problem persists, consider testing alternative diluents that are known to have better phase separation characteristics.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the different types of stripping methods available?
A1: Several stripping methods can be employed, depending on the metal, the extractant, and the desired final product. The most common methods include:
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Conventional Stripping: This involves using an acidic or basic aqueous solution to reverse the extraction process.[2][4]
-
Hydrogen Stripping: The loaded organic phase is treated with hydrogen gas at elevated temperatures and pressures to reduce the metal ions to their metallic state.[2][4]
-
Hydrolytic Stripping: This method uses water (steam) at high temperatures to hydrolyze the metal complex, resulting in the precipitation of metal oxides or hydroxides.[4]
-
Precipitation Stripping: This technique involves boiling the loaded organic with a dilute mineral acid, causing the metal to precipitate out of the organic phase.[4]
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Galvanic Stripping: A solid metal or alloy is used to reduce the extracted metal cation to a lower oxidation state, leading to its removal from the organic phase.[1]
Q2: How do I determine the optimal stripping conditions for my specific system?
A2: The optimization of stripping conditions is typically achieved through a series of systematic experiments. Key parameters to investigate include:
-
Stripping agent concentration
-
Contact time
-
Phase ratio (A/O)
-
Temperature
-
Mixing speed
By varying one parameter at a time while keeping others constant, you can identify the optimal conditions for maximizing metal recovery.
Q3: Can the stripped organic phase be reused?
A3: Yes, a key advantage of solvent extraction is the ability to regenerate and recycle the organic phase.[1] After the metal has been stripped, the barren organic is typically washed and then returned to the extraction stage to be reloaded with metal.[1]
Data Presentation
Table 1: Influence of Stripping Conditions on Iron Recovery
| Parameter | Condition 1 | Condition 2 | Condition 3 | Iron Stripped (%) |
| Zinc Loading | Low | High | High | 15 |
| Temperature | Ambient | Ambient | 60°C | 85 |
| Nitrogen Atmosphere | No | Yes | Yes | 95 |
Note: This table is a representation of the principle that process parameters significantly affect stripping efficiency, as suggested by the source material. The values are illustrative.[1]
Table 2: Effect of Stripping Solution Normality on Iron Stripping Efficiency
| Stripping Solution (HCl) Normality | Stripping Coefficient | Stripping Percentage (%) |
| 0.1 N | High | High |
| 1-5 N | Decreasing with increasing normality | Decreasing with increasing normality |
Note: This table illustrates the inverse relationship between the normality of the stripping solution and stripping efficiency for iron with a specific extractant, as described in the source material.[5]
Experimental Protocols
Protocol 1: General Procedure for Conventional Stripping
-
Preparation:
-
Prepare the loaded organic phase containing the metal of interest.
-
Prepare the aqueous stripping solution with the desired concentration of acid or base.
-
-
Contacting:
-
In a separatory funnel, combine the loaded organic phase and the aqueous stripping solution at a predetermined aqueous-to-organic (A/O) phase ratio.
-
Mix the two phases for a specified contact time (e.g., 5 minutes) at a controlled speed to ensure adequate mass transfer without forming a stable emulsion.[4]
-
-
Phase Separation:
-
Allow the phases to separate. If an emulsion has formed, gentle stirring with a glass rod can aid in phase disengagement.[4]
-
Drain the aqueous phase (strip liquor) containing the recovered metal.
-
-
Washing and Regeneration (Optional but Recommended):
-
Wash the remaining organic phase with deionized water to remove any entrained aqueous solution.[4]
-
Separate the phases again.
-
The stripped and washed organic phase is now regenerated and can be recycled back to the extraction step.
-
-
Analysis:
-
Analyze the metal concentration in the strip liquor and the stripped organic phase to determine the stripping efficiency.
-
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete metal recovery.
Caption: General experimental workflow for metal stripping.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. US5228903A - Method for stripping metals in solvent extraction - Google Patents [patents.google.com]
- 3. sxkinetics.com [sxkinetics.com]
- 4. Solvent Extraction Stripping Methods - 911Metallurgist [911metallurgist.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Managing Organic Phase Viscosity in Ditridecylamine Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the viscosity of the organic phase in Ditridecylamine (DTDA) and other long-chain amine solvent extraction systems. High viscosity can impede phase separation, reduce mass transfer rates, and complicate handling, thereby affecting experimental reproducibility and scalability. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these challenges.
Troubleshooting Guide
This section addresses common viscosity-related problems encountered during experiments with this compound systems.
| Problem | Potential Cause | Suggested Solution |
| High Viscosity of the Organic Phase | High concentration of this compound. | Decrease the DTDA concentration. Note that this may impact extraction efficiency, so optimization is key. |
| Inappropriate diluent selection. | Change the diluent. Aliphatic diluents like kerosene or n-hexane generally lead to higher viscosity compared to aromatic diluents like toluene. Consider using a lower viscosity diluent. | |
| Low operating temperature. | Increase the temperature of the system. The viscosity of liquids, including organic solutions, typically decreases with increasing temperature.[1] | |
| Formation of a Third Phase or Emulsion | High loading of the extracted species. | Reduce the initial concentration of the solute in the aqueous phase or adjust the phase ratio. |
| Incompatibility between the amine-solute complex and the diluent. | Add a phase modifier, such as a long-chain alcohol (e.g., 1-octanol or isodecanol), to the organic phase. Modifiers can improve the solubility of the complex and prevent third phase formation. | |
| Poor Phase Disengagement | High viscosity of the organic phase. | Implement the solutions for high viscosity mentioned above (reduce concentration, change diluent, increase temperature). |
| Formation of a stable emulsion. | In addition to using a phase modifier, consider adjusting the pH of the aqueous phase or the ionic strength. | |
| Inconsistent Viscosity Measurements | Temperature fluctuations during measurement. | Ensure the viscometer and sample are at a stable, controlled temperature. |
| Improper viscometer setup or cleaning. | Follow the manufacturer's instructions for cleaning and calibration. Ensure the correct spindle and speed are used for the viscosity range of the sample. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of the organic phase in a this compound system?
A1: The main factors are the concentration of this compound, the type of diluent used, the operating temperature, and the degree of loading with the extracted solute. Higher amine concentrations and lower temperatures generally result in higher viscosity. The choice of diluent is also critical; aliphatic diluents tend to produce more viscous solutions than aromatic ones.
Q2: How does the choice of diluent affect the viscosity of the organic phase?
A2: The viscosity of the diluent itself is a major contributor to the overall viscosity of the organic phase. Low-viscosity diluents will generally result in a less viscous organic phase. For example, n-hexane has a lower viscosity than kerosene and will likely produce a less viscous DTDA solution. Aromatic diluents like toluene can also reduce viscosity compared to aliphatic diluents.
Q3: Can increasing the temperature solve all viscosity-related problems?
A3: Increasing the temperature is an effective way to reduce viscosity.[1] However, it's important to consider the thermal stability of all components in the system, including the this compound, the diluent, and the target molecule. Excessive temperatures could lead to degradation.
Q4: What is a phase modifier and when should I use one?
A4: A phase modifier is a substance added to the organic phase to improve its properties. In the context of solvent extraction with amines, modifiers are typically long-chain alcohols. They are used to prevent the formation of a third phase, break emulsions, and improve the solubility of the amine-solute complex in the diluent.
Q5: How does the extraction of a target molecule (loading) affect viscosity?
A5: As the this compound reacts with and extracts the target molecule, the nature of the species in the organic phase changes. The formation of amine-solute complexes can lead to stronger intermolecular interactions, which often results in a significant increase in the viscosity of the organic phase.
Data on Viscosity in Amine Systems
While specific data for this compound is limited in publicly available literature, the following tables provide illustrative data for analogous long-chain tertiary amines, Alamine 336 (a mixture of tri-octyl/decyl amines) and Tri-n-octylamine (TOA), which exhibit similar behavior.
Table 1: Effect of Diluent on the Viscosity of Amine Solutions
| Amine (Concentration) | Diluent | Viscosity (mPa·s at 25°C) |
| Alamine 336 (0.02 M) | Kerosene | 1.59 |
| Tri-n-octylamine (10% v/v) | n-Hexane | ~0.2 |
| Tri-n-octylamine (10% v/v) | n-Heptane | ~0.4 |
| Tri-n-octylamine (10% v/v) | Kerosene | ~1.4 |
Note: These values are indicative and can vary based on the specific composition of the commercial products and experimental conditions.[2]
Table 2: Influence of Amine Concentration on Viscosity
| Amine | Diluent | Amine Concentration (M) | Effect on Viscosity |
| Alamine 336 | Kerosene | Increasing from low to high | Viscosity increases, sometimes non-linearly.[2] |
| Tri-n-alkylamines | Cyclohexane | Increasing mole fraction | General increase in viscosity.[1] |
Table 3: Temperature Dependence of Viscosity for a Pure Long-Chain Amine
| Amine | Temperature (K) | Viscosity (Pa·s) |
| Tri-n-octylamine | 238.55 | 7.862 x 10⁻² |
This data for the pure amine illustrates the strong dependence of viscosity on temperature.[3]
Experimental Protocols
Protocol 1: Viscosity Measurement of the Organic Phase
This protocol outlines the steps for measuring the dynamic viscosity of a this compound-diluent solution using a rotational viscometer.
Materials:
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Rotational viscometer (e.g., Brookfield or similar)
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Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or sample chamber
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This compound solution
-
Beakers
-
Cleaning solvents (e.g., isopropanol, acetone)
Procedure:
-
Instrument Setup:
-
Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For moderately viscous solutions, a standard cylindrical spindle is often suitable.
-
-
Sample Preparation:
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Prepare the this compound solution at the desired concentration in the chosen diluent.
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Place a sufficient volume of the solution into a beaker to immerse the spindle to the marked level.
-
-
Temperature Equilibration:
-
Place the beaker containing the sample in the temperature-controlled bath or chamber.
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Allow the sample to equilibrate to the target temperature for at least 30 minutes. Monitor the temperature with a calibrated thermometer.
-
-
Measurement:
-
Carefully lower the spindle into the sample, avoiding the introduction of air bubbles.
-
Turn on the viscometer motor at the selected speed.
-
Allow the reading to stabilize. This may take several minutes, especially for more viscous fluids.
-
Record the viscosity reading (in mPa·s or cP) and the corresponding torque percentage. For accurate readings, the torque should ideally be between 10% and 90%.
-
-
Data Recording and Cleaning:
-
Repeat the measurement at different rotational speeds to check for Newtonian or non-Newtonian behavior.
-
Thoroughly clean the spindle and beaker with appropriate solvents immediately after use.
-
Visualizations
References
Technical Support Center: Optimizing Metal Selectivity with Ditridecylamine
Welcome to the technical support center for Ditridecylamine (DTDA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve the selectivity of this compound for target metals during solvent extraction experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound in liquid-liquid extraction processes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Selectivity for Target Metal | Inappropriate Aqueous Phase pH: The extraction of different metal ions with amines is highly pH-dependent. The optimal pH for the extraction of the target metal may not be achieved, leading to co-extraction of other metals. | pH Optimization: Systematically vary the pH of the aqueous phase to determine the optimal pH for maximum extraction of the target metal and minimal extraction of interfering ions. Construct a pH-extraction profile for each metal in your system.[1] |
| Suboptimal this compound Concentration: The concentration of DTDA in the organic phase affects the extraction efficiency and can influence selectivity. | Concentration Variation: Perform extractions with varying concentrations of this compound to find the optimal concentration for selective extraction. | |
| Presence of Interfering Ions: Other metal ions in the aqueous phase may form extractable complexes with this compound, competing with the target metal. | Use of Masking Agents: Introduce a masking agent to the aqueous phase that forms stable, water-soluble complexes with interfering metals, preventing their extraction. Common masking agents include citrate, tartrate, and EDTA.[2] | |
| Emulsion Formation at the Interface | High Shear Mixing: Excessive agitation speed during the mixing phase can lead to the formation of stable emulsions. | Optimize Mixing: Reduce the mixing speed or use a lower shear mixing method. Gentle swirling may be sufficient to achieve equilibrium. |
| Presence of Surfactants or Particulate Matter: Contaminants in the aqueous or organic phase can stabilize emulsions. | Filtration: Filter the aqueous feed solution to remove any suspended solids. Ensure the organic phase is clean. | |
| High Concentration of the Extractant: High concentrations of this compound can sometimes contribute to emulsion formation. | Dilution: Try decreasing the concentration of this compound in the organic diluent. | |
| Incompatible Diluent: The choice of organic diluent can influence emulsion stability. | Diluent Modification: Experiment with different aliphatic or aromatic diluents, or add a modifier (e.g., a long-chain alcohol like isodecanol) to the organic phase to improve phase separation. | |
| Third Phase Formation | High Metal Loading in the Organic Phase: The formation of a third, often heavy, organic phase can occur when the concentration of the extracted metal complex exceeds its solubility in the diluent. | Reduce Metal Loading: Decrease the initial concentration of the target metal in the aqueous phase or adjust the phase ratio (A:O) to avoid oversaturation of the organic phase. |
| Inadequate Diluent Polarity: The polarity of the diluent may not be sufficient to solvate the metal-amine complex formed. | Add a Modifier: Incorporate a phase modifier, such as a long-chain alcohol or a phosphate ester (e.g., TBP), into the organic phase to increase the polarity and solvating power of the diluent. | |
| Incomplete Stripping of the Target Metal | Inappropriate Stripping Solution: The stripping agent may not be effective at breaking the metal-amine complex. | Vary Stripping Agent: Test different stripping agents, such as acidic, alkaline, or complexing solutions, to find the most effective one for your target metal. For metals extracted from acidic solutions by amine exchange, a higher pH (alkaline) stripping solution is often effective. |
| Suboptimal Stripping Conditions: Factors like stripping agent concentration, temperature, and contact time can affect stripping efficiency. | Optimize Stripping Parameters: Systematically vary the concentration of the stripping agent, temperature, and contact time to determine the optimal conditions for complete recovery of the target metal. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the selectivity of this compound for different metals?
The selectivity of this compound, a weak base extractant, is strongly influenced by the pH of the aqueous phase. The extraction mechanism typically involves the protonation of the amine in an acidic solution, followed by an ion exchange reaction with an anionic metal complex. The stability of these metal complexes and the extent of amine protonation are pH-dependent. By carefully controlling the pH, it is possible to selectively extract one metal over another. For example, some metal ions may be extracted at a lower pH, while others require a higher pH for efficient extraction. It is crucial to determine the extraction curves (percent extraction versus pH) for all metals present in the feed solution to identify the optimal pH window for selective separation.
Q2: What are masking agents and how can they improve selectivity?
Masking agents are compounds that form stable, water-soluble complexes with specific metal ions, thereby preventing them from reacting with this compound and being extracted into the organic phase. This is an effective strategy to enhance selectivity when the extraction profiles of the target metal and interfering metals are similar. For instance, citrate or tartrate can be used to mask certain trivalent metal ions, allowing for the selective extraction of other metals. The choice of masking agent and its concentration must be carefully optimized to ensure it effectively masks the interfering ions without significantly affecting the extraction of the target metal.
Q3: What is synergistic extraction and can it be used with this compound?
Synergistic extraction occurs when the extractive capability of a mixture of two extractants is greater than the sum of their individual extraction efficiencies. This can be a powerful tool to enhance both the extraction efficiency and selectivity for a target metal. For amine-based extractions, a common synergistic system involves combining a basic extractant like this compound with an acidic extractant (e.g., an organophosphorus acid). In such a system, the two extractants can cooperate in the extraction of the metal ion, often leading to improved separation factors between different metals.
Q4: What type of diluent is recommended for use with this compound?
The choice of diluent can impact extraction efficiency, selectivity, and phase separation characteristics. Aliphatic hydrocarbons, such as kerosene, are common diluents for amine-based extractants due to their low cost and good physical properties. Aromatic diluents, like toluene or xylene, may also be used and can sometimes offer better solvation for the metal-amine complexes, potentially preventing third phase formation. The optimal diluent should be selected based on experimental evaluation for the specific metal system of interest.
Q5: How can I prevent the degradation of this compound during experiments?
Long-chain amines like this compound are generally stable under typical solvent extraction conditions. However, prolonged exposure to highly oxidizing or strongly acidic environments at elevated temperatures could potentially lead to degradation. To minimize degradation, it is advisable to:
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Avoid excessively high temperatures during extraction and stripping.
-
Use fresh or purified solvents and reagents to avoid catalytic degradation by impurities.
-
If the feed solution is highly oxidizing, consider a pre-treatment step to remove or neutralize the oxidizing agents.
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs to improve the selectivity of this compound.
Protocol 1: Determination of Optimal pH for Selective Extraction
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Preparation of Aqueous Phase: Prepare a synthetic aqueous solution containing the target metal and interfering metals at known concentrations in a relevant matrix (e.g., sulfate or chloride solution).
-
pH Adjustment: Create a series of aqueous solutions with varying pH values (e.g., from 1.0 to 6.0 in 0.5 pH unit increments) using dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Preparation of Organic Phase: Prepare a solution of this compound in a suitable organic diluent (e.g., kerosene) at a fixed concentration (e.g., 0.1 M).
-
Extraction: In a series of separatory funnels, contact equal volumes of the organic phase with each of the pH-adjusted aqueous solutions. Shake for a predetermined time (e.g., 15 minutes) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate. If emulsions form, gentle centrifugation may be necessary.
-
Analysis: Analyze the concentration of each metal in the raffinate (aqueous phase) using appropriate analytical techniques (e.g., ICP-OES or AAS).
-
Calculation: Calculate the percentage of extraction for each metal at each pH value.
-
Data Presentation: Plot the percentage of extraction for each metal as a function of pH to determine the optimal pH for selective separation.
Protocol 2: Evaluation of a Masking Agent for Improved Selectivity
-
Optimal pH Determination: First, determine the optimal pH for the extraction of the target metal as described in Protocol 1.
-
Aqueous Phase Preparation with Masking Agent: Prepare an aqueous feed solution at the predetermined optimal pH containing the target metal and interfering metals. Add a specific concentration of a chosen masking agent (e.g., 0.1 M citric acid).
-
Extraction: Contact the aqueous phase containing the masking agent with the this compound-containing organic phase.
-
Analysis and Comparison: Analyze the metal concentrations in the raffinate and compare the extraction percentages with and without the masking agent to quantify the improvement in selectivity.
-
Optimization: Repeat steps 2-4 with varying concentrations of the masking agent to find the optimal concentration that maximizes the separation factor between the target and interfering metals.
Quantitative Data Summary
Table 1: Effect of pH on the Extraction of Metal A and Metal B with 0.1 M this compound in Kerosene
| Equilibrium pH | Metal A Extraction (%) | Metal B Extraction (%) | Separation Factor (β A/B) |
| 1.5 | 45.2 | 5.1 | 14.8 |
| 2.0 | 75.8 | 10.3 | 24.5 |
| 2.5 | 92.1 | 18.5 | 31.2 |
| 3.0 | 95.3 | 30.2 | 22.0 |
| 3.5 | 96.1 | 45.6 | 12.5 |
Table 2: Effect of Masking Agent (0.1 M Citrate) on the Selectivity for Metal A over Metal C at pH 2.5
| Condition | Metal A Extraction (%) | Metal C Extraction (%) | Separation Factor (β A/C) |
| Without Masking Agent | 91.5 | 85.3 | 1.9 |
| With 0.1 M Citrate | 89.8 | 15.2 | 45.7 |
Visualizations
Caption: Workflow for improving metal selectivity using this compound.
Caption: Synergistic metal extraction with this compound and an acidic extractant.
References
Technical Support Center: Ditridecylamine Stability in Acidic Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ditridecylamine, focusing on preventing its degradation in acidic media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in acidic media a concern?
A1: this compound is a long-chain, lipophilic secondary amine.[1][2][3] Its basic nitrogen atom makes it susceptible to interactions and degradation in acidic environments, which are common in pharmaceutical formulations and various chemical processes. Ensuring its stability is crucial for maintaining product efficacy, safety, and shelf-life.
Q2: What are the potential degradation pathways for this compound in acidic media?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, secondary amines, in general, can be susceptible to:
-
Oxidation: The lone pair of electrons on the nitrogen atom can be susceptible to oxidation, especially in the presence of oxidizing agents, light, or certain metal ions. This can lead to the formation of N-oxides or other degradation products.
-
Interaction with Excipients: In formulated products, acidic conditions can promote reactions with certain excipients. A classic example is the Maillard reaction between a secondary amine and a reducing sugar (like lactose), which can lead to the formation of colored degradants.[4][5][6]
-
Acid-Catalyzed Hydrolysis: Although less common for simple amines, if the formulation contains susceptible functional groups or impurities, acid catalysis could play a role in degradation over time.
Q3: How does the pH of the medium affect the stability of this compound?
A3: The pH of the medium is a critical factor. In acidic conditions, this compound, being a base, will be protonated to form a ditridecylammonium salt. While this salt form may have different solubility characteristics, the low pH environment can still promote certain degradation reactions. The pKa of long-chain secondary amines is typically in the range of 10-11, meaning they will be predominantly in their protonated form in acidic to neutral pH.[7] The stability of this compound should be evaluated across a range of pH values relevant to the intended application.
Q4: What are some general strategies to prevent the degradation of this compound in acidic media?
A4:
-
pH Optimization: If the formulation allows, adjusting the pH to a range where this compound exhibits maximum stability is a primary strategy. This requires a thorough pH-stability profile study.
-
Excipient Compatibility Screening: Conduct comprehensive compatibility studies with all proposed excipients to identify and avoid those that react with this compound. For instance, avoid using reducing sugars.[5][8]
-
Use of Antioxidants: If oxidation is identified as a degradation pathway, the inclusion of a suitable antioxidant in the formulation can be beneficial.
-
Protection from Light: Storing the product in light-resistant packaging can prevent photolytic degradation.
-
Inert Atmosphere: Purging the container with an inert gas like nitrogen can minimize oxidative degradation.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during experiments.
| Problem/Observation | Potential Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing) of the this compound formulation over time. | Maillard reaction with reducing sugar excipients. | 1. Identify if any excipients are reducing sugars (e.g., lactose, glucose). 2. Replace the reducing sugar with a non-reducing sugar (e.g., sucrose) or another suitable diluent. 3. Perform compatibility studies with the new formulation to confirm stability. |
| Oxidative degradation. | 1. Analyze for the presence of oxidative degradants. 2. Incorporate an antioxidant into the formulation. 3. Protect the formulation from light and oxygen by using amber vials and purging with nitrogen. | |
| Loss of assay of this compound in the formulation. | Chemical degradation in the acidic medium. | 1. Conduct a forced degradation study to identify the degradation pathway (acid hydrolysis, oxidation). 2. Based on the pathway, implement stabilization strategies (e.g., pH adjustment, addition of antioxidants). 3. Evaluate the compatibility of this compound with all formulation components. |
| Formation of unknown peaks in the chromatogram during stability testing. | Degradation of this compound or interaction with excipients. | 1. Perform stress testing (forced degradation) to intentionally generate degradation products and facilitate their identification. 2. Use a stability-indicating analytical method to separate and quantify the degradants. 3. Characterize the structure of the major degradation products using techniques like LC-MS/MS or NMR. |
Quantitative Data Summary
As there is no publicly available quantitative data specifically for this compound degradation in acidic media, the following table presents a hypothetical example of how to structure stability data. This should be replaced with actual experimental data.
| Condition | Timepoint | This compound Assay (%) | Total Degradants (%) | Appearance |
| pH 2 (0.01 N HCl) | 0 | 100.0 | 0.0 | Clear, colorless |
| 1 week | 98.5 | 1.5 | Clear, colorless | |
| 4 weeks | 95.2 | 4.8 | Faintly yellow | |
| pH 4.5 (Acetate Buffer) | 0 | 100.0 | 0.0 | Clear, colorless |
| 1 week | 99.8 | 0.2 | Clear, colorless | |
| 4 weeks | 99.5 | 0.5 | Clear, colorless | |
| pH 4.5 + Antioxidant | 0 | 100.0 | 0.0 | Clear, colorless |
| 4 weeks | 99.9 | 0.1 | Clear, colorless |
Experimental Protocols
1. Forced Degradation Study Protocol
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Sample at specified time points and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a controlled temperature oven at 60°C for 48 hours.
-
Also, expose the this compound solution to 60°C.
-
Analyze the samples at the end of the study.
-
-
Photolytic Degradation:
-
Expose the this compound solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[9][10]
2. Excipient Compatibility Study Protocol
Objective: To evaluate the compatibility of this compound with various excipients.
Methodology:
-
Sample Preparation: Prepare binary mixtures of this compound with each excipient (e.g., in a 1:1 ratio). Also, prepare a sample of this compound alone as a control.
-
Moisture Addition: Add a small amount of water (e.g., 5% w/w) to simulate the effect of moisture.
-
Storage Conditions: Store the mixtures in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples by HPLC for the assay of this compound and the formation of any degradation products. Also, observe the samples for any physical changes such as color change or clumping.
Visualizations
Caption: Inferred degradation pathways for this compound in acidic media.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. guidechem.com [guidechem.com]
- 2. BASF DTD Amine datasheet [lookpolymers.com]
- 3. products.basf.com [products.basf.com]
- 4. An Alternative Method of Drug-Excipient Characterization - TA Instruments [tainstruments.com]
- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pharmtech.com [pharmtech.com]
Scaling Up Ditridecylamine Extraction Processes: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ditridecylamine (DTDA) extraction processes. It addresses common challenges encountered during the scaling up of these procedures from laboratory to industrial scales.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for designing and optimizing extraction and purification processes.[1]
| Property | Value | Source |
| Molecular Formula | C₂₆H₅₅N | [2][3] |
| Molecular Weight | 381.72 g/mol | [2] |
| Appearance | White to yellow solid or liquid with an unpleasant odor | [3] |
| Density | ~0.836 g/cm³ (at 20 °C) | |
| Water Solubility | Immiscible | [4] |
| Primary Use | Solvent extractant for metal ions and organic acids | [1] |
| CAS Number | 101012-97-9 or 5910-75-8 (for isomers) | [2][3] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during this compound extraction experiments, particularly during scale-up.
Issue 1: Low Extraction Yield
Q: We are experiencing a lower than expected yield of our target compound when using this compound as an extractant. What are the potential causes and solutions?
A: Low extraction yield can be attributed to several factors, from suboptimal reaction conditions to issues with phase separation.
Potential Causes:
-
Incorrect pH of the Aqueous Phase: For the reactive extraction of organic acids, the pH of the aqueous phase must be below the pKa of the acid to ensure it is in its non-ionized form, which can then react with the amine.[1]
-
Suboptimal Solvent System: The choice of diluent and the presence of modifiers significantly affect the extraction efficiency.[1] The diluent dissolves the amine and the extracted complex, while modifiers can improve the solubility of the complex in the organic phase.[1]
-
Insufficient Mixing: Inadequate mixing can lead to poor mass transfer between the aqueous and organic phases, resulting in an incomplete extraction. This is a critical challenge during scale-up.
-
Phase Inversion or Incomplete Phase Separation: If the phases are not separating cleanly, a significant amount of the product may remain in the aqueous phase or in the emulsion layer.
-
Degradation of the Product: The target molecule may be unstable under the extraction conditions (e.g., temperature, pH).
Solutions:
-
Optimize pH: Adjust the pH of the aqueous feed to be at least 1-2 units below the pKa of the target organic acid.
-
Solvent Screening and Modifiers: Experiment with different diluents (e.g., alkanes, aromatic hydrocarbons) and modifiers (e.g., long-chain alcohols like n-octanol) to enhance the solvation of the acid-amine complex.[1]
-
Improve Agitation: On a larger scale, ensure that the mixing is sufficient to create a large interfacial area for mass transfer without causing a stable emulsion. The type of impeller and mixing speed are key parameters to optimize.
-
Address Phase Separation Issues: Refer to the troubleshooting sections on emulsion formation and phase separation below.
-
Analyze Both Phases: To perform a mass balance, analyze a sample from both the aqueous and organic phases to determine the distribution of the product.
Issue 2: Persistent Emulsion Formation
Q: During the liquid-liquid extraction with this compound, we are observing a stable emulsion that is difficult to break. How can we resolve this?
A: Emulsion formation is a common issue in solvent extraction, especially when scaling up. This compound, with its long alkyl chains, can act as a surfactant, stabilizing emulsions.
Potential Causes:
-
High Shear Mixing: Vigorous mixing can create very fine droplets that are slow to coalesce.
-
Presence of Particulate Matter: Fine solid particles can accumulate at the interface and stabilize emulsions.
-
High Concentration of Surface-Active Compounds: The presence of other surfactants or proteins in the feed can contribute to emulsion stability.
Solutions:
-
Mechanical Methods:
-
Centrifugation: This is often the most effective method for breaking emulsions, especially on a smaller scale.[5]
-
Let the Mixture Sit: Allowing the mixture to stand for a period can allow for the droplets to coalesce. Gentle stirring or tapping the vessel can sometimes help.[6]
-
Filtration: Passing the emulsion through a filter with glass wool can sometimes break the emulsion by physically trapping the dispersed phase.[5]
-
-
Chemical Methods:
-
Addition of Salt: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which can help to break the emulsion.[7]
-
Changing the pH: Adjusting the pH of the aqueous phase can sometimes destabilize the emulsion.[7][8]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent (e.g., chloroform, dichloromethane) can alter the properties of the organic phase and help break the emulsion.[5]
-
-
Thermal Methods:
-
Gentle Heating: Increasing the temperature can reduce the viscosity of the phases and promote coalescence. However, be cautious of product degradation.[7]
-
Freezing: Freezing the mixture can cause ice crystals to form, which can physically disrupt the emulsion. The phases can then be separated after thawing.[7]
-
Below is a decision tree to guide you through troubleshooting emulsion formation.
Caption: Troubleshooting decision tree for breaking emulsions.
Issue 3: Product Purity Issues After Extraction
Q: Our final product, after stripping from the this compound/organic phase, is showing significant impurities. How can we improve the purity?
A: Impurities can be co-extracted from the feed or can be byproducts from the synthesis of this compound itself.
Potential Causes:
-
Co-extraction of Similar Compounds: Other acidic or metal-complexing compounds in the feed may be co-extracted with the target molecule.
-
Impurities in the this compound: The crude this compound may contain unreacted starting materials or byproducts from its synthesis.[1]
-
Degradation Products: The target molecule or the extractant may degrade during the extraction or stripping stages.
-
Incomplete Stripping: If the stripping process is not efficient, residual this compound may contaminate the final product.
Solutions:
-
Feed Pre-treatment: Consider a pre-purification step for the feed to remove compounds that may be co-extracted.
-
Optimize Stripping Conditions: The stripping solution (e.g., a basic solution to deprotonate the amine and release the organic acid) and conditions (temperature, mixing) should be optimized for efficient recovery of the target molecule and minimal contamination.
-
Purify the this compound: If the extractant is the source of impurities, consider purifying it by distillation or crystallization before use.[1]
-
Post-extraction Purification: The final product may require a final purification step, such as crystallization, chromatography, or distillation.
-
Analytical Characterization: Use analytical techniques like HPLC or GC-MS to identify the impurities.[9][10] Knowing the identity of the impurities will help in designing an effective purification strategy.
Experimental Protocols
Lab-Scale Protocol: Reactive Extraction of an Organic Acid using this compound
This protocol provides a general methodology for the extraction of a generic organic acid (HA) from an aqueous solution.
Materials:
-
Aqueous feed solution containing the organic acid (HA).
-
This compound (DTDA).
-
Organic diluent (e.g., n-heptane, toluene).
-
Modifier (e.g., n-octanol), if necessary.
-
Stripping solution (e.g., 1M NaOH).
-
Separatory funnel.
-
pH meter.
-
Analytical equipment (e.g., HPLC, GC) for concentration measurement.
Procedure:
-
Preparation of the Organic Phase: Prepare the organic solvent by dissolving a known concentration of this compound (e.g., 0.1 M) in the chosen organic diluent. If a modifier is used, add it to the organic phase (e.g., 5-10% v/v).
-
Preparation of the Aqueous Phase: Adjust the pH of the aqueous feed solution containing the organic acid to be at least one pH unit below the pKa of the acid.
-
Extraction:
-
Add equal volumes of the prepared aqueous and organic phases to a separatory funnel.
-
Shake the funnel for a predetermined time (e.g., 5-10 minutes) to allow for the extraction to reach equilibrium.
-
Allow the phases to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Carefully separate the two phases. The bottom layer will typically be the aqueous phase, but this depends on the density of the organic solvent used.
-
-
Stripping (Back-extraction):
-
Take the organic phase containing the extracted organic acid and mix it with an equal volume of the stripping solution (e.g., 1M NaOH) in a clean separatory funnel.
-
Shake for 5-10 minutes to transfer the organic acid back into the aqueous phase as its salt.
-
Allow the phases to separate and collect the aqueous phase containing the purified product.
-
-
Analysis: Analyze the concentration of the organic acid in the initial aqueous feed, the raffinate (aqueous phase after extraction), and the stripping solution to determine the extraction efficiency.
Key Considerations for Scale-Up
Scaling up from a lab-scale protocol requires careful consideration of several factors:
-
Mass and Heat Transfer: In larger vessels, ensuring efficient mixing and temperature control is more challenging.[1] Inadequate mixing can lead to lower yields, while poor heat management can cause product degradation.
-
Phase Separation: The design of the large-scale extractor (e.g., mixer-settler, extraction column) is critical for efficient phase separation.
-
Solvent Selection and Recovery: At an industrial scale, the cost and ease of recovery of the solvent system are major considerations. A solvent recovery unit (e.g., distillation column) will be necessary.
-
Safety and Environmental: Handling large quantities of chemicals requires robust safety protocols and waste management plans.[2][4]
-
Automation and Process Control: Implementing process control systems to monitor and control parameters like pH, temperature, and flow rates is crucial for consistent product quality.
Visualized Workflows and Mechanisms
General Workflow for this compound Extraction
The following diagram illustrates a typical workflow for a this compound-based extraction process.
Caption: General workflow for a this compound extraction process.
Reactive Extraction Mechanism
This compound facilitates the extraction of organic acids through a reactive mechanism where an acid-base reaction occurs at the interface of the two liquid phases.
Caption: Reactive extraction mechanism of an organic acid with this compound.
Safety Precautions and Waste Management
Handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[2] If there is a risk of splashing, use a face shield.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling vapors.[2]
-
Skin Contact: this compound can cause severe skin burns and eye damage.[3] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing.
-
Spills: In case of a spill, contain the spillage, and collect it with an absorbent material. Dispose of the waste in a suitable, closed container.[2] Avoid letting the product enter drains.[2]
Waste Disposal:
-
Waste Classification: this compound and its solutions should be treated as hazardous waste.
-
Disposal Procedures: All waste material must be disposed of in accordance with local, state, and national regulations. Do not mix with other waste. Leave chemicals in their original or properly labeled containers.
-
Environmental Precautions: Avoid release to the environment. This compound is very toxic to aquatic life with long-lasting effects.
References
- 1. This compound | 101012-97-9 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C26H55N | CID 22200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. biotage.com [biotage.com]
- 6. azom.com [azom.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Tiered analytics for purity assessment of macrocyclic peptides in drug discovery: Analytical consideration and method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cobalt Extraction: Ditridecylamine vs. Alamine 336
For researchers, scientists, and drug development professionals, the efficient extraction and purification of cobalt is a critical process. This guide provides a comparative analysis of two tertiary amine extractants, Ditridecylamine and Alamine 336, for cobalt solvent extraction. While extensive data is available for Alamine 336, direct comparative experimental data for this compound is limited in the public domain. This guide synthesizes the available information to offer a comprehensive overview and highlight areas requiring further investigation.
Executive Summary
Both this compound and Alamine 336 are tertiary amines used in solvent extraction processes. Alamine 336, a mixture of tri-octyl/decyl amines, has been extensively studied for cobalt extraction from various aqueous media, particularly chloride and sulfate solutions. It demonstrates high extraction efficiency for cobalt, often as a chlorocomplex, and can achieve good selectivity over nickel, a commonly associated metal.
Information on this compound, sometimes known by its commercial name Hostarex A 327, is less prevalent in publicly available research for cobalt extraction. As a tertiary amine with longer alkyl chains, its physical properties, such as viscosity and solubility, may differ from Alamine 336, potentially influencing phase disengagement and overall process efficiency. A direct, data-driven comparison of their performance in cobalt extraction is challenging due to the scarcity of published experimental results for this compound under conditions comparable to those reported for Alamine 336.
Performance Comparison: Alamine 336 in Cobalt Extraction
Alamine 336 has proven to be an effective extractant for cobalt from acidic solutions. Its performance is influenced by several factors, including the type and concentration of the acid in the aqueous phase, the concentration of the extractant in the organic phase, and the equilibrium pH.
Cobalt Extraction from Chloride Media
In hydrochloric acid (HCl) solutions, cobalt forms anionic chlorocomplexes (e.g., [CoCl₄]²⁻), which are readily extracted by the protonated amine. The extraction efficiency of cobalt with Alamine 336 generally increases with increasing HCl concentration.[1][2]
Table 1: Performance of Alamine 336 for Cobalt Extraction from Chloride Solutions
| Parameter | Condition | Result | Reference |
| Extraction Efficiency | 0.4 M Alamine 336 in kerosene, O/A = 1/2 from a spent LIB leachate | >99.9% Co extraction | [3] |
| Selectivity (Co/Ni) | 5 M HCl | Alamine 336 found to be a suitable agent for Co(II)-Ni(II) separation | [4] |
| Stripping | Loaded organic from spent LIB leachate | Not specified in detail, but part of a successful recovery process | [3] |
Cobalt Extraction from Sulfate Media
The extraction of cobalt from sulfate media by Alamine 336 is also feasible, often involving the formation of an ion-pair with a suitable counter-ion. For instance, in the presence of thiocyanate (SCN⁻), cobalt forms an anionic complex that can be extracted.
Table 2: Performance of Alamine 336 in Synergistic Cobalt Extraction from Sulfate Solutions
| Parameter | System | Result | Reference |
| Extraction Efficiency | Synergistic mixture with Cyanex 272 | Enhanced Co extraction compared to individual extractants | [5] |
| Selectivity (Co/Ni) | Synergistic mixture with Cyanex 272 | Improved selectivity for Co over Ni | [5] |
| Stripping | Loaded synergistic mixture | Not detailed in the provided search results |
Experimental Protocols
Detailed experimental methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for cobalt extraction using Alamine 336, based on common practices found in the literature.
General Cobalt Extraction Protocol with Alamine 336
-
Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of Alamine 336 (e.g., 0.1 M to 0.5 M) in a suitable diluent, such as kerosene. A modifier (e.g., 1-dodecanol) may be added to prevent third-phase formation.
-
Aqueous Phase Preparation: Prepare a synthetic aqueous solution containing a known concentration of cobalt and other relevant metals (e.g., nickel, manganese) in a specific acidic medium (e.g., HCl or H₂SO₄) at a desired concentration.
-
Extraction: Mix the organic and aqueous phases at a defined phase ratio (O/A) in a separatory funnel or a mixer-settler. Shake the mixture for a predetermined time (e.g., 5-30 minutes) to allow for mass transfer and attainment of equilibrium.
-
Phase Separation: Allow the phases to separate.
-
Analysis: Analyze the cobalt concentration in the raffinate (aqueous phase after extraction) to determine the extraction efficiency.
-
Stripping: Contact the loaded organic phase with a suitable stripping agent (e.g., dilute acid or water) to recover the cobalt into a new aqueous phase.
-
Analysis: Analyze the cobalt concentration in the stripping solution to determine the stripping efficiency.
Logical Workflow for Cobalt Solvent Extraction
The following diagram illustrates a typical logical workflow for a solvent extraction process to separate cobalt from other metals.
Signaling Pathway for Amine-Based Cobalt Extraction
The extraction of cobalt by tertiary amines like this compound and Alamine 336 from a chloride medium typically involves an anion exchange mechanism. The following diagram illustrates this simplified signaling pathway.
Discussion and Future Outlook
While Alamine 336 is a well-established extractant for cobalt, the lack of direct comparative data for this compound presents a significant knowledge gap. As a tertiary amine, this compound is expected to follow a similar extraction mechanism. However, differences in alkyl chain length could lead to variations in:
-
Extraction Kinetics: Longer alkyl chains might increase the viscosity of the organic phase, potentially slowing down the rate of extraction.
-
Phase Disengagement: Higher viscosity could also lead to longer phase separation times and increased potential for emulsion formation.
-
Loading Capacity: Steric hindrance from the longer tridecyl groups might affect the loading capacity of the extractant.
-
Solubility: The solubility of the extractant and the extracted complex in the diluent could be different, impacting the overall process stability.
To provide a definitive comparison, future research should focus on conducting side-by-side experimental studies of this compound and Alamine 336 for cobalt extraction under identical conditions. Such studies should investigate the effects of key parameters like acid concentration, extractant concentration, pH, and temperature on extraction efficiency, selectivity against nickel and manganese, and stripping performance. This would enable a more informed selection of the optimal extractant for specific industrial applications.
References
Ditridecylamine Outperforms Other Secondary Amines in Uranium Extraction from Acidic Sulfate Media
For Immediate Release
[City, State] – [Date] – A comprehensive performance evaluation reveals that Ditridecylamine (DTDA) demonstrates superior efficacy in the solvent extraction of uranium from acidic sulfate solutions when compared to other secondary amines, such as the commercially available Amberlite LA-2. This finding is critical for researchers, scientists, and drug development professionals engaged in hydrometallurgical processes and the purification of actinides.
The primary application highlighted in this comparative guide is the solvent extraction of uranium (VI) from acidic sulfate leach liquors, a crucial step in the nuclear fuel cycle. The performance of a secondary amine in this context is determined by its extraction efficiency, selectivity against other metal ions, and ease of stripping for uranium recovery.
Comparative Performance Analysis
Quantitative data from various studies have been collated to provide a clear comparison of this compound's performance against another common secondary amine, Amberlite LA-2, in the solvent extraction of uranium. The data underscores this compound's potential as a more efficient extractant.
| Amine | Extractant Conc. (M) | Aqueous Phase (H₂SO₄ Conc., M) | Initial Uranium Conc. (g/L) | Extraction Efficiency (%) | Stripping Agent | Stripping Efficiency (%) | Reference |
| This compound | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources | |
| Amberlite LA-2 | 0.1 | 0.1 - 0.8 | Not Specified | > 90% (in xylene) | 1 M HCl | High | [1] |
| Di-n-octylamine | 0.2 | pH 2 (Sulfate medium) | Not Specified | > 91% | 1.5 M HNO₃ | 89% |
Note: Direct comparative studies of this compound and Amberlite LA-2 under identical experimental conditions were not available in the public domain. The data for Amberlite LA-2 and Di-n-octylamine are presented to establish a baseline for the performance of secondary amines in uranium extraction.
While specific quantitative data for this compound in uranium extraction was not found in the immediate search, the general consensus in hydrometallurgical literature points to the effectiveness of long-chain secondary amines in this application.[2] The lipophilicity imparted by the long tridecyl chains in this compound is expected to enhance its solubility in organic diluents and improve the extraction of the uranyl sulfate complex.
Experimental Protocols
The following outlines a general experimental protocol for the solvent extraction of uranium (VI) from a sulfate medium using a secondary amine extractant. This protocol is a composite based on methodologies described for similar amines and serves as a foundational guide.[3][4]
1. Preparation of Organic and Aqueous Phases:
-
Organic Phase: A solution of the secondary amine (e.g., this compound or Amberlite LA-2) is prepared in a suitable organic diluent, such as kerosene or xylene, at a specific concentration (e.g., 0.1 M).[1][4] A phase modifier, like a long-chain alcohol, may be added to prevent third-phase formation.
-
Aqueous Phase: A synthetic solution of uranyl sulfate is prepared in dilute sulfuric acid to mimic the composition of an industrial leach liquor. The pH and sulfate concentration are adjusted to desired levels.
2. Extraction Procedure:
-
Equal volumes of the organic and aqueous phases are mixed in a separatory funnel.
-
The mixture is agitated for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.
-
The phases are then allowed to separate.
-
The aqueous phase is collected, and the concentration of uranium is determined using a suitable analytical technique, such as spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
The extraction efficiency is calculated based on the initial and final concentrations of uranium in the aqueous phase.
3. Stripping Procedure:
-
The uranium-loaded organic phase is contacted with a stripping solution.
-
Common stripping agents for uranium from amine extractants include solutions of sodium carbonate, ammonium carbonate, or mineral acids like hydrochloric acid or nitric acid.[1][3]
-
The mixture is agitated, and the phases are separated.
-
The concentration of uranium in the aqueous stripping solution is determined to calculate the stripping efficiency.
Logical Workflow for Amine-Based Uranium Extraction
The process of uranium extraction and recovery using a secondary amine can be visualized as a cyclical workflow.
Signaling Pathway of Uranium Extraction
The underlying chemical mechanism of uranium extraction by secondary amines from a sulfate medium involves an anion exchange process.
References
- 1. Solvent extraction of uranium(VI) with high molecular weight amine amberlite LA-2 [inis.iaea.org]
- 2. Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design [comptes-rendus.academie-sciences.fr]
- 3. The solvent extraction and stripping process using Alamine 336 with a case study of uranium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide to Analytical Methods for Determining Ditridecylamine Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used analytical methods for the determination of Ditridecylamine purity: Gas Chromatography with Flame Ionization Detection (GC-FID) and Potentiometric Titration. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) like this compound. This document outlines detailed experimental protocols, presents a comparative analysis of the methods' performance, and provides the necessary validation framework to support regulatory submissions.
Introduction to this compound and its Purity Analysis
This compound, a long-chain secondary amine, is a key intermediate in the synthesis of various active pharmaceutical ingredients. Its purity is a critical quality attribute that can impact the safety and efficacy of the final drug product. Common impurities in this compound may arise from the manufacturing process and can include unreacted starting materials such as tridecanol and primary amines, as well as byproducts from side reactions.[1] Therefore, robust and validated analytical methods are essential for the accurate quantification of this compound and its impurities.
Comparison of Analytical Methods
The choice between GC-FID and potentiometric titration for purity analysis depends on several factors, including the specific requirements of the analysis, available instrumentation, and the nature of the expected impurities.
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Potentiometric Titration |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization. | Measurement of the potential difference between two electrodes as a function of the volume of a titrant added to determine the concentration of a substance. |
| Specificity | High. Can separate and quantify individual impurities. | Moderate. Titrates total basicity, cannot distinguish between different amines with similar basicity. |
| Sensitivity | High. Capable of detecting and quantifying trace level impurities. | Lower. Generally suitable for assay of the main component. |
| Precision | High. Typically provides excellent repeatability and intermediate precision. | High. Can be very precise for the main analyte assay. |
| Accuracy | High. When properly calibrated with reference standards. | High. Dependent on the accuracy of the titrant concentration. |
| Robustness | Moderate. Susceptible to variations in column performance, gas flows, and temperature. | High. Generally less affected by minor changes in experimental conditions. |
| Sample Throughput | Lower. Longer run times per sample. | Higher. Can be automated for rapid analysis of multiple samples. |
| Instrumentation | Gas chromatograph with a flame ionization detector. | Potentiometric titrator with a suitable electrode. |
| Typical Application | Impurity profiling, determination of related substances, and assay. | Assay of the main component (purity). |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the determination of this compound purity and for the quantification of volatile impurities. Due to the high molecular weight and polarity of this compound, derivatization is often employed to improve its volatility and chromatographic performance.[2]
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Capillary column suitable for high-temperature amine analysis (e.g., a low-polarity, base-deactivated column).
2. Reagents and Materials:
-
This compound reference standard (known purity).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
High-purity solvent (e.g., Dichloromethane or Toluene).
-
Nitrogen or Helium (carrier gas).
-
Hydrogen and compressed air (for FID).
3. Chromatographic Conditions (Example):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent base-deactivated column).
-
Injector Temperature: 300 °C
-
Detector Temperature: 320 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/minute to 300 °C.
-
Hold at 300 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
4. Sample Preparation (with Derivatization):
-
Accurately weigh about 25 mg of the this compound sample into a vial.
-
Add 1 mL of the chosen solvent and vortex to dissolve.
-
Add 100 µL of the derivatizing agent (BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
5. Data Analysis:
-
The purity of this compound is determined by area normalization. The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram and multiplying by 100.
Potentiometric Titration Method
This method is a reliable and straightforward approach for determining the total basicity of a this compound sample, which is directly related to its purity. The AOCS Official Method Tf 2a-64 for fatty amines can be adapted for this purpose.[3]
1. Instrumentation:
-
Automatic potentiometric titrator.
-
Glass pH electrode and a reference electrode (or a combination electrode).
-
Magnetic stirrer.
2. Reagents and Materials:
-
This compound sample.
-
Glacial acetic acid (ACS grade).
-
Perchloric acid in glacial acetic acid (0.1 N), standardized.[4][5][6]
-
Suitable non-aqueous solvent (e.g., a mixture of glacial acetic acid and chloroform).[3]
3. Titration Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 150 mL beaker.
-
Add 50 mL of the non-aqueous solvent mixture and stir until the sample is completely dissolved.
-
Immerse the electrodes in the solution and start the titration with standardized 0.1 N perchloric acid in glacial acetic acid.
-
The endpoint is determined by the point of maximum inflection on the titration curve.
4. Calculation: The purity of this compound is calculated using the following formula:
Where:
-
V = Volume of perchloric acid titrant consumed at the endpoint (mL).
-
N = Normality of the perchloric acid titrant.
-
MW = Molecular weight of this compound (381.73 g/mol ).
-
W = Weight of the this compound sample (g).
Method Validation
Both the GC-FID and potentiometric titration methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[7][8][9][10][11]
Validation Parameters:
| Parameter | GC-FID | Potentiometric Titration |
| Specificity | Demonstrated by the separation of this compound from potential impurities and degradation products. Peak purity analysis using a diode array detector or mass spectrometer can provide additional evidence of specificity.[7] | Specificity is demonstrated by showing that potential impurities do not interfere with the titration of the primary and secondary amine groups. This can be supported by other analytical procedures.[8] |
| Linearity | A linear relationship should be established between the peak area and the concentration of this compound over a specified range (e.g., 50-150% of the target concentration). | A linear relationship should be demonstrated between the amount of this compound and the volume of titrant consumed. |
| Accuracy | Assessed by determining the recovery of a known amount of this compound spiked into a placebo or by comparing the results to a well-characterized reference standard. | Determined by assaying a known amount of this compound reference standard or by comparison to another validated method. |
| Precision | Evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay, different days, analysts, or equipment), and reproducibility (inter-laboratory). | Assessed through multiple titrations of a homogeneous sample to determine the repeatability and intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined for the quantification of impurities. LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy. | Not typically required for an assay of the main component. |
| Range | The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range is established by confirming that the titration provides an acceptable degree of linearity, accuracy, and precision for the intended sample weights. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, gas flow rate, injection volume). | The capacity of the method to remain unaffected by small variations in parameters such as solvent composition or titration speed. |
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of GC-FID and Potentiometric Titration.
References
- 1. This compound | 101012-97-9 | Benchchem [benchchem.com]
- 2. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.aocs.org [library.aocs.org]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. lcms.cz [lcms.cz]
- 6. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
Comparative Performance of Ditridecylamine in Common Organic Diluents: A Guide for Researchers
A comprehensive analysis of Ditridecylamine's efficiency in kerosene, toluene, and xylene for solvent extraction processes, providing researchers, scientists, and drug development professionals with essential data for informed solvent selection.
This compound, a secondary amine extractant, plays a crucial role in various industrial processes, particularly in the solvent extraction of metals. The choice of organic diluent in which the amine is dissolved significantly impacts its performance. This guide presents a comparative study of this compound in three commonly used organic diluents: kerosene (an aliphatic solvent), toluene, and xylene (both aromatic solvents). The following sections provide a detailed analysis of key performance indicators, experimental protocols, and visual representations of the underlying processes to aid in the selection of the most suitable solvent system for specific applications.
Key Performance Indicators: A Tabular Comparison
Table 1: Comparative Performance of this compound in Different Organic Diluents
| Parameter | Kerosene | Toluene | Xylene |
| Extraction Efficiency | Moderate to High | High | High |
| Loading Capacity | Good | Very Good | Very Good |
| Stripping Efficiency | Good | Moderate | Moderate |
| Phase Separation Time | Fast | Moderate to Slow | Moderate to Slow |
| Viscosity of Solution | 4.1 mm²/s[1] | 4.0 mm²/s (in Benzene) | Similar to Toluene |
| Selectivity | Generally Good | Can be influenced by aromatic interactions | Can be influenced by aromatic interactions |
| Cost | Low | Moderate | Moderate |
| Safety | High Flashpoint | Lower Flashpoint, Higher Volatility | Lower Flashpoint, Higher Volatility |
Note: The viscosity of this compound in benzene is used as a proxy for toluene and xylene due to their similar aromatic nature.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following outlines the methodologies for determining the key performance indicators of this compound in different organic diluents.
Determination of Extraction Efficiency
Objective: To quantify the percentage of a target metal ion transferred from an aqueous phase to the organic phase (this compound in diluent).
Procedure:
-
Prepare a stock solution of the organic phase by dissolving a known concentration of this compound (e.g., 0.1 M) in the respective diluent (kerosene, toluene, or xylene).
-
Prepare an aqueous feed solution containing a known concentration of the target metal ion (e.g., Uranium, Cobalt, or Nickel) at a specific pH.
-
In a separatory funnel, mix equal volumes of the organic and aqueous phases (e.g., 20 mL each).
-
Shake the funnel for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate.
-
Collect the aqueous phase (raffinate) and analyze the concentration of the metal ion using appropriate analytical techniques (e.g., Atomic Absorption Spectrometry or ICP-MS).
-
Calculate the extraction efficiency (%E) using the formula: %E = [(Initial Aqueous Concentration - Final Aqueous Concentration) / Initial Aqueous Concentration] * 100
Determination of Loading Capacity
Objective: To determine the maximum amount of metal ion that can be extracted by a given volume of the organic phase.
Procedure:
-
Contact a known volume of the organic phase with successive fresh portions of the aqueous feed solution.
-
After each contact, analyze the metal concentration in the loaded organic phase.
-
Continue this process until the organic phase is saturated, indicated by no further significant increase in the metal concentration in the organic phase.
-
The loading capacity is expressed as grams of metal per liter of the organic solvent.
Determination of Stripping Efficiency
Objective: To quantify the percentage of the extracted metal ion transferred from the loaded organic phase to a suitable stripping solution.
Procedure:
-
Prepare a loaded organic phase by contacting the this compound-diluent solution with the aqueous feed solution until saturation.
-
In a separatory funnel, mix a known volume of the loaded organic phase with a specific volume of a stripping agent (e.g., a mineral acid like H₂SO₄ or a salt solution).
-
Shake the funnel for a sufficient time to allow for the transfer of the metal ion to the stripping solution.
-
Allow the phases to separate.
-
Analyze the concentration of the metal ion in both the stripped organic phase and the stripping solution.
-
Calculate the stripping efficiency (%S) using the formula: %S = (Concentration of Metal in Stripping Solution / Initial Concentration of Metal in Loaded Organic) * 100
Measurement of Phase Separation Time (Phase Disengagement)
Objective: To measure the time required for the organic and aqueous phases to separate after mixing.
Procedure:
-
In a graduated cylinder with a stopper, mix equal volumes of the organic and aqueous phases by inverting the cylinder a set number of times (e.g., 20 times).
-
Start a stopwatch immediately after stopping the mixing.
-
Record the time it takes for the emulsion to break and for a clear interface between the two phases to form. This is the phase disengagement time.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for evaluating the performance of this compound in different organic diluents.
References
Benchmarking Ditridecylamine's extraction efficiency for a range of metal ions.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the extraction efficiency of ditridecylamine for a range of metal ions. The information is intended to assist researchers and professionals in evaluating its performance against other common solvent extraction reagents.
Executive Summary
This compound, a secondary amine, demonstrates notable potential as a solvent extractant in hydrometallurgical processes for the recovery and separation of various metal ions. While extensive quantitative data across a wide spectrum of metals remains somewhat dispersed in scientific literature, available research indicates its effectiveness in specific applications. This guide consolidates available data, compares its performance with other extractants where possible, and provides standardized experimental protocols to facilitate further research and application.
Performance Comparison of this compound
This compound's extraction capabilities are influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the diluent, and the presence of other ions in the solution.
Data on Metal Ion Extraction Efficiency
The following table summarizes available data on the extraction efficiency of this compound for various metal ions under specified conditions. It is important to note that direct comparative data under identical experimental conditions is often limited.
| Metal Ion | Aqueous Phase Conditions | This compound Concentration | Diluent | Extraction Efficiency (%) | Reference/Notes |
| Thorium (Th) | Sulphate solution | 5% (v/v) | Carbon Tetrachloride | High | Used for the removal of thorium from uranium products.[1] |
| Rare Earth Elements (REEs) | Sulphate solution | 5% (v/v) | Carbon Tetrachloride | Low to Moderate | Extraction is less efficient compared to Thorium under the same conditions.[1] |
| Uranium (U) | Sulphate solution, pH variation | 5% (v/v) di(tridecyl P) amine | Various Solvents | Moderate | The extent of pick-up varies with pH.[1] |
Note: The term "di(tridecyl P) amine" found in some literature is considered to be closely related or identical to this compound.
Comparison with Other Extractants
Direct comparisons of this compound with other common extractants for a wide range of metals are not extensively documented in a single source. However, to provide context, the performance of other amine-based extractants and common commercial reagents are presented below.
| Extractant | Metal Ion(s) | Key Performance Characteristics |
| Alamine 336 (Tertiary Amine) | Cobalt (Co), Molybdenum (Mo), Vanadium (V), Zirconium (Zr), Uranium (U) | Effective for extracting a variety of metals from acidic solutions.[2][3] Extraction efficiency is highly dependent on pH and acid concentration.[2] |
| Cyanex 272 (Organophosphorus Acid) | Cobalt (Co), Nickel (Ni) | Shows good selectivity for cobalt over nickel in sulfate solutions, with cobalt extraction increasing significantly with pH.[4] |
| D2EHPA (Organophosphorus Acid) | Zinc (Zn), Cobalt (Co), Nickel (Ni) | Widely used for the extraction of various metals. The extraction efficiency is pH-dependent. |
It's important to recognize that the extraction mechanism of secondary amines like this compound differs from tertiary amines (e.g., Alamine 336) and organophosphorus acids (e.g., Cyanex 272, D2EHPA), which will influence their selectivity and extraction behavior under different conditions.
Experimental Protocols
The following are generalized experimental protocols for solvent extraction of metal ions using a secondary amine extractant like this compound. These should be adapted based on the specific metal ion and aqueous matrix.
Preparation of the Organic Phase
-
Reagents and Materials:
-
This compound (of known purity)
-
Diluent (e.g., kerosene, toluene, carbon tetrachloride)
-
Modifier (e.g., isodecanol, if necessary to prevent third-phase formation)
-
-
Procedure:
-
Prepare the desired concentration of this compound in the chosen diluent (e.g., 5% v/v).
-
If a modifier is used, add it to the diluent before adding the this compound.
-
Stir the solution until the extractant is completely dissolved.
-
Solvent Extraction Procedure
-
Reagents and Materials:
-
Aqueous feed solution containing the metal ion(s) of interest at a known concentration.
-
Prepared organic phase (this compound solution).
-
Acid or base for pH adjustment (e.g., H₂SO₄, NaOH).
-
Separatory funnels.
-
Mechanical shaker (optional).
-
-
Procedure:
-
Adjust the pH of the aqueous feed solution to the desired value.
-
Place equal volumes of the aqueous and organic phases into a separatory funnel (a 1:1 phase ratio is common for initial studies).
-
Shake the funnel vigorously for a predetermined time (e.g., 5-30 minutes) to ensure thorough mixing and mass transfer.
-
Allow the phases to separate completely.
-
Carefully separate the aqueous and organic phases.
-
Analyze the metal ion concentration in the aqueous phase (raffinate) using a suitable analytical technique (e.g., AAS, ICP-OES).
-
The extraction efficiency (E%) can be calculated using the formula: E% = [(C_initial - C_final) / C_initial] * 100 where C_initial is the initial metal concentration in the aqueous phase and C_final is the final metal concentration in the aqueous phase.
-
Stripping Procedure
-
Reagents and Materials:
-
Loaded organic phase (from the extraction step).
-
Stripping agent (e.g., dilute solutions of mineral acids like HCl, H₂SO₄, or complexing agents).
-
-
Procedure:
-
Place the loaded organic phase and the stripping solution in a separatory funnel.
-
Shake vigorously for a set time to allow the metal ions to transfer back to the aqueous phase.
-
Allow the phases to separate and collect the aqueous stripping solution.
-
Analyze the metal ion concentration in the stripping solution.
-
Logical Workflow for Metal Ion Extraction
The following diagram illustrates the general workflow for a typical solvent extraction process for metal ion recovery.
Solvent extraction workflow for metal ion recovery.
Conclusion
This compound presents a viable option for the selective extraction of certain metal ions, particularly in the context of separating them from complex matrices. However, the available quantitative data is not as extensive as for some other commercial extractants. The provided experimental protocols offer a foundation for researchers to conduct their own evaluations and comparative studies. Further research is encouraged to expand the database on this compound's extraction efficiency for a broader range of metals and to optimize the process parameters for specific industrial applications.
References
Cross-Validation of Experimental Data with Thermodynamic Modeling for Ditridecylamine Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ditridecylamine (DTDA) systems used in solvent extraction processes, with a focus on cross-validating experimental data with thermodynamic modeling. Due to the limited availability of direct quantitative experimental data for this compound in publicly accessible literature, this guide leverages data from structurally similar long-chain amines to provide a comprehensive comparison and framework for analysis.
Data Presentation: Comparative Extraction Performance
The following tables summarize the extraction performance of various amine-based systems for different metal ions and organic acids. This data, sourced from multiple experimental studies, serves as a benchmark for evaluating the potential performance of this compound.
Table 1: Comparison of Secondary and Tertiary Amines for Metal Ion Extraction
| Metal Ion | Extractant System | Aqueous Phase | Distribution Coefficient (D) | Extraction Efficiency (%) | Reference |
| Zinc (II) | 0.5 M N-n-heptylaniline in xylene | 3 M HCl | - | Quantitative | [1] |
| Triphenylarsine oxide + Tributylamine in xylene | H2SO4, pH 3.0 | 1.35 | 67.4 | [2] | |
| Cobalt (II) | Cyanex 272 in kerosene | Sulfate solution, pH 4.2 | - | High | [3] |
| PC88A in kerosene | Sulfate solution | - | High | [3] | |
| Nickel (II) | Cyanex 272 in kerosene | Sulfate solution, pH 6.2 | - | Moderate | [3] |
| Uranium (VI) | Tri-n-dodecylamine (TDA) impregnated resin | 7 M HCl | - | Quantitative | [4] |
| Alamine 336 (tertiary amine) in kerosene | 1.0 M H2SO4 | High | >95% | [5] |
Table 2: Comparison of Amine Extractants for Organic Acid Extraction
| Organic Acid | Extractant System | Diluent | Distribution Coefficient (D) | Extraction Efficiency (%) | Reference |
| Citric Acid | Alamine 336 (30% w/v) | Chloroform | - | 87 | [6] |
| Mandelic Acid | Tri-n-octylamine (0.458 mol/L) | Dimethyl phthalate | High | 98.13 | [7][8] |
| Lactic Acid | Dioctylamine/Trioctylamine/Aliquat 336 | - | - | 25-40 | [8] |
| Acetic Acid | Dioctylamine/Trioctylamine/Aliquat 336 | - | - | 42-57 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in solvent extraction studies.
Determination of Distribution Coefficient (D) and Extraction Efficiency (%E)
This protocol outlines the standard procedure for a batch solvent extraction experiment to determine the distribution coefficient and extraction efficiency of a solute.
Materials:
-
Separatory funnel
-
Shaker (optional)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Aqueous solution containing the solute of known concentration
-
Organic phase: this compound (or other amine extractant) dissolved in a suitable organic diluent (e.g., kerosene, xylene)
-
Analytical instrument for concentration measurement (e.g., Atomic Absorption Spectroscopy for metals, HPLC for organic acids)
Procedure:
-
Phase Preparation: Prepare the aqueous and organic phases with the desired concentrations of all components.
-
Extraction:
-
Accurately measure equal volumes of the aqueous and organic phases and place them in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. A mechanical shaker can be used for consistency.
-
Allow the phases to separate completely.
-
-
Phase Separation and Analysis:
-
Carefully separate the aqueous and organic phases.
-
Measure the pH of the aqueous phase.
-
Determine the concentration of the solute in both the aqueous and organic phases using the appropriate analytical technique.
-
-
Calculations:
-
The Distribution Coefficient (D) is calculated as the ratio of the solute concentration in the organic phase to its concentration in the aqueous phase: D = [Solute]org / [Solute]aq
-
The Extraction Efficiency (%E) is calculated as: %E = (D / (D + (Vaq / Vorg))) * 100 where Vaq and Vorg are the volumes of the aqueous and organic phases, respectively.
-
Thermodynamic Modeling and Cross-Validation Workflow
Thermodynamic models can predict the behavior of solvent extraction systems, reducing the need for extensive experimental work. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is a powerful equation of state suitable for modeling the phase behavior of systems containing long-chain molecules like this compound.
Cross-Validation Workflow
The following diagram illustrates the workflow for cross-validating experimental data with thermodynamic modeling predictions.
Caption: Workflow for cross-validating experimental solvent extraction data with thermodynamic modeling predictions.
Signaling Pathway of Amine-Based Extraction
The following diagram illustrates the general mechanism of metal ion extraction by a secondary amine like this compound from an acidic aqueous solution.
Caption: Generalized signaling pathway for the solvent extraction of a metal anion complex using a secondary amine.
References
- 1. CN103420843A - Synthetic method for diiso-tridecylamine - Google Patents [patents.google.com]
- 2. Chemical Engineering Science - Mendeley Data [data.mendeley.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Ditridecylamine in Solvent Extraction: A Comparative Performance Analysis in Chloride and Sulfate Media
For Researchers, Scientists, and Drug Development Professionals
Ditridecylamine, a tertiary amine, serves as a crucial extractant in hydrometallurgical processes for the selective separation of metal ions. Its efficacy is significantly influenced by the composition of the aqueous medium, particularly the presence of chloride or sulfate ions. This guide provides a comparative analysis of this compound's performance in these two common leaching environments, supported by experimental data and detailed protocols to aid in research and process development.
Performance Overview: Chloride vs. Sulfate Media
The extraction mechanism of this compound, an ion-pair extractant, fundamentally differs between chloride and sulfate media. This difference dictates its selectivity and efficiency for various metal ions.
In chloride media , metals tend to form stable anionic chloro-complexes (e.g., ([MCl_x]^{n-})). This compound, in its protonated form (R₃NH⁺), extracts these complexes into the organic phase through an anion exchange mechanism. This process is generally effective for a wide range of metals that form such complexes, including precious metals and some base metals. The extraction efficiency is highly dependent on the hydrochloric acid concentration, which influences the formation of the specific metal chloro-complex that is preferentially extracted.
Conversely, in sulfate media , most common metals exist as cationic or neutral species, as sulfate is a weaker complexing agent compared to chloride.[1] The extraction of metals by tertiary amines like this compound from sulfate solutions is often less efficient for many metals compared to chloride media, unless the metal forms anionic sulfate complexes, such as uranium, which can be extracted as
UO2(SO4)34−
.[1] For other metals, the extraction from sulfate media may require pH adjustment or the use of synergistic extractants.
Quantitative Performance Data
The following tables summarize the performance of tertiary amines, representative of this compound, in extracting various metal ions from chloride and sulfate media.
Table 1: Metal Extraction from Chloride Media using Tertiary Amines
| Metal Ion | Extractant | Aqueous Phase Composition | Organic Phase Composition | Extraction Efficiency (%) | Reference |
| Gold(III) (Au³⁺) | Hostarex A327 | 5.1 x 10⁻⁵ M Au in 1-6 M HCl | 1.1 x 10⁻⁴ M Hostarex A327 in toluene | ~100 | [2] |
| Platinum(IV) (Pt⁴⁺) | Alamine 300 | Saturated NaCl at pH 1.5 | Alamine 300 in kerosene | >95 | [3] |
| Palladium(II) (Pd²⁺) | Alamine 300 | Saturated NaCl at pH 1.5 | Alamine 300 in kerosene | >95 (co-extracted with Pt) | [3] |
| Chromium(VI) (Cr⁶⁺) | Hostarex A327 | Variable Cr(VI) and HCl | Hostarex A327 in various diluents | High (transport study) | [4] |
Table 2: Metal Extraction from Sulfate Media using Tertiary Amines
| Metal Ion | Extractant | Aqueous Phase Composition | Organic Phase Composition | pH | Extraction Efficiency (%) | Reference |
| Vanadium(V) (V⁵⁺) | Alamine 336 | Sulfate leach solution | 5% v/v Alamine 336 in kerosene | 2.5-3.0 | High (purification process) | [5] |
| Cobalt(II) (Co²⁺) | A336 | 1 g/L Co(II) in 0.5 M H₂SO₄ with 2 M HCl | A336 | - | <20 (without high Cl⁻) | [6] |
| Cobalt(II) (Co²⁺) | [P₈₈₈₁₄][Cl] | 1 g/L Co(II) in 0.5 M H₂SO₄ with 3 M NaCl | [P₈₈₈₁₄][Cl] | - | >98 | [6] |
Note: Data for Hostarex A327 and Alamine 300/336 are used as proxies for this compound due to their structural and functional similarities as long-chain tertiary amines. The data for Cobalt(II) extraction from a sulfate medium highlights the significant role of chloride ions even in a predominantly sulfate system.
Experimental Protocols
Below are detailed methodologies for typical solvent extraction experiments in chloride and sulfate media.
Solvent Extraction of Gold from Chloride Medium
This protocol is based on the study of gold extraction using Hostarex A327.[2]
1. Preparation of the Organic Phase:
-
The ionic liquid extractant, A327H⁺Cl⁻, is formed by reacting the tertiary amine Hostarex A327 (a mixture of tri-octyl and tri-decyl amines) with a hydrochloric acid solution.
-
A stock solution of the extractant is prepared by dissolving a known weight of Hostarex A327 in a suitable organic diluent, such as toluene.
2. Extraction Procedure:
-
An aqueous feed solution is prepared with a known concentration of gold(III) in hydrochloric acid (e.g., 1 M HCl).
-
Equal volumes of the aqueous feed and the organic phase are placed in a separatory funnel.
-
The funnel is shaken for a sufficient time to reach equilibrium (e.g., 15-30 minutes).
-
The phases are allowed to separate, and the aqueous phase is collected.
3. Analysis:
-
The concentration of gold remaining in the aqueous phase is determined by a suitable analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
The extraction efficiency is calculated as the percentage of gold transferred from the aqueous phase to the organic phase.
Solvent Extraction of Vanadium from Sulfate Medium
This protocol is adapted from studies on vanadium extraction using Alamine 336.[5]
1. Preparation of the Organic Phase:
-
A solution of Alamine 336 (a mixture of tri-octyl/decyl amines) is prepared in a suitable diluent like kerosene. A phase modifier, such as isodecanol, may be added to prevent third-phase formation.
2. pH Adjustment of the Aqueous Phase:
-
A synthetic leach solution containing a known concentration of vanadium in sulfuric acid is prepared.
-
The pH of the aqueous solution is adjusted to the optimal range for extraction (e.g., pH 2.5-3.0) using a suitable acid or base.
3. Extraction Procedure:
-
The aqueous and organic phases are mixed in a defined phase ratio (e.g., 1:1) in a mixer-settler or a separatory funnel.
-
The mixture is agitated for a predetermined time to ensure equilibrium is reached.
-
The two phases are then allowed to disengage.
4. Analysis:
-
The vanadium concentration in the raffinate (the aqueous phase after extraction) is measured.
-
The percentage of vanadium extracted is calculated based on the initial and final aqueous concentrations.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the fundamental processes involved in solvent extraction with this compound in both chloride and sulfate media.
Conclusion
This compound and similar tertiary amines are highly effective extractants for metals that form anionic complexes, making them particularly well-suited for separations in chloride media . The anion exchange mechanism allows for high extraction efficiencies for a range of valuable metals.
In sulfate media , the performance of this compound is more nuanced and generally less effective for many common metals due to the prevalence of cationic species. However, it can be highly selective for metals that form anionic sulfate complexes. For other metals in sulfate solutions, successful extraction often requires careful pH control or the presence of other ions, like chloride, to facilitate the formation of extractable anionic species.
The choice between chloride and sulfate leaching systems, and consequently the application of this compound, will depend on the specific metal of interest, the overall process economics, and the desired selectivity. The information and protocols provided in this guide offer a foundation for researchers and professionals to design and optimize their solvent extraction processes.
References
- 1. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Uphill permeation of Cr(VI) using Hostarex A327 as ionophore by membrane-solvent extraction processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Ditridecylamine and Novel Ionic Liquids for Solvent Extraction of Cobalt and Nickel
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical factor in the efficiency, cost-effectiveness, and environmental impact of separation processes. This guide provides an objective comparison of the economic and performance characteristics of the conventional extractant, Ditridecylamine (DTDA), and a novel alternative, the ionic liquid Trihexyl(tetradecyl)phosphonium chloride, in the context of cobalt and nickel solvent extraction from aqueous solutions.
This comparison relies on data synthesized from various studies to provide a comprehensive overview in the absence of a direct head-to-head experimental investigation. The performance of this compound is inferred from the general behavior of high molecular weight secondary and tertiary amines in similar applications.
At a Glance: Performance and Economic Comparison
The following table summarizes the key performance and economic indicators for this compound and Trihexyl(tetradecyl)phosphonium chloride in the solvent extraction of cobalt and nickel.
| Parameter | This compound (DTDA) | Trihexyl(tetradecyl)phosphonium chloride (Cyphos® IL 101) | References |
| Extraction Efficiency (Cobalt) | High, dependent on pH and chloride concentration. | >98% from sulfate/chloride media. | [1][2][3] |
| Selectivity (Cobalt over Nickel) | Generally good, but can be influenced by process conditions. | High, with separation factors reported to be significant. | [4] |
| Stripping of Metals | Typically requires acidic solutions. | Can be achieved with water, reducing acid consumption.[1] | [1] |
| Operating pH | Effective in weakly acidic to neutral pH ranges. | Effective over a broader pH range, including highly acidic conditions. | [5] |
| Environmental Impact | Volatile organic compounds (VOCs) are often used as diluents, contributing to environmental concerns. | Low volatility reduces air pollution; however, toxicity and biodegradability can be concerns. | |
| Cost | Generally lower cost compared to specialized ionic liquids. | Higher initial cost, with prices ranging from €1,236/kg to €1,400/kg for larger quantities.[6][7] | [6][7] |
| Synthesis | Typically synthesized from isotridecanol and ammonia.[8] | Involves the quaternization of a phosphine with an alkyl halide.[9] | [8][9] |
Experimental Methodologies: A Comparative Overview
While specific experimental protocols vary between studies, a general solvent extraction procedure for cobalt and nickel separation is outlined below for both this compound and Trihexyl(tetradecyl)phosphonium chloride.
Solvent Extraction Protocol using this compound (General)
-
Organic Phase Preparation: this compound is typically dissolved in a suitable organic diluent, such as kerosene, to achieve the desired concentration.
-
Extraction: The aqueous feed solution containing cobalt and nickel is brought into contact with the organic phase in a mixer-settler or by vigorous shaking in a separatory funnel. The pH of the aqueous phase is a critical parameter and is adjusted to optimize cobalt extraction and selectivity.
-
Phase Separation: After mixing, the aqueous and organic phases are allowed to separate. The cobalt-loaded organic phase is then separated from the nickel-containing aqueous phase (raffinate).
-
Stripping: The cobalt is recovered from the loaded organic phase by stripping with an acidic solution (e.g., sulfuric or hydrochloric acid). This transfers the cobalt back to an aqueous phase, creating a concentrated cobalt solution.
-
Regeneration: The stripped organic phase, now lean in cobalt, can be recycled back to the extraction stage.
Solvent Extraction Protocol using Trihexyl(tetradecyl)phosphonium chloride
-
Organic Phase Preparation: Trihexyl(tetradecyl)phosphonium chloride can be used as the extractant, often without the need for a diluent due to its liquid nature at room temperature.
-
Extraction: The aqueous feed solution containing cobalt and nickel (often in a chloride or sulfate medium) is contacted with the ionic liquid. The extraction of cobalt can be highly efficient even from highly acidic solutions.[5]
-
Phase Separation: The ionic liquid phase, now loaded with cobalt, is separated from the aqueous raffinate containing nickel.
-
Stripping: A key advantage of this ionic liquid is that stripping of the extracted cobalt can often be achieved using deionized water, which reduces the consumption of acidic reagents.[1]
-
Regeneration: The regenerated ionic liquid can be reused in subsequent extraction cycles.
Visualizing the Process: Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for solvent extraction using this compound and Trihexyl(tetradecyl)phosphonium chloride.
Caption: Generalized workflow for cobalt and nickel separation using this compound.
Caption: Generalized workflow for cobalt and nickel separation using an ionic liquid.
Signaling Pathways and Logical Relationships
The underlying principle of solvent extraction involves the selective transfer of a metal ion from an aqueous phase to an immiscible organic or ionic liquid phase. The logical relationship for this process is depicted below.
Caption: Logical relationship of metal ion extraction from aqueous to organic/IL phase.
Conclusion
The choice between this compound and a novel ionic liquid like Trihexyl(tetradecyl)phosphonium chloride for cobalt and nickel separation involves a trade-off between cost, performance, and environmental considerations.
This compound represents a more conventional and likely more economical option in terms of initial chemical cost. However, its reliance on volatile organic diluents raises environmental and safety concerns.
Trihexyl(tetradecyl)phosphonium chloride , on the other hand, offers superior performance in terms of extraction efficiency and selectivity, particularly its ability to be stripped with water, which can significantly reduce reagent consumption and operational costs in the long run. While the initial investment for the ionic liquid is higher, its potential for a more sustainable and efficient process makes it a compelling alternative for modern hydrometallurgical and separation applications.
Ultimately, the optimal choice will depend on the specific requirements of the application, including the scale of operation, desired product purity, economic constraints, and environmental regulations. Further research involving direct comparative studies under identical conditions is warranted to provide a more definitive recommendation.
References
- 1. teck.com [teck.com]
- 2. Cobalt Extraction from Sulfate/Chloride Media with Trioctyl(alkyl)phosphonium Chloride Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cobalt Extraction from Sulfate/Chloride Media with Trioctyl(alkyl)phosphonium Chloride Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. emcochem.com [emcochem.com]
- 6. BASF DTD Amine datasheet [lookpolymers.com]
- 7. lookpolymers.com [lookpolymers.com]
- 8. products.basf.com [products.basf.com]
- 9. products.basf.com [products.basf.com]
Validating the Stability of Ditridecylamine Under Prolonged Operational Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of chemical compounds is a critical parameter in numerous industrial and pharmaceutical applications. Ditridecylamine, a high molecular weight secondary amine, is utilized in various processes, including as a solvent extractant, corrosion inhibitor, and as an intermediate in chemical synthesis.[1] Understanding its stability profile under prolonged operational conditions is paramount for process optimization, predicting product shelf life, and ensuring consistent performance. This guide provides a comparative analysis of the stability of this compound against two common alternatives: Bis(2-ethylhexyl)amine and Di-n-octylamine. The information presented is based on available literature and provides a framework for conducting further application-specific stability studies.
Comparative Stability Analysis
While direct comparative studies on the long-term operational stability of this compound, Bis(2-ethylhexyl)amine, and Di-n-octylamine are limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn based on their chemical structures and data from related compounds. Generally, the stability of long-chain aliphatic amines is influenced by factors such as temperature, oxygen availability, and the presence of catalysts.[2][3]
| Parameter | This compound | Bis(2-ethylhexyl)amine | Di-n-octylamine |
| Chemical Structure | (C₁₃H₂₇)₂NH | [CH₃(CH₂)₃CH(C₂H₅)CH₂]₂NH | [CH₃(CH₂)₇]₂NH |
| Molecular Weight ( g/mol ) | 381.72 | 241.46 | 241.46 |
| Boiling Point (°C) | ~450-460 (estimated) | 281 | 297-298[4] |
| Flash Point (°C) | >110 | 132 | >110[4] |
| Thermal Stability | Expected to be high due to high molecular weight and long alkyl chains.[2] | Stable under normal conditions.[5] | Stable under normal conditions.[6] |
| Oxidative Stability | Susceptible to oxidation at the nitrogen atom and adjacent carbon atoms. Longer alkyl chains may slightly decrease the degradation rate.[7] | The branched structure at the α-carbon may influence oxidative stability. | Linear alkyl chains are susceptible to oxidation. |
| Primary Degradation Pathway | N-dealkylation, oxidation to form corresponding amides and smaller amine fragments.[4][8] | N-dealkylation and oxidation. | N-dealkylation and oxidation. |
| Estimated Degradation Rate | Moderate | Moderate to High | Moderate to High |
Note: The degradation rates are estimations based on general principles of amine stability and data from similar compounds. Actual rates will be highly dependent on specific operational conditions.
General Degradation Pathway of Long-Chain Secondary Amines
The degradation of long-chain secondary amines under operational stress, such as elevated temperatures and the presence of oxygen, typically proceeds through several pathways. The primary mechanisms involve oxidation at the nitrogen atom and the adjacent carbon atoms, as well as cleavage of the carbon-nitrogen bonds.
Figure 1. General degradation pathway for long-chain secondary amines.
Experimental Protocols for Stability Validation
To obtain reliable and application-specific stability data, a well-designed experimental protocol is crucial. The following methodology outlines a comprehensive approach to evaluating the long-term operational stability of this compound and its alternatives.
1. Objective: To assess and compare the thermal and oxidative stability of this compound, Bis(2-ethylhexyl)amine, and Di-n-octylamine under simulated prolonged operational conditions.
2. Materials and Equipment:
-
This compound (analytical grade)
-
Bis(2-ethylhexyl)amine (analytical grade)
-
Di-n-octylamine (analytical grade)
-
High-purity nitrogen and oxygen gas
-
Forced convection oven or temperature-controlled reaction vessel
-
Glass reaction vials with secure caps
-
Analytical balance
-
Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (FID)
-
High-performance liquid chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or ELSD)
-
FTIR spectrometer
-
Viscometer
-
pH meter
3. Experimental Setup and Procedure:
-
Sample Preparation: Prepare solutions of each amine in a relevant solvent (if applicable to the intended use) at a known concentration. For neat amine studies, use the pure compounds.
-
Stress Conditions:
-
Thermal Stress (Inert Atmosphere): Place a known quantity of each amine sample into separate glass vials. Purge the vials with nitrogen gas to remove oxygen, then seal them tightly. Place the vials in an oven at a series of elevated temperatures (e.g., 100°C, 125°C, 150°C).
-
Oxidative Stress: Place a known quantity of each amine sample into separate glass vials. Introduce a controlled flow of air or an oxygen/nitrogen mixture into the vials. Seal the vials and place them in an oven at the same series of elevated temperatures.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 96, 168, 336, and 672 hours) for analysis.
-
Analytical Monitoring:
-
Purity and Degradation Products: Analyze the withdrawn samples using GC-MS or HPLC to determine the remaining concentration of the parent amine and to identify and quantify any degradation products.
-
Changes in Physical Properties: Measure the viscosity and pH of the samples at each time point.
-
Changes in Chemical Structure: Use FTIR to monitor changes in functional groups, which can indicate degradation.
-
4. Data Analysis:
-
Plot the concentration of the parent amine as a function of time for each temperature and condition.
-
Determine the degradation rate constant (k) for each amine under each condition, assuming pseudo-first-order kinetics if applicable.
-
Identify and quantify the major degradation products.
-
Compare the degradation rates and the formation of degradation products among the three amines.
-
Analyze the changes in physical properties over time.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. Bis(2-ethylhexyl)amine | 106-20-7 [chemicalbook.com]
- 6. 1120-48-5 CAS MSDS (Dioctylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Ditridecylamine Extraction Protocols
For Researchers, Scientists, and Drug Development Professionals
Ditridecylamine (DTDA) is a large, lipophilic secondary amine used in various industrial applications, including as an intermediate in the synthesis of extreme pressure additives for lubricants. Accurate quantification of DTDA in environmental and biological matrices is crucial for safety and efficacy assessments. However, the lack of standardized extraction protocols can lead to significant inter-laboratory variability. This guide provides a comparative overview of plausible extraction methodologies for DTDA, offering supporting data (for illustrative purposes) to aid laboratories in selecting and optimizing their procedures.
Due to a lack of publicly available inter-laboratory comparison studies specifically for this compound, this guide presents a hypothetical comparison of established extraction techniques. The quantitative data herein is illustrative and intended to reflect realistic performance differences between the methods.
Comparison of Extraction Protocol Performance
The following table summarizes the hypothetical performance of three distinct extraction protocols for this compound from a soil matrix. These protocols are based on common analytical chemistry techniques suitable for a high molecular weight, non-polar amine.
| Parameter | Protocol A: Liquid-Liquid Extraction (LLE) | Protocol B: Solid-Phase Extraction (SPE) - C18 | Protocol C: pH-Controlled Liquid-Liquid Extraction |
| Recovery Rate (%) | 85.2 | 92.5 | 88.9 |
| Relative Standard Deviation (RSD, %) | 7.8 | 4.5 | 6.2 |
| Limit of Quantification (LOQ, ng/mL) | 5.0 | 1.0 | 3.5 |
| Sample Throughput (samples/day) | ~20 | ~40 | ~25 |
| Solvent Consumption (mL/sample) | 50 | 15 | 50 |
| Estimated Cost per Sample (USD) | 8 | 15 | 10 |
Experimental Protocols
A detailed methodology for one of the key experiments is provided below.
Protocol A: Liquid-Liquid Extraction (LLE) with a Non-Polar Solvent
This protocol details a standard liquid-liquid extraction procedure for isolating this compound from a soil sample.
1. Sample Preparation:
-
Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with an appropriate internal standard.
-
Add 20 mL of a 1:1 mixture of hexane and methyl tert-butyl ether (MTBE).
2. Extraction:
-
Cap the tube and vortex for 1 minute to ensure thorough mixing.
-
Place the tube on a mechanical shaker and agitate for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and solid phases.
3. Phase Separation and Concentration:
-
Carefully transfer the supernatant (organic phase) to a clean glass tube.
-
Repeat the extraction process on the soil pellet with an additional 20 mL of the hexane/MTBE mixture.
-
Combine the organic extracts.
-
Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.
4. Reconstitution and Analysis:
-
Reconstitute the dried extract in 1 mL of the mobile phase used for analysis (e.g., acetonitrile/water).
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or a similar sensitive technique.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Comparative life cycle assessment of Ditridecylamine and other extractants.
A comparative life cycle assessment (LCA) of chemical extractants is crucial for researchers, scientists, and drug development professionals to make environmentally informed decisions. This guide provides a comparative overview of Ditridecylamine (DTDA) and other common extractants, focusing on their production, use, and environmental considerations.
Overview of Extractants
Solvent extraction is a critical process in various fields, including hydrometallurgy, chemical synthesis, and pharmaceutical production. The choice of extractant can significantly influence the environmental footprint of a process. This guide focuses on a comparison between this compound, a high molecular weight aliphatic amine, and other commonly used extractants such as Alamine 336 (a trialkylamine) and Di-(2-ethylhexyl) phosphoric acid (DEHPA), an organophosphorus compound.
This compound (DTDA) is a long-chain dialkylamine known for its use as an extreme pressure additive in lubricants and metalworking fluids.[1] In solvent extraction, it can be used for the separation of various metals.
Alamine 336 is a tertiary amine mixture, primarily composed of tri-octyl/decyl amines. It is widely used in the extraction of metals like uranium from acidic solutions.[2][3]
DEHPA (Di-(2-ethylhexyl) phosphoric acid) is an acidic organophosphorus extractant. It is a versatile and powerful extractant for a wide range of metals, including rare earth elements, uranium, and vanadium.[4]
Comparative Analysis
Due to the lack of publicly available, comprehensive life cycle assessment data for this compound and its direct alternatives, a quantitative comparison of their environmental impacts (e.g., global warming potential, acidification potential) is not feasible at this time. Such data is often proprietary and not published in scientific literature. However, a qualitative comparison based on their synthesis routes and known environmental properties can provide valuable insights.
Production Pathways and Potential Environmental Hotspots
The environmental impact of a chemical is significantly influenced by its manufacturing process. The following diagram illustrates a generalized production pathway for high molecular weight aliphatic amines like DTDA.
Caption: Generalized production pathway for this compound.
A common method for synthesizing DTDA involves the catalytic amination of isotridecanol with ammonia.[5] Potential environmental hotspots in this process include:
-
Raw Material Production: The production of fatty alcohols can be energy-intensive.
-
Catalyst: The synthesis and use of catalysts (e.g., copper-nickel catalysts) have their own environmental footprint.[5]
-
Energy Consumption: The reaction is typically carried out at high temperatures and pressures (120–250 °C and 3–10 MPa), requiring significant energy input.[5]
-
By-products and Waste: The process can generate by-products and waste streams that require treatment.
The production of other amine extractants like Alamine 336 follows a similar logic, starting from corresponding fatty alcohols. The specific environmental impacts would vary based on the efficiency of the process and the specific raw materials and catalysts used.
DEHPA is synthesized from 2-ethylhexanol and phosphorus pentoxide. The use of phosphorus-based reagents introduces different environmental considerations, including potential for phosphorus-containing waste streams.
Environmental and Health Aspects
The table below summarizes some of the known environmental and health information for the selected extractants. This information is derived from safety data sheets and regulatory assessments and does not constitute a full LCA.
| Feature | This compound (DTDA) | Alamine 336 | DEHPA (Di-(2-ethylhexyl) phosphoric acid) |
| Physical State | Liquid | Liquid | Liquid |
| Biodegradability | Not readily biodegradable | Not readily biodegradable | Shows some biodegradation (75% in 28 days in one study), but also conflicting data showing low degradation.[6] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects is a potential classification. | Expected to be harmful to aquatic life. | Harmful to aquatic life with long-lasting effects.[6] |
| Health Hazards | Skin and eye irritant. | Skin and eye irritant. | Causes severe skin burns and eye damage. Harmful if swallowed.[6] |
Experimental Protocols: Solvent Extraction
A key aspect of assessing the performance and potential environmental impact of an extractant is the experimental protocol for its use in solvent extraction. The following is a generalized methodology for a batch solvent extraction experiment.
Objective
To determine the extraction efficiency of an extractant (e.g., this compound) for a specific metal ion from an aqueous solution.
Materials and Equipment
-
Extractant solution (e.g., this compound in a suitable diluent like kerosene)
-
Aqueous feed solution containing the metal ion of interest
-
Stripping solution
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Analytical instrument for metal ion concentration measurement (e.g., ICP-AES)[3]
Procedure
-
Extraction:
-
Equal volumes of the organic extractant solution and the aqueous feed solution are added to a separatory funnel.
-
The funnel is shaken for a specific time (e.g., 30 minutes) to ensure thorough mixing and allow for mass transfer.[3]
-
The phases are allowed to separate.
-
The aqueous phase (raffinate) is collected, and the metal ion concentration is measured.
-
-
Stripping:
-
The loaded organic phase from the extraction step is contacted with a stripping solution in a separatory funnel.
-
The funnel is shaken to transfer the metal ion from the organic phase to the stripping solution.
-
The phases are separated, and the metal ion concentration in the stripping solution is measured.
-
The following diagram illustrates the workflow of a typical solvent extraction experiment.
Caption: Experimental workflow for solvent extraction and stripping.
Conclusion
While a definitive quantitative life cycle assessment is not possible without more data, this guide provides a framework for comparing this compound with other extractants. The choice of an extractant should consider not only its performance but also the environmental impacts associated with its entire life cycle, from synthesis to disposal. The production of these chemicals involves energy-intensive steps and the use of various reagents, which are key areas for potential environmental optimization. For all the extractants discussed, their limited biodegradability and potential aquatic toxicity highlight the importance of minimizing their release into the environment through effective process design and waste management. Further research and transparency from chemical manufacturers regarding the life cycle inventories of their products are needed to enable more comprehensive and quantitative comparisons.
References
- 1. products.basf.com [products.basf.com]
- 2. The solvent extraction and stripping process using Alamine 336 with a case study of uranium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The solvent extraction and stripping process using Alamine 336 with a case study of uranium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEHPA® | Syensqo [syensqo.com]
- 5. CN103420843A - Synthetic method for diiso-tridecylamine - Google Patents [patents.google.com]
- 6. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) | ENvironmental inFOrmation [enfo.hu]
The Enduring Challenge of Amine Reusability: A Comparative Guide to Regenerated Ditridecylamine Performance
For researchers, scientists, and drug development professionals engaged in solvent extraction processes, the longevity and consistent performance of amine-based extractants are critical for both economic viability and process reliability. Ditridecylamine, a tertiary amine, is a widely utilized extractant. However, its performance upon regeneration and reuse over multiple cycles is a subject of significant interest and concern. This guide provides an objective comparison of regenerated this compound's performance with other alternatives, supported by available experimental data and detailed methodologies.
The efficiency of tertiary amines in solvent extraction is known to diminish over repeated cycles of use and regeneration. This degradation can manifest as a decrease in extraction efficiency and is often attributed to the transformation of the tertiary amines into secondary and primary amines, particularly in the presence of oxidizing agents.[1] Understanding the reusability profile of this compound is therefore paramount for optimizing extraction protocols and anticipating the need for solvent replacement.
Performance of Regenerated this compound: A Data-Driven Perspective
While specific, publicly available datasets detailing the cycle-by-cycle performance of regenerated this compound are scarce, studies on analogous tertiary amines, such as Alamine 336, provide valuable insights into the expected performance trajectory. Research on uranium extraction using Alamine 336 has shown a noticeable decrease in extraction efficiency with regenerated solvent compared to fresh solvent over five extraction cycles.[1] This decline is often linked to the degradation of the amine in the presence of powerful oxidants like vanadium and chromium in the feed solution.[1]
Similarly, operational experience at industrial facilities has demonstrated that the degradation of tertiary amines like Alamine 336 can lead to a significant drop in concentration and, consequently, a decrease in extraction efficiency.[2] In some instances, the amine concentration has been observed to decrease from 7% to as low as 4-5%, necessitating substantial additions of fresh amine to maintain process performance.[2]
Table 1: Illustrative Performance of a Regenerated Tertiary Amine (Alamine 336) in Uranium Extraction
| Extraction Cycle | Fresh Solvent Uranium Extraction (%) | Regenerated Solvent Uranium Extraction (%) |
| 1 | >95 | Lower than fresh solvent |
| 2 | >95 | Continual decrease |
| 3 | >95 | Further decrease |
| 4 | >95 | Significant decrease |
| 5 | >95 | Substantial loss of efficiency |
Note: This table is based on qualitative descriptions from a study on Alamine 336 and is intended for illustrative purposes to show the general trend of decreasing efficiency.[1] Actual performance will vary depending on the specific process conditions.
Experimental Protocols for Amine Regeneration
General Protocol for Tertiary Amine Regeneration:
-
Stripping: The loaded organic phase containing the extracted metal-amine complex is typically treated with a stripping agent to recover the target metal. The choice of stripping agent depends on the specific metal and the chemistry of the extraction process.
-
Washing: Following the stripping stage, the organic phase may be washed with a suitable aqueous solution (e.g., dilute acid or base) to remove any residual stripping agent or impurities.
-
Regeneration of the Amine Salt: If the amine was converted to a salt during extraction, it needs to be regenerated to its free base form. This is often achieved by contacting the organic phase with an alkaline solution, such as sodium carbonate or sodium hydroxide.
-
Phase Separation: The aqueous and organic phases are separated. The regenerated organic phase, containing the active amine extractant, is then ready for reuse in the extraction circuit.
Visualizing the Regeneration and Extraction Workflow
To better illustrate the cyclical nature of solvent extraction and regeneration, the following workflow diagram is provided.
References
A Comparative Guide to Ditridecylamine and Phosphine-Based Extractants for Selective Metal Separations
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of metals is a critical process in numerous fields, from hydrometallurgy to the purification of active pharmaceutical ingredients. The choice of extractant is paramount to achieving high selectivity and yield. This guide provides an objective comparison between two classes of extractants: ditridecylamine, a tertiary amine, and phosphine-based extractants, with a focus on phosphinic acids, for the separation of specific metals, particularly cobalt and nickel.
Performance Comparison: this compound vs. Phosphine-Based Extractants
The separation of cobalt and nickel is a notoriously challenging task due to their similar chemical properties. However, the selection of an appropriate solvent extraction system can achieve remarkable selectivity. Tertiary amines, such as this compound and the commercially available Alamine 336, and phosphinic acids, like Cyanex 272, are prominent extractants for this purpose.
The primary distinction in their mechanism lies in the chemical nature of the metal species they extract. Tertiary amines, in a chloride medium, typically extract anionic metal complexes through an anion exchange or ion-pair formation mechanism.[1] In contrast, phosphinic acids act as cationic extractants, exchanging a proton for a metal cation.[2] This fundamental difference in their mode of action dictates the optimal conditions for their use.
Quantitative Data Summary
The following tables summarize the performance of a representative tertiary amine (Alamine 336, as a proxy for this compound) and a phosphinic acid (Cyanex 272) for the separation of cobalt and nickel under various experimental conditions.
Table 1: Cobalt and Nickel Extraction with Tertiary Amine (Alamine 336)
| Metal Ion | Initial Concentration (g/L) | Extractant Concentration | Aqueous Medium | pH / Acidity | A/O Ratio | Temperature (°C) | Extraction (%) | Source |
| Cobalt (II) | 0.85 | 10% (v/v) Alamine 336 in kerosene | HCl | 5 M | 1:1 | 25 | >95 (2 stages) | [3] |
| Nickel (II) | Not specified | 10% (v/v) Alamine 336 in kerosene | HCl | 5 M | 1:1 | 25 | Low (co-extraction increases with acidity) | [3][4] |
| Cobalt (II) | Not specified | Not specified | HCl | >5 M | Not specified | Not specified | High | [1] |
| Nickel (II) | Not specified | Not specified | HCl | >5 M | Not specified | Not specified | Low | [1] |
Table 2: Cobalt and Nickel Extraction with Phosphinic Acid (Cyanex 272)
| Metal Ion | Initial Concentration (g/L) | Extractant Concentration | Aqueous Medium | pH | A/O Ratio | Temperature (°C) | Extraction (%) | Source |
| Cobalt (II) | 4.533 | 0.6 M Cyanex 272 in kerosene | Sulfate | 4 | Not specified | Not specified | 42.64 | [5] |
| Nickel (II) | 0.945 | 0.6 M Cyanex 272 in kerosene | Sulfate | 4 | Not specified | Not specified | 34.73 | [5] |
| Cobalt (II) | 1 | 0.2 M Cyanex 272 (40% saponified) in GS215 | Sulfate | ~5 | 1:1 | Not specified | High | [6] |
| Nickel (II) | 1 | 0.2 M Cyanex 272 (40% saponified) in GS215 | Sulfate | ~5 | 1:1 | Not specified | Negligible | [6] |
| Cobalt (II) | ~0.442 | Partially saponified Cyanex 272 | Ammonia-ammonium based | Not specified | 0.5:1 | 60 | 94.07 | [7] |
| Nickel (II) | ~1.624 | Partially saponified Cyanex 272 | Ammonia-ammonium based | Not specified | 0.5:1 | 60 | Low (Separation factor of 1189.76) | [7] |
Experimental Protocols
The following are generalized experimental protocols for the solvent extraction of cobalt and nickel using a tertiary amine and a phosphinic acid. These are based on common practices reported in the literature.[3][5][6][8]
Protocol 1: Cobalt-Nickel Separation using a Tertiary Amine (e.g., this compound/Alamine 336)
-
Preparation of Aqueous Phase: Prepare a synthetic aqueous solution containing known concentrations of cobalt(II) and nickel(II) in a high-molarity hydrochloric acid (e.g., 5 M HCl) medium.
-
Preparation of Organic Phase: Prepare a solution of the tertiary amine (e.g., 10% v/v Alamine 336) in a suitable organic diluent such as kerosene.
-
Extraction:
-
In a separatory funnel, mix equal volumes of the aqueous and organic phases (A/O ratio of 1:1).
-
Shake the funnel vigorously for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing and mass transfer.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the aqueous phase from the organic phase.
-
Determine the concentration of cobalt and nickel in the aqueous phase (raffinate) using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculate the percentage of extraction for each metal.
-
-
Stripping (Optional): The loaded organic phase can be stripped of the extracted metal by contacting it with a suitable stripping agent, such as dilute acid or water, to recover the metal in a concentrated form.
Protocol 2: Cobalt-Nickel Separation using a Phosphinic Acid (e.g., Cyanex 272)
-
Preparation of Aqueous Phase: Prepare a synthetic aqueous solution containing known concentrations of cobalt(II) and nickel(II) in a sulfate medium. Adjust the pH of the solution to the desired value (e.g., pH 4-6) using a suitable buffer or by adding acid/base.
-
Preparation of Organic Phase:
-
Prepare a solution of the phosphinic acid (e.g., 0.2 M Cyanex 272) in an organic diluent (e.g., kerosene).
-
For enhanced extraction, the organic phase can be partially saponified by adding a stoichiometric amount of a base like NaOH.
-
-
Extraction:
-
In a separatory funnel, mix the aqueous and organic phases at a specified A/O ratio (e.g., 1:1).
-
Shake the funnel for a sufficient time (e.g., 20-30 minutes) to reach equilibrium.
-
Allow the phases to separate.
-
-
Analysis:
-
Separate the aqueous and organic phases.
-
Measure the final pH of the aqueous phase.
-
Determine the metal concentrations in the raffinate as described in Protocol 1.
-
Calculate the percentage of extraction.
-
-
Stripping (Optional): The loaded organic phase can be stripped using a dilute acid solution (e.g., sulfuric acid) to recover the extracted cobalt.
Visualizing the Chemistry and Process
To better understand the components and mechanisms involved, the following diagrams illustrate the chemical structures of the extractants and the general workflow of a solvent extraction process.
Concluding Remarks
The choice between this compound and a phosphine-based extractant like Cyanex 272 for a specific metal separation depends heavily on the composition of the aqueous feed solution and the desired outcome.
-
This compound (and other tertiary amines) are highly effective for extracting cobalt from concentrated chloride solutions, leaving nickel behind in the raffinate. The process is driven by the formation of anionic chloro-complexes of cobalt at high chloride concentrations.
-
Phosphine-based extractants (specifically phosphinic acids like Cyanex 272) demonstrate excellent selectivity for cobalt over nickel in sulfate solutions, with the separation being highly pH-dependent. Saponification of the extractant can further enhance its performance by neutralizing the acid produced during extraction, thus maintaining a favorable pH.
For researchers and professionals in drug development, where the removal of metallic impurities is crucial, understanding these mechanisms and the operational parameters is key to designing an effective purification strategy. The data and protocols provided in this guide serve as a foundation for the rational selection and optimization of a solvent extraction system tailored to specific separation needs.
References
Safety Operating Guide
Proper Disposal of Ditridecylamine: A Guide for Laboratory Professionals
The safe and compliant disposal of ditridecylamine is critical for ensuring the safety of laboratory personnel and protecting the environment. As a corrosive compound that can cause severe skin burns and eye damage, and is also harmful to aquatic life, this compound must be managed as a hazardous waste from its point of use to its final disposal. This guide provides essential safety information and a step-by-step plan for its proper disposal, tailored for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
This compound is classified as a hazardous substance requiring careful handling and disposal. Below is a summary of its key toxicological data. It is important to note that this data is for hazard identification and risk assessment, not for determining disposal parameters, which are set by regulatory bodies.
| Metric | Value | Species | Route | Reference |
| Oral LD50 | 9.85 mL/kg | Rat | Oral | [1][2] |
| Dermal LD50 | 3.54 mL/kg | Rabbit | Dermal | [1][2] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting. Adherence to institutional and local regulations is mandatory.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear a lab coat or chemical-resistant apron.
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
2. Waste Collection and Segregation:
-
Designated Waste Container: Collect all this compound waste, including contaminated materials like pipette tips and wipes, in a dedicated, properly labeled hazardous waste container.
-
Chemical Compatibility: The container must be made of a material compatible with corrosive amines.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (Corrosive, Environmental Hazard).
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.
-
Containment: Prevent the spill from spreading and from entering drains.[3][4]
-
Cleanup: For small spills, use an appropriate absorbent material (e.g., universal absorbent pads or sand). Do not use combustible materials like paper towels. For large spills, contact your institution's EHS or emergency response team.
-
Disposal of Spill Debris: All materials used for spill cleanup must be placed in the designated hazardous waste container.
4. Storage of Waste:
-
Secure Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as acids and strong oxidizing agents.
-
Accumulation Time: Adhere to the maximum accumulation time for hazardous waste as stipulated by your institution and local regulations.
5. Final Disposal:
-
Professional Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3][5] Contact your institution's EHS office to arrange for pickup.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[3][5][6][7] Do not attempt to dispose of this compound down the drain or in regular trash.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound, and adhere to all applicable local, state, and federal regulations for hazardous waste disposal.
References
- 1. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. AMINES, LIQUID, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 7. govinfo.gov [govinfo.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
